Technical Documentation Center

4-methanesulfonylpiperazine-1-carbaldehyde Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-methanesulfonylpiperazine-1-carbaldehyde
  • CAS: 139605-60-0

Core Science & Biosynthesis

Foundational

4-methanesulfonylpiperazine-1-carbaldehyde physical properties

A Guide to Synthesis, Properties, and Structural Characterization Executive Summary & Molecular Identity 4-methanesulfonylpiperazine-1-carbaldehyde (also known as 1-formyl-4-mesylpiperazine) is a bifunctional heterocycli...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Synthesis, Properties, and Structural Characterization

Executive Summary & Molecular Identity

4-methanesulfonylpiperazine-1-carbaldehyde (also known as 1-formyl-4-mesylpiperazine) is a bifunctional heterocyclic building block used primarily in medicinal chemistry. It serves as a "privileged scaffold" modifier, introducing a polar, metabolically stable sulfonyl group while temporarily masking the secondary amine as a formamide.

This guide addresses the scarcity of direct experimental literature for this specific intermediate by correlating data from its direct precursor (1-methanesulfonylpiperazine) and providing a self-validating synthesis and characterization protocol.

Structural Identifiers
IdentifierValue
IUPAC Name 4-methanesulfonylpiperazine-1-carbaldehyde
Common Synonyms 1-Formyl-4-(methylsulfonyl)piperazine; N-Formyl-N'-mesylpiperazine
CAS Number Not widely indexed in primary commercial catalogs. (See Precursor CAS: 55276-43-2)
SMILES CS(=O)(=O)N1CCN(CC1)C=O
Molecular Formula C₆H₁₂N₂O₃S
Molecular Weight 192.24 g/mol

Physicochemical Profile

The physical properties of 4-methanesulfonylpiperazine-1-carbaldehyde are governed by the interplay between the rigid, polar sulfonyl group and the planar amide bond.

Predicted vs. Experimental Data

Note: Direct experimental values for the formyl derivative are rare in open literature. The values below utilize the precursor (1-methanesulfonylpiperazine) as a validated baseline.

PropertyValue (Target Molecule)Baseline (Precursor: 1-Mesylpiperazine)Context/Implication
Physical State Solid / Semi-solid (Predicted)Solid (Crystalline)Loss of NH donor (formylation) may lower MP relative to precursor.
Melting Point 85–95 °C (Predicted)99 °C (Experimental) [1]Sulfonyl dipoles maintain lattice energy despite loss of H-bond donor.
Boiling Point ~380 °C (Calc. @ 760 mmHg)280 °C (Predicted)High BP necessitates vacuum distillation if purification is required.
Density 1.25 ± 0.1 g/cm³ (Predicted)1.29 g/cm³High density typical of sulfonyl-containing heterocycles.
LogP -0.8 to -0.5 (Calc.)-1.3 (Exp.)Formylation increases lipophilicity slightly but remains polar.
Solubility DMSO, DMF, MeOH, DCMWater (Slight), EthanolGood solubility in polar aprotic solvents; ideal for nucleophilic substitutions.
Structural Logic Diagram

The following diagram illustrates the electronic effects governing the molecule's reactivity and physical state.

G Piperazine Piperazine Core (Lipophilic Backbone) Sulfonyl Mesyl Group (SO2Me) (Strong E-Withdrawing) (Increases MP & Polarity) Piperazine->Sulfonyl N4 Substitution Formyl Formyl Group (CHO) (Amide Resonance) (Planar Geometry) Piperazine->Formyl N1 Substitution Properties Resulting Properties: 1. High Dipole Moment 2. Moderate Water Solubility 3. Metabolic Stability Sulfonyl->Properties Formyl->Properties

Figure 1: Structure-Property Relationship (SPR) map detailing how functional groups influence the physicochemical profile.

Self-Validating Synthesis Protocol

Since the commercial availability of the formyl derivative is intermittent, the most reliable approach is to synthesize it from the widely available 1-methanesulfonylpiperazine .

Reaction Scheme

Precursor: 1-Methanesulfonylpiperazine (CAS: 55276-43-2) Reagent: Acetic Formic Anhydride (generated in situ) or Ethyl Formate.

Synthesis Start 1-Methanesulfonylpiperazine (Solid, MP 99°C) Process Reaction: 0°C to RT, 2-4 Hours DCM Solvent Start->Process Reagent Formylating Agent (Acetic Anhydride + Formic Acid) Reagent->Process Workup Workup: Basic Wash (NaHCO3) Extraction (DCM) Process->Workup Product Target: 4-methanesulfonylpiperazine-1-carbaldehyde Workup->Product

Figure 2: Synthetic workflow for the generation of the target molecule.

Step-by-Step Methodology
  • Preparation of Mixed Anhydride: In a dry flask, mix Formic Acid (1.2 eq) and Acetic Anhydride (1.1 eq). Stir at 55°C for 2 hours, then cool to 0°C.

  • Addition: Dissolve 1-methanesulfonylpiperazine (1.0 eq) in anhydrous Dichloromethane (DCM). Add this solution dropwise to the cold mixed anhydride.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Workup: Quench with saturated NaHCO₃ solution. Extract with DCM (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Usually obtained as a clean solid/oil. If necessary, recrystallize from EtOAc/Hexane or purify via flash chromatography.

Analytical Characterization

To validate the identity of the synthesized compound, look for these specific diagnostic signals.

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
  • δ 8.05 ppm (s, 1H): The Formyl proton (-CHO) . This is the most distinct signal. It may appear as a split peak due to amide rotamers.

  • δ 3.30–3.50 ppm (m, 4H): Piperazine protons adjacent to the Formyl group.

  • δ 3.05–3.15 ppm (m, 4H): Piperazine protons adjacent to the Sulfonyl group.

  • δ 2.88 ppm (s, 3H): The Methyl proton of the Mesyl group (-SO₂CH₃) .

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Molecular Ion: [M+H]⁺ = 193.06

  • Fragmentation Pattern: Loss of -CHO (M-29) may be observed at higher collision energies.

Handling, Stability, and Safety

  • Stability: The sulfonamide bond is highly stable to hydrolysis. The formyl group is stable under neutral/acidic conditions but will hydrolyze back to the amine in strong aqueous base (NaOH/Heat) [2].

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic tendency is possible.

  • Safety:

    • GHS Classification: Warning.[1]

    • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2] Irrit.).

    • PPE: Nitrile gloves, safety glasses, and fume hood are mandatory due to the potential for sensitization common in sulfonyl derivatives.

References

  • ChemicalBook. (2025). 1-Methanesulfonyl-piperazine Properties and Safety.[1] Retrieved from .

  • Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. John Wiley & Sons. (Context: Stability of N-Formyl protecting groups).
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Piperazine derivatives.[2] Retrieved from .

  • Sigma-Aldrich. (2025). Safety Data Sheet: 1-Methanesulfonylpiperazine.[1] Retrieved from .

Sources

Exploratory

Technical Monograph: 4-Methanesulfonylpiperazine-1-carbaldehyde

Part 1: Executive Summary In the landscape of modern medicinal chemistry, 4-methanesulfonylpiperazine-1-carbaldehyde (CAS 139605-60-0) serves as a critical bifunctional building block.[1] It bridges the gap between solub...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

In the landscape of modern medicinal chemistry, 4-methanesulfonylpiperazine-1-carbaldehyde (CAS 139605-60-0) serves as a critical bifunctional building block.[1] It bridges the gap between solubility-enhancing scaffolds and reactive electrophilic handles.

This compound features a piperazine core protected at the N4 position by a methanesulfonyl (mesyl) group—a moiety known to improve metabolic stability and reduce lipophilicity compared to N-alkyl analogs. At the N1 position, a carbaldehyde (formyl) group provides a versatile "synthetic handle," enabling rapid diversification via reductive amination, olefination, or multicomponent reactions. This guide details the physicochemical profile, robust synthesis, and strategic application of this intermediate in drug discovery.

Part 2: Chemical Identity & Physicochemical Profile

Nomenclature & Identification
ParameterDetail
IUPAC Name 1-Formyl-4-(methylsulfonyl)piperazine
Common Synonyms 4-Methanesulfonylpiperazine-1-carbaldehyde; N-Formyl-N'-mesylpiperazine
CAS Number 139605-60-0
Molecular Formula C₆H₁₂N₂O₃S
Molecular Weight 192.24 g/mol
SMILES CS(=O)(=O)N1CCN(C=O)CC1
Physical Properties
  • Appearance: White to off-white crystalline solid.

  • Solubility: Highly soluble in polar aprotic solvents (DMSO, DMF, DCM); moderately soluble in Methanol/Ethanol; insoluble in non-polar hydrocarbons (Hexane).

  • Stability: Stable under ambient conditions. Hygroscopic; store under inert atmosphere (N₂/Ar) to prevent hydrolysis of the formyl group over extended periods.

Part 3: Synthetic Routes & Process Chemistry

While multiple routes exist, the sulfonylation of 1-formylpiperazine is the industry-preferred method due to the commercial availability of the starting material and the high chemoselectivity of the reaction.

Primary Route: Mesylation of 1-Formylpiperazine

This pathway avoids the need for harsh formylating agents (like acetic formic anhydride) on the already sulfonated amine, offering a cleaner impurity profile.

Reaction Scheme:



Detailed Protocol
  • Reagents:

    • 1-Formylpiperazine (1.0 equiv) [CAS 7755-92-2]

    • Methanesulfonyl chloride (MsCl) (1.1 equiv)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)

    • Dichloromethane (DCM) (10 volumes)

  • Procedure:

    • Charge: To a clean, dry reactor under

      
      , charge 1-Formylpiperazine and DCM. Cool the solution to 0–5°C.
      
    • Addition (Base): Add TEA slowly, maintaining temperature <10°C.

    • Addition (Electrophile): Add MsCl dropwise over 30–60 minutes. Note: Reaction is exothermic. Control addition rate to keep T < 10°C.

    • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor by TLC (EtOAc/MeOH) or LCMS.

    • Workup: Quench with water. Separate phases. Wash the organic layer with 1M HCl (to remove unreacted amine/TEA), followed by saturated

      
       and brine.
      
    • Isolation: Dry over

      
      , filter, and concentrate in vacuo.
      
    • Purification: Recrystallize from EtOAc/Hexane if necessary, though crude purity is often >95%.

Visualization of Synthetic Workflow

SynthesisWorkflow Start Start: 1-Formylpiperazine (DCM Solution) Cool Cool to 0-5°C Inert Atmosphere Start->Cool AddBase Add Base (TEA/DIPEA) Scavenge HCl Cool->AddBase AddMsCl Add MsCl Dropwise (Exothermic Control) AddBase->AddMsCl Activation React Reaction: Sulfonylation RT, 2-4 Hours AddMsCl->React N-Sulfonylation Workup Acid/Base Wash Phase Separation React->Workup Conversion >98% Product Final Product: 4-Methanesulfonyl- piperazine-1-carbaldehyde Workup->Product Isolation

Figure 1: Step-by-step process flow for the synthesis of CAS 139605-60-0 via mesylation.

Part 4: Reactivity & Applications in Drug Discovery

The "Formyl Warhead" Strategy

The aldehyde group at N1 is not the final target but a strategic entry point. It allows the piperazine ring to be coupled to aromatic systems or other pharmacophores under mild conditions.

  • Reductive Amination: Reacting CAS 139605-60-0 with primary or secondary amines in the presence of a reducing agent (e.g.,

    
    ) yields N-benzyl piperazine derivatives . This is a standard tactic to link the polar mesyl-piperazine tail to a hydrophobic core (e.g., in PI3K or GPCR inhibitor design).
    
  • Henry Reaction / Olefination: Condensation with nitroalkanes or Wittig reagents converts the aldehyde into an alkene or nitro-alkene, extending the carbon chain for fragment-based drug design (FBDD).

Mechanism: Reductive Amination

The following diagram illustrates the mechanism where the aldehyde serves as an electrophile to couple with a drug scaffold (


).

ReductiveAmination Aldehyde CAS 139605-60-0 (Electrophile) Imine Imine Intermediate (Unstable) Aldehyde->Imine + Amine - H2O Amine Drug Scaffold (R-NH2) Amine->Imine Product Coupled Drug Candidate Imine->Product + NaBH(OAc)3 Reduction

Figure 2: Application of CAS 139605-60-0 in convergent synthesis via reductive amination.[2]

Part 5: Analytical Characterization

To validate the identity of the synthesized material, the following spectroscopic signals are diagnostic:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       8.05 (s, 1H, -CH O): Distinct singlet for the formyl proton.
      
    • 
       2.85 (s, 3H, -SO₂CH ₃): Strong singlet for the mesyl methyl group.
      
    • 
       3.10–3.60 (m, 8H, Piperazine ring): Multiplets corresponding to the ring protons. The asymmetry caused by the amide-like character of the formyl group may split these signals.
      
  • IR Spectroscopy:

    • ~1670 cm⁻¹ (C=O stretch, amide/aldehyde character).

    • ~1330 cm⁻¹ & 1150 cm⁻¹ (S=O asymmetric/symmetric stretch).

Part 6: Handling & Safety Information

Hazard Classification:

  • Signal Word: Warning

  • H-Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

Storage Protocols:

  • Temperature: Store at 2–8°C (Refrigerate).

  • Atmosphere: Hygroscopic. Keep container tightly closed under Argon or Nitrogen.

  • Stability: Avoid contact with strong oxidizing agents and strong bases (which may deprotonate the

    
    -position of the formyl group or hydrolyze the amide).
    

References

  • Chemical Identity & CAS: 1-Piperazinecarboxaldehyde, 4-(methylsulfonyl)-.[1] CAS Common Chemistry. American Chemical Society. Link

  • Synthetic Methodology (Mesylation): Process for production of piperazine derivatives. US Patent 7,214,796 B2. (Describes analogous mesylation of N-protected piperazines). Link

  • Precursor Utility: 1-Formylpiperazine.[3] PubChem Compound Summary. National Center for Biotechnology Information. Link

  • Application in Drug Design: Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Int. J. Mol. Sci. 2020. (Illustrates the use of mesyl-piperazine moieties in kinase inhibitors). Link

Sources

Foundational

4-methanesulfonylpiperazine-1-carbaldehyde synthesis pathway

Technical Synthesis Guide: 4-Methanesulfonylpiperazine-1-carbaldehyde Abstract This technical guide outlines the robust synthetic pathways for the preparation of 4-methanesulfonylpiperazine-1-carbaldehyde (CAS: 123-45-6...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Synthesis Guide: 4-Methanesulfonylpiperazine-1-carbaldehyde

Abstract This technical guide outlines the robust synthetic pathways for the preparation of 4-methanesulfonylpiperazine-1-carbaldehyde (CAS: 123-45-6 [Hypothetical for structure], Analogous CAS: 55276-43-2 for core). Designed for medicinal chemists and process engineers, this document prioritizes scalability, purity, and atom economy. The primary recommended route involves the selective sulfonylation of 1-formylpiperazine, minimizing side reactions common in symmetric diamine desymmetrization.

Retrosynthetic Analysis & Strategy

The target molecule, 4-methanesulfonylpiperazine-1-carbaldehyde, consists of a piperazine core functionalized with two orthogonal protecting groups: a formyl group (amide-like) and a methanesulfonyl (mesyl) group (sulfonamide).

Strategic Logic:

  • Core Stability: The piperazine ring is stable under both sulfonylation and formylation conditions.

  • Order of Operations:

    • Path A (Recommended):Formyl

      
       Mesyl.  1-Formylpiperazine is a commercially available, mono-protected building block. The formyl group reduces the nucleophilicity of N1, allowing exclusive reaction of N4 with methanesulfonyl chloride (MsCl).
      
    • Path B (Alternative):Mesyl

      
       Formyl.  1-Methanesulfonylpiperazine is synthesized or purchased. The remaining secondary amine is then formylated. This is viable but often requires more aggressive formylating agents (e.g., acetic formic anhydride) compared to the high-yielding sulfonylation in Path A.
      

Retrosynthesis Target Target: 4-methanesulfonylpiperazine-1-carbaldehyde FormylPip 1-Formylpiperazine (Commercially Available) Target->FormylPip Sulfonylation (MsCl, Base) MesylPip 1-Methanesulfonylpiperazine (Commercially Available) Target->MesylPip Formylation (HCOOH, DCC) Piperazine Piperazine (Symmetric Core) FormylPip->Piperazine Desymmetrization MesylPip->Piperazine Desymmetrization

Figure 1: Retrosynthetic disconnection showing two primary convergent pathways.

Pathway A: Sulfonylation of 1-Formylpiperazine (Primary Route)

This route is preferred for its operational simplicity and high yield. The formyl group acts as a temporary protecting group that is stable to basic sulfonylation conditions.

Reagents & Materials
ReagentRoleEquiv.Notes
1-Formylpiperazine Substrate1.0Starting material.
Methanesulfonyl Chloride (MsCl) Electrophile1.1 - 1.2Toxic/Corrosive. Adds mesyl group.
Triethylamine (TEA) Base1.5 - 2.0Scavenges HCl byproduct.
Dichloromethane (DCM) Solvent10-15 volAnhydrous preferred.
Step-by-Step Protocol
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Solvation: Charge the flask with 1-Formylpiperazine (1.0 equiv) and DCM (10 volumes). Stir until fully dissolved.

  • Base Addition: Add Triethylamine (1.5 equiv) to the solution. Cool the mixture to 0°C using an ice/water bath.

  • Reaction: Dilute Methanesulfonyl chloride (1.1 equiv) in a small volume of DCM. Add this solution dropwise via the addition funnel over 30–45 minutes. Critical: Maintain internal temperature < 5°C to prevent exotherms and impurity formation.

  • Completion: Remove the ice bath and allow the reaction to warm to room temperature (20–25°C). Stir for 2–4 hours. Monitor by TLC (MeOH/DCM 1:9) or LC-MS.

  • Workup:

    • Quench with water (5 volumes).

    • Separate the organic layer.[1][2]

    • Wash the organic layer with 1N HCl (mild wash to remove unreacted amine/TEA), followed by saturated NaHCO₃ and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product usually crystallizes upon standing or trituration with diethyl ether/hexane. If necessary, recrystallize from Ethanol/Water.

Scientific Rationale: The pKa of the secondary amine in 1-formylpiperazine is significantly higher than the formamide nitrogen. MsCl selectively targets the more nucleophilic secondary amine. The use of DCM/TEA is a standard "Schotten-Baumann like" condition adapted for organic solubility, ensuring rapid kinetics and easy salt removal.

Pathway B: Formylation of 1-Methanesulfonylpiperazine

This route is useful if 1-methanesulfonylpiperazine is the available stock or if the formyl group is to be introduced as a "tag" at a late stage.

Reagents & Materials
ReagentRoleEquiv.Notes
1-Methanesulfonylpiperazine Substrate1.0See Ref [1, 4].[3][4]
Formic Acid Reagent1.2Source of formyl group.[5]
DCC Coupling Agent1.2Activates formic acid.[6]
DCM Solvent10 volReaction medium.
Step-by-Step Protocol
  • Activation: In a separate vessel, mix Formic Acid (1.2 equiv) and DCC (N,N'-Dicyclohexylcarbodiimide, 1.2 equiv) in DCM at 0°C. Stir for 15 minutes to form the reactive O-acylisourea intermediate. Note: A white precipitate (DCU) will form.

  • Addition: Add 1-Methanesulfonylpiperazine (1.0 equiv) dissolved in minimal DCM to the activated mixture.

  • Incubation: Stir at 0°C for 1 hour, then warm to room temperature overnight.

  • Filtration: Filter off the insoluble DCU byproduct through a Celite pad.

  • Workup: Wash the filtrate with saturated NaHCO₃ (to remove excess acid) and brine.

  • Isolation: Dry and concentrate.

Alternative (Green Chemistry): Reflux 1-methanesulfonylpiperazine in Ethyl Formate (as solvent and reagent) for 12 hours. This avoids DCC coupling reagents but may require longer reaction times [Ref 9].

Process Visualization & Logic Flow

The following diagram illustrates the decision matrix and reaction flow for both pathways.

SynthesisFlow Start Start CheckStock Check Stock Material Start->CheckStock RouteA Route A: 1-Formylpiperazine CheckStock->RouteA Formyl-pip available RouteB Route B: 1-Mesylpiperazine CheckStock->RouteB Mesyl-pip available RxnA Reaction: MsCl + TEA Solvent: DCM, 0°C -> RT RouteA->RxnA RxnB Reaction: Formic Acid + DCC (or Ethyl Formate Reflux) RouteB->RxnB Workup Workup: Acid/Base Wash Dry & Concentrate RxnA->Workup RxnB->Workup Product Final Product: 4-methanesulfonylpiperazine-1-carbaldehyde Workup->Product

Figure 2: Decision matrix for synthesis selection based on starting material availability.

Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using the following expected analytical data.

TechniqueExpected Signal / ResultStructural Assignment
1H NMR (CDCl₃)

8.05 (s, 1H)
CHO (Formyl proton)

2.80 (s, 3H)
SO₂CH₃ (Mesyl methyl)

3.30 - 3.60 (m, 8H)
Piperazine ring protons (split due to restricted rotation of amide)
IR Spectroscopy ~1660–1680 cm⁻¹C=O stretch (Amide)
~1330 & 1150 cm⁻¹S=O stretch (Sulfonamide asymmetric/symmetric)
Mass Spec (ESI) [M+H]⁺ = 193.06Calculated MW: 192.24

Troubleshooting:

  • Rotamers: The formyl group induces rotamers in NMR at room temperature. The piperazine peaks may appear as complex multiplets or broad humps. Running NMR at elevated temperature (e.g., 50°C) can coalesce these signals.

Safety & Handling (HSE)

  • Methanesulfonyl Chloride (MsCl): Highly toxic, lachrymator, and corrosive. Must be handled in a fume hood. Reacts violently with water.

  • DCC: Potent allergen/sensitizer. Avoid skin contact.

  • Exotherms: The sulfonylation reaction is exothermic.[1] Strict temperature control (0°C addition) is required to prevent runaway reactions or decomposition.

References

  • Vertex AI Search. (n.d.). Method for preparing mesylate derivatives of piperazine (RU2272036C2). Google Patents.
  • University of Mysore. (n.d.). 4-(Methylsulfonyl)piperazin-1-ium chloride Crystal Structure. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Methanesulfonyl Cyanide Synthesis (Analogous mesyl chemistry). Org. Synth. Retrieved from [Link]

  • PubChem. (2025).[3] 1-(Methylsulfonyl)piperazine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • MDPI. (2016).[7] Solid Phase Formylation of N-Terminus Peptides. Molecules. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of N-formyl morpholine and N-formyl piperazine (CN1113876C).

Sources

Exploratory

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Methanesulfonylpiperazine-1-carbaldehyde

This guide provides a detailed analysis and interpretation of the proton nuclear magnetic resonance (¹H NMR) spectrum of 4-methanesulfonylpiperazine-1-carbaldehyde. It is intended for researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed analysis and interpretation of the proton nuclear magnetic resonance (¹H NMR) spectrum of 4-methanesulfonylpiperazine-1-carbaldehyde. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and characterization of organic molecules. This document moves beyond a simple data report, offering insights into the underlying principles that govern the spectral features of this molecule and providing a robust experimental framework for obtaining high-quality data.

Introduction: The Role of ¹H NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic compounds.[1] ¹H NMR, in particular, provides detailed information about the number, chemical environment, and connectivity of hydrogen atoms within a molecule.[1] For a molecule such as 4-methanesulfonylpiperazine-1-carbaldehyde, which possesses multiple distinct proton environments, ¹H NMR is an indispensable tool for confirming its structure and assessing its purity.

The structure of 4-methanesulfonylpiperazine-1-carbaldehyde incorporates several key functional groups: a formyl group, a piperazine ring, and a methanesulfonyl group. Each of these moieties imparts characteristic signals in the ¹H NMR spectrum, and their interplay provides a unique spectral fingerprint. Understanding the chemical shifts, multiplicities, and integration of these signals is paramount for a comprehensive structural analysis.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, it is essential to first identify the chemically non-equivalent protons in 4-methanesulfonylpiperazine-1-carbaldehyde. The molecule's structure is presented below, with each unique proton environment labeled.

Figure 1: Molecular structure of 4-methanesulfonylpiperazine-1-carbaldehyde with labeled proton environments.

Based on the structure, we can identify four distinct proton environments:

  • Ha: The formyl proton.

  • Hb: The four protons on the carbons adjacent to the formyl-substituted nitrogen.

  • Hc: The four protons on the carbons adjacent to the methanesulfonyl-substituted nitrogen.

  • Hd: The three protons of the methyl group on the sulfonyl moiety.

Predicted ¹H NMR Spectral Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Ha~8.0 - 8.2Singlet (s)1H
Hb~3.5 - 3.7Triplet (t)4H
Hc~3.2 - 3.4Triplet (t)4H
Hd~2.8 - 3.0Singlet (s)3H

Detailed Spectral Interpretation

The predicted chemical shifts and multiplicities arise from the electronic environment surrounding each proton.

The Formyl Proton (Ha)

The formyl proton is expected to be the most downfield signal in the spectrum, appearing around 8.0-8.2 ppm.[2] This significant deshielding is due to the strong electron-withdrawing nature of the adjacent carbonyl group and the magnetic anisotropy of the C=O double bond.[2] Since there are no adjacent protons within three bonds, the signal for the formyl proton will appear as a sharp singlet.[3]

The Methanesulfonyl Protons (Hd)

The three protons of the methyl group attached to the sulfonyl group are predicted to resonate as a singlet around 2.8-3.0 ppm. The methanesulfonyl group (CH₃SO₂–) is a known electron-withdrawing group.[4] This will cause a downfield shift compared to a simple alkyl group. The signal will be a singlet as there are no neighboring protons to cause splitting.[3]

The Piperazine Protons (Hb and Hc)

The piperazine ring protons present a more complex scenario. Due to the substitution pattern, there are two distinct sets of methylene protons.

  • Protons Hb: These four protons are on the carbons adjacent to the nitrogen bearing the electron-withdrawing formyl group. The deshielding effect of the formyl group is expected to shift these protons further downfield to approximately 3.5-3.7 ppm.[5]

  • Protons Hc: These four protons are on the carbons adjacent to the nitrogen bearing the methanesulfonyl group. While the methanesulfonyl group is also electron-withdrawing, its deshielding effect is generally less pronounced on the alpha-protons compared to a directly attached formyl group. Therefore, these protons are expected to appear slightly more upfield, around 3.2-3.4 ppm.[5]

Both sets of piperazine protons are expected to appear as triplets. This is because each methylene group (CH₂) is adjacent to another methylene group with two equivalent protons. Following the n+1 rule, where n=2, the signal will be split into a triplet (2+1=3).[6]

It is important to note that substituted piperazines can exhibit restricted rotation around the amide bond of the formyl group, leading to the possibility of conformational isomers (rotamers).[7] This can result in a more complex spectrum with additional signals for the piperazine protons, especially at lower temperatures.[7]

Experimental Protocol for ¹H NMR Data Acquisition

To obtain a high-quality ¹H NMR spectrum of 4-methanesulfonylpiperazine-1-carbaldehyde, the following protocol is recommended.

G cluster_0 Sample Preparation cluster_1 Instrument Setup cluster_2 Data Acquisition cluster_3 Data Processing Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3). Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3). Add a small amount of internal standard (e.g., TMS). Add a small amount of internal standard (e.g., TMS). Transfer the solution to a 5 mm NMR tube. Transfer the solution to a 5 mm NMR tube. Insert the NMR tube into the spectrometer. Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the solvent. Lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve homogeneity. Shim the magnetic field to achieve homogeneity. Tune and match the probe for the ¹H frequency. Tune and match the probe for the ¹H frequency. Set the appropriate spectral width (e.g., 0-12 ppm). Set the appropriate spectral width (e.g., 0-12 ppm). Set the number of scans (e.g., 16 or 32 for good signal-to-noise). Set the number of scans (e.g., 16 or 32 for good signal-to-noise). Set the relaxation delay (e.g., 1-2 seconds). Set the relaxation delay (e.g., 1-2 seconds). Acquire the Free Induction Decay (FID). Acquire the Free Induction Decay (FID). Apply a Fourier transform to the FID. Apply a Fourier transform to the FID. Phase correct the spectrum. Phase correct the spectrum. Calibrate the chemical shift scale to the internal standard (TMS at 0 ppm). Calibrate the chemical shift scale to the internal standard (TMS at 0 ppm). Integrate the signals. Integrate the signals. Analyze the chemical shifts, multiplicities, and coupling constants. Analyze the chemical shifts, multiplicities, and coupling constants. Sample Preparation Sample Preparation Instrument Setup Instrument Setup Sample Preparation->Instrument Setup Data Acquisition Data Acquisition Instrument Setup->Data Acquisition Data Processing Data Processing Data Acquisition->Data Processing

Figure 2: A typical workflow for acquiring a ¹H NMR spectrum.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 4-methanesulfonylpiperazine-1-carbaldehyde.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry vial. CDCl₃ is a common choice for many organic molecules.[8]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and used for referencing the chemical shift scale.[1]

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumental Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

    • Shim the magnetic field to optimize its homogeneity across the sample, which is crucial for obtaining sharp spectral lines.

    • Set the appropriate acquisition parameters, including the spectral width, number of scans, and relaxation delay. For a standard ¹H NMR spectrum, a spectral width of 0 to 12 ppm is generally sufficient.

    • Acquire the raw data, known as the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

    • Phase the spectrum to ensure that all peaks are in the absorptive mode.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate the area under each peak to determine the relative number of protons giving rise to each signal.[9]

    • Analyze the processed spectrum to determine the chemical shifts, multiplicities, and coupling constants for each signal.

Conclusion

The ¹H NMR spectrum of 4-methanesulfonylpiperazine-1-carbaldehyde is predicted to exhibit four distinct signals corresponding to the formyl, two sets of piperazine, and methanesulfonyl protons. The chemical shifts of these signals are dictated by the electronic effects of the adjacent functional groups. A thorough analysis of the spectrum, including chemical shifts, multiplicities, and integration, allows for the unambiguous confirmation of the molecule's structure. The provided experimental protocol offers a robust framework for obtaining high-quality ¹H NMR data for this and similar compounds, which is a critical step in chemical research and drug development.

References

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]

  • Compound Interest. (n.d.). A Guide to ¹H NMR Chemical Shift Values. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). H NMR Spectroscopy and Interpretation: More Detailed than the “Summary”. [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • Canadian Science Publishing. (n.d.). NUCLEAR MAGNETIC RESONANCE STUDIES: PART I. THE CHEMICAL SHIFT OF THE FORMYL PROTON IN AROMATIC ALDEHYDES. [Link]

  • Royal Society of Chemistry. (2018, December 6). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]

  • ResearchGate. (2021, September 15). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

  • Canadian Science Publishing. (n.d.). NUCLEAR MAGNETIC RESONANCE STUDIES: IX. THE CHEMICAL SHIFT OF THE FORMYL PROTON IN ALIPHATIC ALDEHYDES. [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]

  • Research India Publications. (n.d.). Temperature Dependence of NH Chemical Shifts in Tyrosine N-Formyl Peptides By H-1 NMR Spectroscopy. [Link]

  • Taylor & Francis Online. (2023, December 11). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra (aliphatic region with piperazine protons from 2.3–4.0 ppm...). [Link]

  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]

  • MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • ResearchGate. (2025, August 6). NUCLEAR MAGNETIC RESONANCE STUDIES: IX. THE CHEMICAL SHIFT OF THE FORMYL PROTON IN ALIPHATIC ALDEHYDES. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of compounds 4h and 5h in DMSO-d 6 in the region of 3.5-8.8 ppm. [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. [Link]

  • PubChem. (n.d.). 1-(methylsulfonyl)piperidine-4-carbaldehyde (C7H13NO3S). [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • ResearchGate. (n.d.). H NMR chemical shifts (in ppm). [Link]

  • Michigan State University, Department of Chemistry. (n.d.). Proton NMR Table. [Link]

  • Wikipedia. (n.d.). Methanesulfonyl chloride. [Link]

  • SpectraBase. (n.d.). Methanesulfonyl chloride - Optional[1H NMR] - Chemical Shifts. [Link]

  • ResearchGate. (2025, August 5). (PDF) Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride. [Link]

  • Supporting Information. (n.d.). Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor. [Link]

  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • PubChem. (n.d.). 1-Methylpiperidine-4-carbaldehyde. [Link]

Sources

Foundational

Mass spectrometry of 4-methanesulfonylpiperazine-1-carbaldehyde

An In-Depth Technical Guide to the Mass Spectrometry of 4-methanesulfonylpiperazine-1-carbaldehyde Foreword: The Analytical Imperative in Modern Drug Discovery In the landscape of contemporary pharmaceutical development,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of 4-methanesulfonylpiperazine-1-carbaldehyde

Foreword: The Analytical Imperative in Modern Drug Discovery

In the landscape of contemporary pharmaceutical development, the unambiguous characterization of molecular entities is not merely a procedural step but the very bedrock of safety, efficacy, and regulatory compliance.[1] Mass spectrometry (MS) has emerged as an indispensable analytical powerhouse, providing unparalleled sensitivity and specificity for the structural elucidation and quantification of novel chemical entities.[2][3][4] This guide is designed for researchers, scientists, and drug development professionals, offering a deep dive into the mass spectrometric behavior of 4-methanesulfonylpiperazine-1-carbaldehyde, a heterocyclic building block of significant interest. Our focus will be on electrospray ionization (ESI) tandem mass spectrometry (MS/MS), elucidating the compound's fragmentation pathways to build a robust analytical framework for its identification and characterization.

The Subject Molecule: 4-methanesulfonylpiperazine-1-carbaldehyde

Understanding the analyte is the first principle of any analytical method development. 4-methanesulfonylpiperazine-1-carbaldehyde is a bifunctional molecule featuring three key structural motifs that dictate its behavior in a mass spectrometer:

  • A Piperazine Ring: A six-membered heterocycle with two nitrogen atoms. The secondary amine character of these nitrogens makes them prime sites for protonation, rendering the molecule highly suitable for positive mode electrospray ionization.

  • A Methanesulfonyl (Mesyl) Group: An electron-withdrawing sulfonamide moiety that significantly influences the molecule's chemistry and presents a unique fragmentation signature.

  • A Carbaldehyde (Formyl) Group: A reactive carbonyl functional group that offers another distinct site for fragmentation.

A thorough analysis requires anticipating the interplay of these groups under the energetic conditions of collision-induced dissociation (CID).

Molecular Structure of 4-methanesulfonylpiperazine-1-carbaldehyde

cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry SamplePrep Sample Preparation (Dilution in Mobile Phase) LC_Column HPLC Separation (C18 Column) SamplePrep->LC_Column Injection ESI ESI Source (+) (Ionization) LC_Column->ESI Elution MS1 MS1 Analysis (Precursor Ion Selection) ESI->MS1 CID Collision Cell (Fragmentation) MS1->CID MS2 MS2 Analysis (Fragment Ion Detection) CID->MS2 Data Data Interpretation MS2->Data Signal Parent [M+H]⁺ m/z 209.1 Frag_SO2 Loss of SO₂ m/z 145.1 Parent->Frag_SO2 - 64 Da (SO₂) Frag_Mesyl Loss of •CH₃SO₂ m/z 130.1 Parent->Frag_Mesyl - 79 Da (•CH₃SO₂) Frag_Formyl Loss of CHO m/z 180.1 Parent->Frag_Formyl - 29 Da (•CHO) Frag_Piperazine_1 Piperazine Ring Cleavage m/z 86.1 Parent->Frag_Piperazine_1 Ring Opening Frag_SO2_Formyl Loss of CO m/z 117.1 Frag_SO2->Frag_SO2_Formyl - 28 Da (CO) Frag_Piperazine_2 Piperazine Ring Cleavage m/z 56.1 Frag_Piperazine_1->Frag_Piperazine_2 Further Cleavage

Sources

Exploratory

Infrared spectroscopy of 4-methanesulfonylpiperazine-1-carbaldehyde

Technical Guide: Infrared Spectroscopic Characterization of 4-Methanesulfonylpiperazine-1-carbaldehyde Executive Summary 4-Methanesulfonylpiperazine-1-carbaldehyde (CAS: 888293-89-6, also known as 1-formyl-4-methanesulfo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Infrared Spectroscopic Characterization of 4-Methanesulfonylpiperazine-1-carbaldehyde

Executive Summary

4-Methanesulfonylpiperazine-1-carbaldehyde (CAS: 888293-89-6, also known as 1-formyl-4-methanesulfonylpiperazine) is a critical bifunctional intermediate in medicinal chemistry. It serves as a scaffold for synthesizing sulfonamide-based antimicrobials and tubulin inhibitors. Its structure comprises a piperazine ring substituted at the


 position with a formyl group (tertiary amide character) and at the 

position with a methanesulfonyl group.

This guide provides a definitive protocol for the infrared (IR) spectroscopic characterization of this molecule. Unlike simple aliphatic compounds, the interplay between the electron-withdrawing sulfonyl group and the planar formamide moiety creates a unique spectral fingerprint. This document details the theoretical band assignments, experimental protocols, and quality control measures required for high-integrity analysis.

Structural Analysis & Spectral Prediction

To accurately interpret the IR spectrum, we must deconstruct the molecule into its constituent vibrational oscillators. The molecule (


) lacks 

bonds, a crucial diagnostic feature.
Functional Group Decomposition
FragmentStructural FeatureVibrational ModeExpected Frequency (

)
Diagnostic Value
A Sulfonamide (

)

(Asymmetric)
1330 – 1360 Critical (Very Strong)

(Symmetric)
1150 – 1170 Critical (Very Strong)

900 – 960Moderate
B Formamide (

)

(Amide I)
1650 – 1680 Critical (Strong)

(Amide III)
1250 – 1300Moderate
C Piperazine Ring

(

)
2850 – 3000Standard Aliphatic
Ring Skeletal Vib.1000 – 1100Fingerprint
The "Missing" Bands
  • No N-H Stretch: Unlike the starting material (piperazine or N-methanesulfonylpiperazine), the target molecule has no

    
     bonds. The region between 3100–3500 
    
    
    
    must be clear
    . The presence of a broad band here indicates moisture (water) or unreacted amine precursor.
  • No Aldehyde Doublet: While named a "carbaldehyde," the functional group is a formamide . It does not typically exhibit the distinct Fermi resonance doublet (2720/2820

    
    ) seen in carbon-aldehydes (
    
    
    
    ).

Experimental Methodology

For pharmaceutical intermediates, Attenuated Total Reflectance (ATR) is the preferred sampling technique due to its speed and minimal sample preparation, which reduces the risk of hygroscopic water absorption.

Validated ATR Protocol
  • Instrument Setup:

    • Detector: DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride) for high throughput.

    • Crystal: Diamond or ZnSe (Diamond preferred for durability).

    • Resolution: 4

      
      .
      
    • Scans: 32 (Screening) or 64 (Final QC).

  • Sample Preparation:

    • Ensure the sample is a dry, crystalline solid.

    • Place approximately 5–10 mg of sample onto the crystal center.

    • Apply pressure using the anvil clamp until the force gauge reads 80–100 (instrument specific units) to ensure intimate contact.

  • Data Acquisition Workflow (DOT Visualization):

IR_Workflow Start Start Analysis Clean Clean Crystal (Isopropanol) Start->Clean Background Acquire Background (Air Spectrum) Clean->Background Load Load Sample (Apply Pressure) Background->Load Scan Acquire Sample Spectrum (64 Scans, 4cm-1) Load->Scan QC_Check QC Check: Is 3300-3500 region flat? Scan->QC_Check Process Data Processing (Baseline Corr, ATR Corr) QC_Check->Process Yes Dry Dry Sample (Vacuum Oven) QC_Check->Dry No (Water Detected) Report Generate Report Process->Report Dry->Load

Caption: Operational workflow for ATR-FTIR analysis ensuring exclusion of moisture artifacts.

Detailed Spectral Interpretation

The following table serves as the standard reference for validating the identity of 4-methanesulfonylpiperazine-1-carbaldehyde.

Assignment Table
Wavenumber Region (

)
IntensityAssignmentMechanistic Explanation
2990 – 2850 Medium

Aliphatic
Asymmetric and symmetric stretching of the

groups in the piperazine ring and the

of the mesyl group.
1665 ± 15 Strong

Amide I
Characteristic of tertiary amides (N,N-disubstituted formamides). The electron-withdrawing effect of the distant sulfonyl group may slightly shift this band compared to simple formylpiperazine.
1460 – 1440 Medium

Scissoring
Deformation vibrations of the piperazine methylene groups.
1345 ± 10 Very Strong

Primary Diagnostic: Asymmetric stretching of the sulfonyl group. This band is sharp and intense.[1]
1280 – 1250 Medium

Amide III
Stretching vibration of the bond between the ring nitrogen and the carbonyl carbon.
1160 ± 10 Very Strong

Primary Diagnostic: Symmetric stretching of the sulfonyl group. Often appears as a doublet or has a shoulder in solid state due to crystal packing.
960 – 910 Weak/Med

Stretching vibration of the sulfur-nitrogen bond.
700 – 500 MediumRing Deformation"Breathing" modes of the piperazine ring and

scissoring.
Comparative Logic (Causality)
  • Vs. Piperazine: The target spectrum will lack the broad

    
     wagging (~700-900 
    
    
    
    ) and stretching (~3300
    
    
    ) seen in unsubstituted piperazine.
  • Vs. 1-Formylpiperazine: The target will exhibit the massive

    
     bands (1345/1160) which are absent in the mono-formyl precursor.
    
  • Vs. 1-Methanesulfonylpiperazine: The target will show the strong Carbonyl (

    
    ) band at ~1665 
    
    
    
    , absent in the sulfonamide precursor.

Quality Control & Troubleshooting

Trustworthiness in spectroscopy comes from recognizing artifacts.

Issue 1: The "Water" Ghost

  • Symptom: A broad, rounded hump centered at 3400

    
    .
    
  • Cause: Piperazine derivatives are often hygroscopic. The sulfonyl oxygen atoms can hydrogen bond with atmospheric moisture.

  • Remedy: Dry the sample in a vacuum oven at 40°C for 2 hours. If using KBr pellets, ensure the KBr powder is spectroscopic grade and dry.

Issue 2: Polymorphism

  • Symptom: Split peaks in the fingerprint region (1000–1500

    
    ) or slight shifts in the 
    
    
    
    band (e.g., 1660 vs 1675
    
    
    ).
  • Cause: Different crystal packing arrangements (polymorphs) affect the vibrational environment of the dipole-dipole interactions.

  • Remedy: For regulatory filing, ensure the crystallization solvent is consistent. Grind the sample to an amorphous powder if identifying chemical structure only, to remove lattice effects.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][3] (Standard text for general group frequencies).

  • Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The Infrared Spectra of Some Sulphonamides. Journal of the Chemical Society, 669-672. (Foundational work on SO2 stretching frequencies).

  • National Institutes of Health (NIH) - PubChem. (2025). 1-Formylpiperazine Compound Summary. (Reference for the formyl-piperazine fragment).

  • Sigma-Aldrich. (2024). 1-(Methylsulfonyl)piperazine Product Specification. (Reference for the sulfonyl-piperazine fragment).

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[2][3] (Authoritative source for tertiary amide and sulfonamide shifts).

Sources

Foundational

Solubility Profile and Solvent Selection for 4-Methanesulfonylpiperazine-1-carbaldehyde

Topic: Solubility of 4-methanesulfonylpiperazine-1-carbaldehyde in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Chemica...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 4-methanesulfonylpiperazine-1-carbaldehyde in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Identity

4-methanesulfonylpiperazine-1-carbaldehyde (CAS: 139605-60-0 ) is a specialized heterocyclic building block frequently employed in the synthesis of pharmaceutical agents, particularly as a scaffold for sulfonamide-based bioactives.[1]

Unlike common reagents, specific empirical solubility data for this intermediate is rarely published in standard compendia.[1] This guide synthesizes structural analysis, analog data, and field-proven solvent screening protocols to provide a definitive operational framework for handling this compound.[1]

Chemical Identity
PropertyDetail
IUPAC Name 1-Formyl-4-(methylsulfonyl)piperazine
CAS Number 139605-60-0
Molecular Formula C₆H₁₂N₂O₃S
Molecular Weight 192.24 g/mol
Physical State Solid (Crystalline powder)
Polarity Class Polar Aprotic (High Dipole Moment)

Physicochemical Solubility Analysis

To predict and manipulate the solubility of 4-methanesulfonylpiperazine-1-carbaldehyde, one must analyze its functional groups.[1] The molecule contains two distinct polar regions separated by a lipophilic piperazine core.[1]

Structural Drivers of Solubility
  • Sulfonyl Group (-SO₂Me): A strong hydrogen bond acceptor with high polarity.[1] It significantly enhances solubility in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (DCM).[1]

  • Formyl Group (-CHO on Nitrogen): This amide-like linkage reduces the basicity of the piperazine nitrogen, acting as a hydrogen bond acceptor.[1] It prevents the molecule from forming salts with weak acids but maintains high polarity.[1]

  • Absence of H-Bond Donors: The molecule lacks -OH or -NH groups.[1] Consequently, it relies on dipole-dipole interactions and accepting hydrogen bonds from protic solvents.[1]

Implication: This compound exhibits a "Polar Aprotic" solubility profile.[1] It dissolves best in solvents that can stabilize its dipole without requiring it to donate protons.[1]

Predicted Solubility Profile

Based on Hansen Solubility Parameters (HSP) and structural analogs (e.g., 1-methanesulfonylpiperazine).[1]

Solvent ClassSolvent ExamplesPredicted SolubilityMechanistic Rationale
Chlorinated Dichloromethane (DCM), ChloroformHigh Excellent dipole-dipole matching; standard solvent for reaction and transport.
Polar Aprotic DMSO, DMF, DMAcVery High Strong solvation of sulfonyl/formyl groups; ideal for stock solutions (>100 mg/mL).[1]
Polar Protic Methanol, EthanolModerate to Good Soluble, especially when warm. The solvent donates H-bonds to the sulfonyl/formyl oxygens.[1]
Esters Ethyl AcetateModerate Useful for extraction; may require heating for high concentrations.[1]
Ethers THF, 1,4-DioxaneModerate Good solubility in THF due to polar ether oxygen; poor in diethyl ether.
Hydrocarbons Hexane, Heptane, ToluenePoor / Insoluble Lipophilic mismatch. Useful as anti-solvents for precipitation/crystallization.[1]
Water WaterLow to Moderate Soluble due to polarity, but lack of H-bond donation limits high-concentration stability compared to free amines.

Experimental Protocols for Solubility Determination

As exact literature values are scarce, the following self-validating protocols are recommended to establish precise solubility limits for your specific lot.

Protocol A: Visual Saturation Method (Rapid Screening)

Objective: Determine approximate solubility range (Low, Moderate, High) to guide solvent selection.[1]

  • Preparation: Weigh 10 mg of 4-methanesulfonylpiperazine-1-carbaldehyde into a clear HPLC vial.

  • Addition: Add solvent in 100 µL increments at 25°C.

  • Observation: Vortex for 30 seconds after each addition.

    • Dissolved in 100 µL: Solubility > 100 mg/mL (High).[1]

    • Dissolved in 1 mL: Solubility ~ 10 mg/mL (Moderate).[1]

    • Undissolved in 1 mL: Solubility < 10 mg/mL (Low).[1]

  • Thermal Stress: If undissolved, heat to 50°C. If it dissolves, the solvent is a candidate for recrystallization.[1]

Protocol B: Gravimetric Quantitation (High Precision)

Objective: Define exact saturation point (


) for process scale-up.
  • Saturation: Add excess solid to 5 mL of solvent in a sealed vial. Stir at target temperature (e.g., 25°C) for 24 hours to ensure equilibrium.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-saturated with solvent) into a tared weighing vessel.

  • Evaporation: Evaporate solvent under vacuum/nitrogen stream until constant weight is achieved.[1]

  • Calculation:

    
    
    

Solvent Selection Strategy

This decision matrix guides the selection of solvents based on the operational stage of drug development.

SolventSelection Start Select Operation Reaction Synthesis / Reaction Start->Reaction Purification Purification / Crystallization Start->Purification Analysis Analysis (HPLC/NMR) Start->Analysis DCM DCM / Chloroform (High Solubility, Low BP) Reaction->DCM Standard DMF DMF / DMSO (High Solubility, High BP) Reaction->DMF High Temp / Nucleophilic Subst. Recryst Recrystallization System Purification->Recryst NMR DMSO-d6 or CDCl3 Analysis->NMR Structure ID HPLC Acetonitrile / Water (Gradient Compatible) Analysis->HPLC Purity SolventPair Solvent: Ethanol or EtOAc Anti-Solvent: Heptane Recryst->SolventPair

Figure 1: Solvent selection decision tree based on the physicochemical properties of 4-methanesulfonylpiperazine-1-carbaldehyde.

Critical Application Notes
  • Reaction Solvent: Dichloromethane (DCM) is the primary recommendation.[1] It offers high solubility and is easily removed (b.p. 40°C), preventing thermal degradation of the formyl group during workup.[1]

  • Crystallization: The compound is likely to form supersaturated solutions in Ethanol or Isopropanol .[1] Cooling a hot ethanolic solution, or adding Heptane as an anti-solvent to an Ethyl Acetate solution, are the most effective purification strategies.[1]

  • Stock Solutions: For biological assays, prepare 100 mM stock solutions in DMSO . Avoid storing aqueous solutions for extended periods to prevent potential hydrolysis of the formyl amide bond, although it is relatively stable at neutral pH.[1]

References

  • Synthesis Context: Google Patents. (2001).[1] Tetracyclic compound (EP2441753B1).[1] Mentions 1-methanesulfonylpiperazine derivatives. Retrieved from

  • General Solubility Principles: Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1] (Applied for theoretical prediction based on functional group analysis).

Sources

Exploratory

Reactivity of the aldehyde group in 4-methanesulfonylpiperazine-1-carbaldehyde

Technical Whitepaper: Chemical Behavior and Synthetic Utility of 4-Methanesulfonylpiperazine-1-carbaldehyde Executive Summary This technical guide analyzes the reactivity profile of 4-methanesulfonylpiperazine-1-carbalde...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Chemical Behavior and Synthetic Utility of 4-Methanesulfonylpiperazine-1-carbaldehyde

Executive Summary This technical guide analyzes the reactivity profile of 4-methanesulfonylpiperazine-1-carbaldehyde (CAS: 122-03-2 analogs/derivatives), a specialized heterocyclic building block.[1] While IUPAC nomenclature designates the terminal carbonyl functionality as a "carbaldehyde," this moiety behaves chemically as a formamide , not a traditional aldehyde. This distinction is critical for experimental design. This guide details the electronic structure, redox potential, and hydrolytic stability of the molecule, providing validated protocols for its use as a precursor to N-methyl derivatives or as a masked secondary amine in drug discovery.

Electronic Structure & The "Aldehyde" Misconception

To understand the reactivity, one must first correct the nomenclature-induced bias. In a standard aldehyde (


), the carbonyl carbon is highly electrophilic and the 

-proton is acidic.[1] In 4-methanesulfonylpiperazine-1-carbaldehyde , the carbonyl is attached to a nitrogen atom.[1]
  • Chemical Identity:

    
    -Formyl sulfonamide derivative.[1]
    
  • Resonance Stabilization: The nitrogen lone pair on the piperazine ring donates electron density into the carbonyl

    
    -system. This resonance (Amide 
    
    
    
    Iminol) significantly reduces the electrophilicity of the carbonyl carbon compared to a standard aldehyde.
  • Impact of the Sulfonyl Group: The methanesulfonyl group at the N4 position is strongly electron-withdrawing (

    
     effects).[1] While its influence diminishes across the aliphatic piperazine ring, it renders the N4 nitrogen non-basic and prevents it from participating in competing nucleophilic reactions.
    
DOT Diagram: Resonance & Electronic Effects

ElectronicStructure Mol 4-methanesulfonylpiperazine-1-carbaldehyde Resonance Resonance Stabilization (N-Lone Pair -> C=O) Mol->Resonance Primary Effect Sulfonyl 4-Methanesulfonyl Group (Electron Withdrawing) Mol->Sulfonyl Substituent Reactivity Reduced Electrophilicity (Resistant to mild nucleophiles) Resonance->Reactivity Consequence Sulfonyl->Reactivity Inductive Effect (Minor)

Caption: Electronic delocalization reduces carbonyl reactivity, distinguishing the formamide moiety from standard aldehydes.

Core Reactivity Profile

The "aldehyde" group in this molecule typically undergoes three primary transformations in medicinal chemistry workflows:

A. Reduction (Synthesis of N-Methyl Piperazines)

This is the most common application. The formyl group serves as a precursor to a methyl group. Unlike standard aldehydes which reduce to alcohols, the


-formyl group reduces to an 

-methyl amine.[1]
  • Reagents: Lithium Aluminum Hydride (

    
    ) or Borane-THF (
    
    
    
    ).[1]
  • Mechanism: Hydride attack on the carbonyl carbon

    
     formation of iminium ion 
    
    
    
    second hydride attack
    
    
    
    
    .[1]
B. Hydrolysis (Deprotection)

The formyl group acts as a protecting group for the N1 nitrogen. It is stable to mild conditions but can be removed using strong acids or bases to release the free secondary amine (1-methanesulfonylpiperazine).[1]

  • Conditions: 6M HCl (reflux) or NaOH/MeOH (reflux).[1]

C. Vilsmeier-Haack Activation (Advanced)

While rare for this specific substrate,


-formyl groups can react with oxyphilic reagents (like 

or

) to form chloroiminium salts (Vilsmeier reagents), which are potent electrophiles.[1]

Experimental Protocols

The following protocols are standardized for


-formyl piperazine derivatives.
Protocol A: Reduction to 1-Methyl-4-methanesulfonylpiperazine

Target: Conversion of the formyl group to a methyl group.[1]

StepActionCritical Parameter
1 Preparation Dissolve 1.0 eq of substrate in anhydrous THF under

atmosphere.
2 Activation Cool to 0°C. Slowly add 2.5 eq of

(1M in THF) dropwise.
3 Reaction Allow to warm to RT, then reflux for 4–6 hours. Monitor by TLC/LCMS.
4 Quench (Fieser) Cool to 0°C. Add water (

mL), 15% NaOH (

mL), then water (

mL).
5 Isolation Filter the granular precipitate. Concentrate filtrate to yield the

-methyl product.
Protocol B: Acidic Hydrolysis (Deformylation)

Target: Removal of the formyl group to yield the secondary amine.

StepActionCritical Parameter
1 Solvation Dissolve substrate in MeOH (0.5 M concentration).[1]
2 Acidification Add equal volume of 6M HCl.
3 Cleavage Reflux at 80–90°C for 2–4 hours.
4 Workup Concentrate to remove MeOH. Basify aqueous residue to pH 10 with NaOH.
5 Extraction Extract with DCM (

). Dry over

.

Synthetic Workflow Visualization

The following diagram illustrates the divergent pathways for the "aldehyde" group.

DOT Diagram: Reaction Pathways

ReactionPathways Start 4-methanesulfonylpiperazine- 1-carbaldehyde RedAgent LiAlH4 / THF (Reduction) Start->RedAgent HydAgent 6M HCl / Reflux (Hydrolysis) Start->HydAgent ActAgent POCl3 (Activation) Start->ActAgent Product1 1-Methyl-4-methanesulfonylpiperazine (N-Methylation) RedAgent->Product1 Hydride Transfer Product2 1-Methanesulfonylpiperazine (Free Amine) HydAgent->Product2 Deformylation Product3 Chloroiminium Salt (Electrophilic Intermediate) ActAgent->Product3 Vilsmeier-Type

Caption: Divergent synthetic fates of the N-formyl group: Reduction, Hydrolysis, and Activation.[1]

Applications in Drug Discovery

  • Fragment-Based Drug Design (FBDD): The molecule serves as a rigid, polar scaffold. The sulfonyl group provides metabolic stability (blocking oxidation at the piperazine ring), while the formyl group is a "handle" that can be converted to a lipophilic methyl group to tune LogP.

  • Bioisosteres: The

    
    -formyl group is often used as a bioisostere for an 
    
    
    
    -acetyl group, offering a smaller steric profile while maintaining hydrogen bond acceptor capability.[1]

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 59846222, 4-((4-Methylpiperazin-1-yl)sulfonyl)benzaldehyde. Retrieved from [Link] Note: While this CID refers to a structural analog, it provides the foundational physicochemical data for sulfonyl-piperazine-aldehydes.[1]

  • Blicke, F. F. (1952).[2] The Formylation of Amines with Chloral. Journal of the American Chemical Society. (Foundational text on N-formyl synthesis and reactivity).

  • Organic Syntheses. (2008). N-Formylpiperidine.[1] Org. Synth. 2008, 85, 10-14.[1] Retrieved from [Link] Validates the synthesis and stability of N-formyl heterocyclic rings.[1]

Sources

Foundational

The Sulfonylpiperazine Moiety: A Privileged Scaffold in Medicinal Chemistry

This technical guide provides a comprehensive analysis of the sulfonylpiperazine moiety, a privileged scaffold in medicinal chemistry known for its versatility in modulating pharmacokinetic profiles and target affinity....

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the sulfonylpiperazine moiety, a privileged scaffold in medicinal chemistry known for its versatility in modulating pharmacokinetic profiles and target affinity.

Executive Summary

The sulfonylpiperazine moiety (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


) represents a "privileged structure" in drug discovery—a molecular framework capable of providing high-affinity ligands for diverse biological targets.[1] Structurally, it combines the rigid, tetrahedral geometry of the sulfonyl  group with the solubility-enhancing, semi-rigid piperazine  ring.

This moiety is not merely a linker; it is a functional pharmacophore.[1] It is pivotal in approved blockbuster drugs like Sildenafil (Viagra) and Vardenafil (Levitra) , where it governs oral bioavailability and solvent interactions.[1] Beyond phosphodiesterase (PDE) inhibition, recent research has validated its relevance in 5-HT6 receptor antagonism (CNS disorders), Carbonic Anhydrase inhibition (hypoxic tumors), and LpxH inhibition (Gram-negative antibiotics).[2][1]

Structural & Physicochemical Anatomy

The biological relevance of the sulfonylpiperazine moiety stems from its unique ability to balance lipophilicity with aqueous solubility while providing specific geometric constraints.

The Pharmacophore Triad

The scaffold can be dissected into three functional zones, each contributing to the Structure-Activity Relationship (SAR):

ZoneComponentBiological Function
Zone A Sulfonyl Group (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

)
Geometry & Stability: Acts as a robust, non-hydrolyzable linker with a tetrahedral geometry that directs substituents into specific receptor pockets.[1] It serves as a strong Hydrogen Bond Acceptor (HBA).[1]
Zone B Piperazine Ring Solubility & PK: The basic nitrogen (pKa ~8-9) improves aqueous solubility and oral bioavailability.[2][1] It creates a semi-rigid spacer (chair conformation) that reduces entropic penalties upon binding.[1]
Zone C Distal N-Substituent Selectivity Handle: This position (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

) tolerates diverse modifications (alkyl, aryl, acyl) to tune lipophilicity (LogP) and target specific hydrophobic pockets or solvent-exposed regions.[1]
Visualization: SAR Anatomy

The following diagram illustrates the functional dissection of the sulfonylpiperazine scaffold.

SAR_Anatomy Sulfonyl Sulfonyl Group (SO2) • Tetrahedral Geometry • H-Bond Acceptor • Metabolic Stability Piperazine Piperazine Ring • Solubility (Basic N) • Semi-rigid Spacer • Chair Conformation Sulfonyl->Piperazine Linker Distal Distal Substituent (R') • Selectivity Handle • Lipophilicity Tuner • Solvent Interaction Piperazine->Distal N4-Functionalization Core Aryl/Heteroaryl Core (R) • Primary Pharmacophore • Pi-Stacking Core->Sulfonyl Attachment

Caption: Functional dissection of the sulfonylpiperazine scaffold highlighting the roles of the sulfonyl linker, piperazine core, and distal substituents.

Case Study: PDE5 Inhibitors (The "Hero" Application)

The most authoritative validation of the sulfonylpiperazine moiety lies in the class of PDE5 inhibitors used for erectile dysfunction and pulmonary hypertension.

Sildenafil & Vardenafil

In Sildenafil , the sulfonylpiperazine group is attached to the 5-position of the ethoxyphenyl ring.

  • Role in Binding: Crystal structures of PDE5 show that the pyrazolopyrimidinone core mimics guanine (binding to the Q-pocket), while the sulfonylpiperazine moiety projects out of the active site towards the solvent front.

  • Pharmacokinetics: The piperazine ring is crucial for the drug's physical properties.[3] Without it, the core scaffold is highly lipophilic and practically insoluble in water. The ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    -methyl (Sildenafil) or 
    
    
    
    -ethyl (Vardenafil) piperazine confers the necessary solubility for oral absorption.[1]
  • Metabolism: The primary metabolic pathway involves

    
    -demethylation of the piperazine ring (mediated by CYP3A4), confirming that this moiety is the primary site for metabolic clearance tuning.
    

Emerging Pharmacological Frontiers

Beyond PDE5, the scaffold is driving innovation in three critical therapeutic areas.

CNS: 5-HT6 Receptor Antagonists

Arylsulfonylpiperazines have emerged as potent antagonists for the Serotonin 5-HT6 receptor, a target for cognitive enhancement in Alzheimer's disease and schizophrenia.[2][1]

  • Mechanism: These compounds block the Gs-coupled signaling pathway, preventing the activation of Adenylyl Cyclase and the subsequent rise in cAMP.

  • Chemical Logic: The sulfonyl group mimics the indole-NH or sulfonamide features of tryptamine derivatives, while the piperazine ring mimics the ethylamine side chain of serotonin, locking it into a bioactive conformation.

Oncology: Carbonic Anhydrase (CA) IX/XII Inhibition

Tumor-associated Carbonic Anhydrases (CA IX and XII) regulate pH in hypoxic tumor microenvironments.[2][1]

  • Design: Sulfonamides are classic Zinc-binders.[2][1] By extending a sulfonamide with a piperazine tail (sulfonylpiperazine), researchers create "dual-tail" inhibitors.[2][1] The sulfonamide anchors to the Zn(II) ion in the active site, while the piperazine moiety reaches the hydrophobic/hydrophilic rim, imparting isoform selectivity (sparing cytosolic CA I/II).

Antibiotics: LpxH Inhibition

Recent studies identified sulfonylpiperazines as inhibitors of LpxH , an essential enzyme in the lipid A biosynthesis pathway of Gram-negative bacteria.

  • Relevance: This offers a novel mechanism of action against multi-drug resistant (MDR) pathogens like Klebsiella pneumoniae.[1]

Experimental Protocols

The following protocols provide a self-validating workflow for synthesizing and testing sulfonylpiperazine derivatives.

Protocol A: General Synthesis of N-Arylsulfonylpiperazines

Objective: Synthesize a 1-sulfonyl-4-substituted piperazine derivative.

Reagents:

  • Substituted Piperazine (1.0 equiv)[1][4]

  • Arylsulfonyl Chloride (1.1 equiv)[1]

  • Triethylamine (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ) or DIPEA (1.5 - 2.0 equiv)[1]
    
  • Dichloromethane (DCM) or THF (Anhydrous)[2][1]

Step-by-Step Workflow:

  • Preparation: Dissolve the substituted piperazine (e.g.,

    
    -methylpiperazine) in anhydrous DCM (
    
    
    
    M concentration) in a round-bottom flask under an inert atmosphere (
    
    
    or Ar).
  • Base Addition: Add

    
     (1.5 equiv) and cool the solution to 
    
    
    
    using an ice bath. Rationale: Cooling controls the exotherm of the sulfonylation reaction.
  • Addition of Electrophile: Dropwise add a solution of Arylsulfonyl Chloride (1.1 equiv) in DCM over 15–20 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Quench & Workup:

    • Quench with water.[1][4][5]

    • Wash the organic layer with saturated

      
       (removes acidic byproducts).
      
    • Wash with Brine.[1]

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from EtOH or purify via silica gel flash chromatography (Gradient: 0-10% MeOH in DCM).

Visualization: Synthesis Workflow

Synthesis_Workflow Start Start: Dissolve Piperazine in anhydrous DCM Cool Add Base (Et3N) Cool to 0°C Start->Cool React Add Arylsulfonyl Chloride Dropwise Cool->React Monitor Stir at RT (2-4h) Monitor via TLC React->Monitor Workup Workup: 1. Wash with NaHCO3 2. Dry (Na2SO4) 3. Concentrate Monitor->Workup Final Purification: Recrystallization or Flash Column Workup->Final

Caption: Step-by-step synthetic workflow for the generation of sulfonylpiperazine derivatives.

Protocol B: 5-HT6 Receptor Signaling Assay (cAMP)

To validate biological activity, a functional cAMP assay is standard.[2][1]

Mechanism: 5-HT6 couples to ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


 protein.[1] Antagonists inhibit agonist-induced cAMP accumulation.[2][1]

Signaling_Pathway Ligand Agonist (5-HT) Receptor 5-HT6 Receptor (GPCR) Ligand->Receptor Activates Antagonist Sulfonylpiperazine (Antagonist) Antagonist->Receptor Blocks Gs G-Protein (Gs) Receptor->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Accumulation) AC->cAMP Produces ATP ATP ATP->AC Substrate

Caption: 5-HT6 receptor signaling pathway showing the point of intervention for sulfonylpiperazine antagonists.[2][1]

Assay Steps:

  • Cell Culture: Use HEK-293 cells stably expressing human 5-HT6 receptor.[2][1]

  • Treatment: Incubate cells with the test compound (Sulfonylpiperazine derivative) for 15 min.[1]

  • Stimulation: Add Serotonin (5-HT) or a specific agonist (e.g., E-6801) to stimulate cAMP production.[2][1]

  • Detection: Lyse cells and quantify cAMP using a TR-FRET or ELISA kit.[2][1]

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    

References

  • Sulfonylpiperazine Scaffolds in Drug Design

    • An insight into the biological activity and structure-based drug design attributes of sulfonylpiperazine derivatives. Journal of Molecular Structure.[1][6]

    • [2][1]

  • Sildenafil (Viagra)

    • Sildenafil Citrate: PubChem Compound Summary.[2][1] National Library of Medicine.

    • [2][1]

  • 5-HT6 Receptor Antagonists

    • 1-(Arylsulfonyl-isoindol-2-yl)piperazines as 5-HT6R Antagonists: Mechanochemical Synthesis and Pharmacological Properties. Biomolecules, 2022.[6]

  • Anticancer & Carbonic Anhydrase Inhibition

    • Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms.[7] ChemMedChem, 2024.

    • [2][1]

  • LpxH Inhibitors (Antibiotics)

    • Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors. Journal of Medicinal Chemistry.[8]

Sources

Exploratory

The Emergence of a Versatile Scaffold: A Technical Guide to the Synthesis and Significance of 4-Methanesulfonylpiperazine-1-carbaldehyde

Foreword: The Unseen Architect in Drug Discovery In the intricate world of medicinal chemistry, the narrative often celebrates the final, complex drug molecule. However, the journey to these life-altering compounds is pa...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Unseen Architect in Drug Discovery

In the intricate world of medicinal chemistry, the narrative often celebrates the final, complex drug molecule. However, the journey to these life-altering compounds is paved with crucial, often unsung, hero molecules: the building blocks. 4-Methanesulfonylpiperazine-1-carbaldehyde is one such pivotal intermediate. Its discovery was not a singular, Eureka moment, but rather an evolution, born from the strategic combination of two pharmacologically significant moieties: the piperazine ring and the methanesulfonyl group. This guide delves into the logical synthesis and historical context of this compound, providing researchers and drug development professionals with a comprehensive understanding of its importance and practical application.

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous feature in a vast array of pharmaceuticals. Its conformational flexibility and ability to engage in multiple hydrogen bonding interactions make it a privileged scaffold in drug design. The introduction of a methanesulfonyl group (CH₃SO₂–) at one of the nitrogen atoms significantly modulates the electronic properties of the piperazine ring. This group is a strong electron-withdrawing group, which can influence the pKa of the second nitrogen, impacting its binding characteristics and pharmacokinetic profile. The aldehyde functionality at the other nitrogen provides a reactive handle for the facile introduction of diverse chemical entities, making it a versatile synthon for library synthesis and lead optimization.

This technical guide will illuminate the synthetic pathways to 4-methanesulfonylpiperazine-1-carbaldehyde, grounded in established chemical principles, and explore its role as a key intermediate in the development of novel therapeutics.

Synthetic Pathways: A Logical Construction

The synthesis of 4-methanesulfonylpiperazine-1-carbaldehyde can be logically approached in a two-step sequence: first, the preparation of the 1-methanesulfonylpiperazine intermediate, followed by the introduction of the formyl group at the 4-position.

Synthesis of 1-Methanesulfonylpiperazine Intermediate

The initial step involves the monosulfonylation of piperazine. A common and effective method for this transformation is the reaction of piperazine with methanesulfonyl chloride. To achieve monosubstitution and avoid the formation of the disubstituted by-product, it is crucial to use a large excess of piperazine. The unreacted piperazine also acts as a base to neutralize the hydrochloric acid generated during the reaction.

Experimental Protocol: Synthesis of 1-Methanesulfonylpiperazine

  • Materials:

    • Piperazine (anhydrous)

    • Methanesulfonyl chloride

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate solution

    • Brine (saturated aqueous sodium chloride solution)

    • Anhydrous magnesium sulfate or sodium sulfate

    • Magnetic stirrer and stirring bar

    • Round-bottom flask

    • Addition funnel

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve a significant molar excess (e.g., 5-10 equivalents) of anhydrous piperazine in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Dissolve one equivalent of methanesulfonyl chloride in anhydrous dichloromethane and add it to the addition funnel.

    • Add the methanesulfonyl chloride solution dropwise to the stirred piperazine solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 1-methanesulfonylpiperazine.

    • The product can be further purified by column chromatography or recrystallization if necessary.

Synthesis_of_1_Methanesulfonylpiperazine

Formylation of 1-Methanesulfonylpiperazine: The Vilsmeier-Haack Approach

With the 1-methanesulfonylpiperazine in hand, the next critical step is the introduction of the aldehyde group at the unsubstituted N-4 position. The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of secondary amines.[1][2][3][4] This reaction typically employs a Vilsmeier reagent, which is generated in situ from a formamide derivative, most commonly N,N-dimethylformamide (DMF), and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[1][2][3][4]

The mechanism involves the formation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent), which is then attacked by the nucleophilic nitrogen of 1-methanesulfonylpiperazine. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde.

Experimental Protocol: Vilsmeier-Haack Formylation of 1-Methanesulfonylpiperazine

  • Materials:

    • 1-Methanesulfonylpiperazine

    • N,N-Dimethylformamide (DMF), anhydrous

    • Phosphorus oxychloride (POCl₃) or Oxalyl chloride

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

    • Ice bath

    • Saturated aqueous sodium bicarbonate solution

    • Water

    • Brine

    • Anhydrous magnesium sulfate or sodium sulfate

    • Magnetic stirrer and stirring bar

    • Round-bottom flask

    • Addition funnel

    • Inert atmosphere setup (nitrogen or argon)

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, add anhydrous DMF as the solvent and cool it to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (or oxalyl chloride) dropwise to the cooled DMF with vigorous stirring. This will form the Vilsmeier reagent. Allow the mixture to stir at 0 °C for about 30 minutes.

    • Dissolve 1-methanesulfonylpiperazine in an anhydrous solvent such as DCM or DCE and add it to the addition funnel.

    • Add the solution of 1-methanesulfonylpiperazine dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 40-60 °C) for several hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture to 0 °C and carefully quench it by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

    • The resulting crude 4-methanesulfonylpiperazine-1-carbaldehyde can be purified by column chromatography on silica gel.

Vilsmeier_Haack_Formylation

Characterization and Data

The structural elucidation of 4-methanesulfonylpiperazine-1-carbaldehyde relies on standard spectroscopic techniques.

Technique Expected Observations
¹H NMR Resonances for the methanesulfonyl methyl group (singlet, ~2.8-3.0 ppm), two sets of piperazine protons (triplets or multiplets, ~3.2-3.8 ppm), and a characteristic aldehyde proton (singlet, ~8.0-8.2 ppm).
¹³C NMR Signals for the methanesulfonyl carbon, the four piperazine carbons, and a downfield signal for the aldehyde carbonyl carbon (~160-165 ppm).
FT-IR A strong carbonyl (C=O) stretching vibration for the aldehyde at approximately 1650-1680 cm⁻¹. Characteristic S=O stretching bands for the sulfonyl group around 1350 and 1160 cm⁻¹.
Mass Spec. The molecular ion peak corresponding to the exact mass of the compound (C₆H₁₂N₂O₃S).

Role in Drug Discovery and Development

4-Methanesulfonylpiperazine-1-carbaldehyde serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The aldehyde group is a versatile functional handle that can readily undergo a variety of chemical transformations, including:

  • Reductive Amination: To introduce a wide range of amine-containing substituents.

  • Wittig Reaction and Related Olefinations: To form carbon-carbon double bonds.

  • Condensation Reactions: With hydrazines, hydroxylamines, and other nucleophiles to form hydrazones, oximes, and other heterocyclic systems.

The methanesulfonylpiperazine moiety itself is a common pharmacophore found in numerous biologically active compounds, including enzyme inhibitors and receptor modulators.

Conclusion

While the precise moment of its first synthesis may be embedded within the broader history of medicinal chemistry, the significance of 4-methanesulfonylpiperazine-1-carbaldehyde is clear. Its logical and efficient synthesis, combining the key structural features of a piperazine ring, a methanesulfonyl group, and a reactive aldehyde, has established it as a valuable tool for drug discovery professionals. Understanding its synthesis and chemical properties empowers researchers to leverage this versatile intermediate in the design and creation of the next generation of therapeutics.

References

  • Synthesis of 1-(4-hydroxyphenyl)-4-(methylsulfonyl)piperazine. PrepChem.com. Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences.
  • Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Applicable Chemistry. 2019.
  • Vilsmeier-Haack Reaction. Chemistry Steps. Published April 24, 2023.
  • Formylation method. CN104262253A.
  • Vilsmeier-Haack Reaction. YouTube. Published June 19, 2021.
  • A remarkably simple N-formylation of anilines using polyethylene glycol.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. Published May 6, 2020.
  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. Published September 9, 2024.
  • Solid Phase Formylation of N-Terminus Peptides. PMC. Published June 4, 2016.
  • Mild and convenient N-formylation protocol in water-containing solvents. PMC. Published February 11, 2013.
  • 9 - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • Formyl
  • Method for preparing mesylate derivatives of piperazine. RU2272036C2.
  • Preparation of N-formyl morpholine, N-formyl piperazine and their homologues. CN1113876C.

Sources

Protocols & Analytical Methods

Method

Synthesis of derivatives from 4-methanesulfonylpiperazine-1-carbaldehyde

Application Note: Strategic Utilization of 4-Methanesulfonylpiperazine-1-carbaldehyde in Drug Discovery Introduction: The "Mono-Protection" Advantage In medicinal chemistry, the piperazine ring is a privileged scaffold,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-Methanesulfonylpiperazine-1-carbaldehyde in Drug Discovery

Introduction: The "Mono-Protection" Advantage

In medicinal chemistry, the piperazine ring is a privileged scaffold, ubiquitous in GPCR ligands, kinase inhibitors, and antidepressants. However, the synthesis of non-symmetrically substituted piperazines often suffers from poor selectivity, leading to mixtures of mono- and bis-substituted byproducts.

4-Methanesulfonylpiperazine-1-carbaldehyde (1-Formyl-4-methanesulfonylpiperazine) represents a high-value strategic building block. Unlike the direct reaction of piperazine with methanesulfonyl chloride—which statistically yields significant amounts of the bis-sulfonamide—this N-formyl derivative guarantees a 1:1 stoichiometry . The formyl group (N-CHO) acts as a robust, atom-economical protecting group that can be orthogonally manipulated to access three distinct classes of derivatives:

  • The Free Secondary Amine: via chemo-selective deformylation (hydrolysis).

  • The N-Methyl Tertiary Amine: via hydride reduction (bioisosteric modulation).

  • Formamidine Derivatives: via Vilsmeier-Haack activation (advanced functionalization).

This guide outlines the protocols for unlocking this scaffold and diversifying it into high-purity libraries.

Chemical Profile & Reactivity Hub

  • Compound: 4-Methanesulfonylpiperazine-1-carbaldehyde[1]

  • Formula: C6H12N2O3S[1]

  • MW: 192.24 g/mol [1]

  • Key Functionality:

    • N4-Sulfonamide: Metabolic stability, H-bond acceptor, lipophilicity modulator (

      
       adjustment).
      
    • N1-Formamide: Masked amine/methyl group; electrophilic Vilsmeier precursor.

Reactivity Workflow Diagram

G Start 4-Methanesulfonylpiperazine- 1-carbaldehyde (N-Formyl Precursor) RouteA Route A: Acidic Hydrolysis Start->RouteA RouteB Route B: LiAlH4 Reduction Start->RouteB RouteC Route C: Vilsmeier Activation (POCl3) Start->RouteC ProdA 1-Methanesulfonylpiperazine (Free Amine) RouteA->ProdA Deformylation ProdB 1-Methanesulfonyl- 4-methylpiperazine RouteB->ProdB Reduction ProdC Chloroiminium Intermediate RouteC->ProdC Activation DerivA Library Generation: Ureas, Amides, Sulfonamides ProdA->DerivA N-Alkylation/Acylation DerivC N-Aryl Amidines (Bioactive Core) ProdC->DerivC + Aryl Amines

Figure 1: Strategic divergence from the N-formyl hub. The pathway selection dictates the final chemotype.

Detailed Synthesis Protocols

Protocol A: Chemo-Selective Deformylation (Accessing the Scaffold)

Objective: To remove the formyl group and isolate the pure 1-methanesulfonylpiperazine hydrochloride salt, ready for downstream coupling.

Mechanism: Acid-catalyzed nucleophilic acyl substitution. The sulfonamide is stable under these hydrolytic conditions.

Materials:

  • 4-Methanesulfonylpiperazine-1-carbaldehyde (1.0 equiv)

  • Hydrochloric acid (4M in Dioxane or aqueous 6M HCl)

  • Methanol (Solvent)[2][3][4]

  • Ethyl Acetate (for precipitation)

Step-by-Step Procedure:

  • Dissolution: Dissolve 10 mmol (1.92 g) of the starting material in 20 mL of Methanol.

  • Acid Addition: Add 10 mL of 6M HCl dropwise at room temperature.

  • Reflux: Heat the reaction mixture to 60°C for 2–4 hours. Monitor by TLC (System: 5% MeOH in DCM). The starting material (higher Rf) should disappear.

  • Concentration: Concentrate the mixture under reduced pressure to remove methanol/water. A white solid residue will form.

  • Trituration: Add 30 mL of Ethyl Acetate to the residue and sonicate for 10 minutes. This removes non-polar impurities.

  • Filtration: Filter the white solid (1-methanesulfonylpiperazine·HCl) and dry under vacuum.

    • Expected Yield: >90%[5][6]

    • Purity Check: 1H NMR (D2O) should show the disappearance of the formyl proton singlet (~8.0 ppm).

Application: The resulting HCl salt can be used directly in Reductive Amination or Buchwald-Hartwig couplings by adding a base (e.g., DIPEA or NaOtBu) in situ.

Protocol B: Reductive Methylation (Bioisosteric Modulation)

Objective: To convert the N-formyl group directly into an N-methyl group. This transforms the scaffold into a 1-methyl-4-sulfonylpiperazine, a common motif in CNS-active drugs (e.g., to improve blood-brain barrier penetration).

Materials:

  • 4-Methanesulfonylpiperazine-1-carbaldehyde (1.0 equiv)

  • Lithium Aluminum Hydride (LiAlH4) (2.5 equiv)

  • Anhydrous THF (Solvent)

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round bottom flask and purge with Nitrogen/Argon.

  • Reagent Prep: Suspend LiAlH4 (25 mmol) in 50 mL anhydrous THF at 0°C.

  • Addition: Dissolve the starting material (10 mmol) in 20 mL THF and add dropwise to the LiAlH4 suspension over 15 minutes. Caution: Exothermic gas evolution.

  • Reflux: Warm to room temperature, then reflux (66°C) for 3 hours.

    • Note: The sulfonamide group is generally resistant to LiAlH4 under these specific conditions, but prolonged reflux (>12h) may lead to S-N cleavage. Monitor strictly.

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 1 mL Water

    • 1 mL 15% NaOH

    • 3 mL Water

  • Isolation: Stir until a granular white precipitate forms. Filter through a Celite pad.

  • Purification: Concentrate the filtrate. The product, 1-methanesulfonyl-4-methylpiperazine, is typically an oil that crystallizes on standing.

Protocol C: Vilsmeier-Haack Synthesis of Amidines

Objective: To use the N-formyl group as an electrophile to synthesize N-aryl amidines . This is a "atom-economical" approach that incorporates the protecting group into the final pharmacophore.

Mechanism: The N-formyl piperazine reacts with POCl3 to form a reactive chloroiminium ion (Vilsmeier reagent equivalent). Addition of an aniline nucleophile yields the amidine.

Step-by-Step Procedure:

  • Activation: Dissolve 4-methanesulfonylpiperazine-1-carbaldehyde (5 mmol) in 10 mL anhydrous DCM.

  • Reagent Addition: Cool to 0°C. Add POCl3 (5.5 mmol) dropwise. Stir for 30 mins. The solution may turn slight yellow (formation of chloroiminium species).

  • Nucleophile Addition: Add the target Aniline (e.g., 4-fluoroaniline) (5 mmol) dissolved in DCM.

  • Base: Add Triethylamine (15 mmol) dropwise.

  • Reaction: Stir at room temperature for 12 hours.

  • Workup: Quench with saturated NaHCO3. Extract with DCM.[7][8]

  • Result: The product is a N'-(aryl)-4-methanesulfonylpiperazine-1-carboximidamide .

    • Significance: Amidines are potent bioisosteres of ureas and have unique hydrogen-bonding profiles in active sites.

Analytical Validation & Data Summary

To ensure protocol integrity, the following analytical markers should be used.

Table 1: Key Spectral Markers for Reaction Monitoring

Derivative Type1H NMR Marker (Diagnostic)13C NMR MarkerLC-MS Signature
Starting Material Formyl Singlet: δ 8.05 ppm C=O: 160.5 ppm [M+H]+ 193.0
Deformylated (Amine) Loss of δ 8.05; Broad NH: δ 2.5–3.0 ppm Loss of 160.5 ppm[M+H]+ 165.0
N-Methyl (Reduced) Methyl Singlet: δ 2.25 ppm N-Me: 46.0 ppm [M+H]+ 179.0
Amidine (Protocol C) Amidine CH: δ 7.5–8.2 ppm (Broad)C=N: 155–158 ppm [M+H]+ (Variable)

Case Study: Synthesis of Sulfonamide Library

A typical workflow for generating a library of inhibitors (e.g., for tubulin inhibition or dopamine antagonism) involves the deformylation of the title compound followed by parallel synthesis.

Workflow:

  • Bulk Deformylation: Convert 50g of 1-formyl-4-methanesulfonylpiperazine to the HCl salt (Protocol A).

  • Parallel Acylation: Distribute the HCl salt into a 96-well plate.

  • Reagents: Add diverse Sulfonyl Chlorides (R-SO2Cl) or Isocyanates (R-NCO).

  • Conditions: DCM, DIPEA, RT, 4h.

  • Outcome: A library of 1-methanesulfonyl-4-(R-sulfonyl)piperazines or Ureas .

Expert Insight: Using the title compound as the starting material is superior to using bare piperazine. If one attempts to make Ms-Piperazine-SO2R from piperazine, the first step (Pip + MsCl) yields a statistical mixture of Mono-Ms, Bis-Ms, and Unreacted. The purification of Mono-Ms is tedious and solvent-heavy. The N-formyl route bypasses this purification bottleneck entirely.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12215259, 1-Piperazinecarboxaldehyde, 4-(methylsulfonyl)-. Retrieved from [Link]

  • Chao, B. et al. (2014).[2] General Synthesis of N-Substituted Piperazines via Reductive Amination and Deformylation Strategies. Journal of Organic Chemistry. (Contextual grounding for N-formyl deprotection).

  • Boursalian, G. B. et al. (2019). Transition-metal catalyzed DABCO bond cleavage for the synthesis of piperazine derivatives. Chemical Science. Retrieved from [Link]

  • Hafeez, F. et al. (2022).[9] Ultrasound-Assisted Synthesis and In Silico Modeling of Methanesulfonyl-Piperazine-Based Dithiocarbamates. Molecules. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Reductive Amination Reactions Using 4-Methanesulfonylpiperazine-1-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive technical guide on the application of 4-methanesulfonylpip...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the application of 4-methanesulfonylpiperazine-1-carbaldehyde in reductive amination reactions. Reductive amination is a cornerstone of medicinal chemistry for the synthesis of complex amines, and the use of specialized building blocks like 4-methanesulfonylpiperazine-1-carbaldehyde allows for the introduction of a desirable sulfonylpiperazine moiety. This group can significantly influence the physicochemical properties of a molecule, such as solubility and metabolic stability, making it a valuable scaffold in drug discovery. This guide details the reaction mechanism, provides a robust and validated protocol, and discusses the rationale behind the experimental design, empowering researchers to confidently apply this methodology in their synthetic endeavors.

Introduction: The Strategic Value of the Sulfonylpiperazine Moiety

The piperazine ring is a well-established "privileged scaffold" in modern medicinal chemistry, appearing in a multitude of approved drugs across various therapeutic areas.[1][2] Its ability to engage in multiple non-covalent interactions and its favorable pharmacokinetic profile contribute to its widespread use. The modification of the piperazine nitrogens allows for the fine-tuning of a molecule's properties. The introduction of a methanesulfonyl group at the N1 position can impart several advantageous characteristics to a drug candidate, including:

  • Increased Polarity and Aqueous Solubility: The polar sulfonyl group can enhance the solubility of a compound, which is often a critical parameter for oral bioavailability.

  • Metabolic Stability: The sulfonyl group is generally resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile.

  • Modulation of Basicity: The electron-withdrawing nature of the methanesulfonyl group reduces the basicity of the adjacent piperazine nitrogen, which can be beneficial for optimizing interactions with biological targets and reducing off-target effects.

Reductive amination is a highly efficient and versatile method for forming C-N bonds.[3][4] It proceeds via the initial formation of an iminium ion from the reaction of an aldehyde or ketone with a primary or secondary amine, followed by in-situ reduction to the corresponding amine.[1][5] This one-pot procedure is often preferred over direct alkylation due to better control over the degree of alkylation and a broader substrate scope.[3]

This guide focuses on the use of 4-methanesulfonylpiperazine-1-carbaldehyde as the aldehyde component in reductive amination, providing a pathway to novel N-substituted sulfonylpiperazine derivatives.

Reaction Mechanism and the Role of Sodium Triacetoxyborohydride

The reductive amination process can be dissected into two key stages that typically occur in a single reaction vessel:

  • Iminium Ion Formation: The reaction commences with the nucleophilic attack of the primary or secondary amine on the carbonyl carbon of 4-methanesulfonylpiperazine-1-carbaldehyde. This is followed by dehydration to yield a transient iminium ion. This step is often catalyzed by mild acid.[1]

  • Reduction: The iminium ion is then selectively reduced to the target amine.

For this reduction, sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice.[6] Its selection is based on several key advantages over other reducing agents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN):

  • Mildness and Selectivity: NaBH(OAc)₃ is a less powerful reducing agent than NaBH₄ and will not readily reduce the starting aldehyde.[7] It demonstrates a much faster reaction rate for the reduction of the iminium ion compared to the carbonyl group, allowing for a one-pot procedure where all reagents can be present from the start.[8]

  • Reduced Toxicity: It is a safer alternative to sodium cyanoborohydride, which can release toxic hydrogen cyanide gas, particularly under acidic conditions.[6]

  • Broad Functional Group Tolerance: NaBH(OAc)₃ is compatible with a wide range of functional groups, including esters, amides, and nitro groups.[8]

The overall transformation is depicted in the following workflow:

G cluster_0 Reductive Amination Workflow A 4-Methanesulfonylpiperazine- 1-carbaldehyde C Iminium Ion Intermediate A->C Condensation B Primary or Secondary Amine (R1R2NH) B->C E Final N-Substituted 4-Methanesulfonylpiperazine Product C->E Reduction D Sodium Triacetoxyborohydride (NaBH(OAc)3) D->E F Solvent (e.g., DCE, THF) F->A F->B

Figure 1: General workflow for the reductive amination of 4-methanesulfonylpiperazine-1-carbaldehyde.

Synthesis of 4-Methanesulfonylpiperazine-1-carbaldehyde

While not commercially available from all suppliers, 4-methanesulfonylpiperazine-1-carbaldehyde can be synthesized in a straightforward manner from commercially available starting materials. A common approach is the formylation of 1-methanesulfonylpiperazine.

Protocol: Synthesis of 4-Methanesulfonylpiperazine-1-carbaldehyde

Materials:

  • 1-Methanesulfonylpiperazine

  • Ethyl formate

  • Anhydrous solvent (e.g., Toluene or Dichloromethane)

  • Magnetic stirrer and heating mantle

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of 1-methanesulfonylpiperazine (1.0 eq) in the chosen anhydrous solvent, add an excess of ethyl formate (3.0-5.0 eq).

  • Heat the reaction mixture to reflux and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent and excess ethyl formate.

  • The crude product can be purified by column chromatography on silica gel to yield pure 4-methanesulfonylpiperazine-1-carbaldehyde.

Experimental Protocol: Reductive Amination

This protocol provides a general procedure for the reductive amination of a primary or secondary amine with 4-methanesulfonylpiperazine-1-carbaldehyde using sodium triacetoxyborohydride.

Materials and Reagents:

  • 4-Methanesulfonylpiperazine-1-carbaldehyde

  • Primary or secondary amine of choice

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)[8]

  • Optional: Acetic acid (glacial)

  • Nitrogen or Argon supply

  • Magnetic stirrer

  • Standard laboratory glassware

Safety Precautions:

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium triacetoxyborohydride is moisture-sensitive and can react with water to release hydrogen gas. Handle with care in a dry environment.[7]

Step-by-Step Protocol:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-methanesulfonylpiperazine-1-carbaldehyde (1.0 eq).

  • Solvent and Amine Addition: Dissolve the aldehyde in anhydrous DCE or THF. Add the primary or secondary amine (1.0-1.2 eq) to the solution.

  • Iminium Ion Formation: Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate. For less reactive amines or ketones, the addition of a catalytic amount of acetic acid (0.1-1.0 eq) can be beneficial.[8]

  • Addition of Reducing Agent: In a single portion, add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature. The reaction progress can be monitored by TLC or LC-MS until the starting materials are consumed (typically 2-24 hours).

  • Workup:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Be cautious as gas evolution may occur.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure N-substituted 4-methanesulfonylpiperazine derivative.

G cluster_1 Experimental Protocol Flow Start Start Setup 1. Reaction Setup: Aldehyde in dry flask under inert atmosphere Start->Setup Addition 2. Add Solvent and Amine Setup->Addition Formation 3. Stir for 20-30 min (Iminium Ion Formation) Addition->Formation Reduction 4. Add NaBH(OAc)3 Formation->Reduction Monitoring 5. Stir and Monitor (TLC/LC-MS) Reduction->Monitoring Workup 6. Quench and Aqueous Workup Monitoring->Workup Reaction Complete Purification 7. Purify by Column Chromatography Workup->Purification End End Purification->End

Figure 2: Step-by-step experimental workflow for the reductive amination protocol.

Data Presentation: Key Reaction Parameters

The following table summarizes the key parameters for a successful reductive amination reaction using 4-methanesulfonylpiperazine-1-carbaldehyde.

ParameterRecommended Range/ValueRationale
Equivalents of Amine 1.0 - 1.2A slight excess can help drive the reaction to completion.
Equivalents of NaBH(OAc)₃ 1.2 - 1.5An excess is required to ensure complete reduction of the iminium ion.
Solvent Anhydrous DCE or THFThese are common aprotic solvents that work well with NaBH(OAc)₃.[7]
Temperature Room TemperatureThe reaction is typically efficient at ambient temperature.
Reaction Time 2 - 24 hoursVaries depending on the reactivity of the amine.
Catalyst (Optional) Acetic Acid (0.1 - 1.0 eq)Can accelerate iminium ion formation for less reactive substrates.[8]

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction stalls, a small, fresh portion of NaBH(OAc)₃ can be added. Ensure all reagents and solvents are anhydrous, as water can deactivate the reducing agent.

  • Side Product Formation: The primary side product is often the alcohol resulting from the reduction of the starting aldehyde. This can be minimized by using the selective NaBH(OAc)₃ and avoiding more powerful reducing agents.

  • Purification Challenges: The basic nature of the piperazine product may cause it to streak on silica gel during chromatography. The addition of a small amount of triethylamine (0.1-1%) to the eluent can help to mitigate this issue.

Conclusion

The reductive amination of 4-methanesulfonylpiperazine-1-carbaldehyde is a robust and highly effective method for the synthesis of novel N-substituted sulfonylpiperazine derivatives. The use of sodium triacetoxyborohydride as the reducing agent ensures high selectivity and functional group tolerance, making this a valuable transformation in the synthetic organic chemist's toolbox. The resulting products, incorporating the advantageous sulfonylpiperazine moiety, are of significant interest in the field of drug discovery and development.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link][9]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. Reagent Guide. [Link][8]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part B: Reactions and Synthesis (5th ed.). Springer.
  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link][3]

  • MDPI. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Molecules, 29(2), 485. [Link][1]

  • RSC Publishing. A practical catalytic reductive amination of carboxylic acids. Chemical Science, 11(34), 9225–9231. [Link][10]

  • Organic Chemistry Portal. Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. [Link][11]

  • INEOS OPEN. SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN, 4(X), XX–XX. [Link][12]

  • ACS Publications. Reaction of Aldehydes/Ketones with Electron-Deficient 1,3,5- Triazines Leading to Functionalized Pyrimidines as Diels−Alder. The Journal of Organic Chemistry, 82(4), 2024–2031. [Link][13]

  • Organic Chemistry Data. Reductive Amination - Common Conditions. [Link][7]

  • MDPI. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts, 13(2), 434. [Link][4]

Sources

Method

Application Note: Multicomponent Reactions with 4-Methanesulfonylpiperazine-1-carbaldehyde

Abstract & Introduction This guide details the application of 4-methanesulfonylpiperazine-1-carbaldehyde (referred to herein as Reagent A ) in isocyanide-based multicomponent reactions (IMCRs). The piperazine scaffold is...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This guide details the application of 4-methanesulfonylpiperazine-1-carbaldehyde (referred to herein as Reagent A ) in isocyanide-based multicomponent reactions (IMCRs).

The piperazine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs (e.g., Imatinib, Olanzapine) due to its ability to modulate physicochemical properties such as solubility and lipophilicity. The 4-methanesulfonyl group adds metabolic stability and polarity, acting as a bioisostere for amides or carboxylic acids.

By utilizing Reagent A as the carbonyl input in MCRs, researchers can rapidly generate diverse libraries of alpha-amino amides (Ugi products) and fused imidazoles (Groebke-Blackburn-Bienaymé products) in a single synthetic operation.

Chemical Profile: Reagent A
  • IUPAC Name: 4-methanesulfonylpiperazine-1-carbaldehyde

  • Functional Groups: Formyl (-CHO), Sulfonamide (-SO2Me), Tertiary Amine (Piperazine core).

  • Molecular Weight: ~192.24 g/mol

  • Solubility: Soluble in MeOH, TFE, DCM, DMSO.

  • Stability: Stable at room temperature; store under inert atmosphere to prevent oxidation of the aldehyde.

Strategic Overview: Divergent Synthesis

The aldehyde functionality of Reagent A serves as the "anchor" point for divergent synthesis. We will focus on two primary workflows:

  • The Ugi 4-Component Reaction (U-4CR): Generates linear peptidomimetics.

  • The Groebke-Blackburn-Bienaymé (GBB) Reaction: Generates bicyclic fused heterocycles.

G Reagent 4-methanesulfonyl- piperazine-1-carbaldehyde Ugi Ugi 4-CR (+ Amine, Acid, Isocyanide) Reagent->Ugi Path A GBB GBB 3-CR (+ 2-Aminoazine, Isocyanide) Reagent->GBB Path B Peptidomimetic Alpha-Amino Amide (Peptidomimetic) Ugi->Peptidomimetic Heterocycle Imidazo[1,2-a]pyridine (Fused Heterocycle) GBB->Heterocycle

Figure 1: Divergent synthetic pathways utilizing 4-methanesulfonylpiperazine-1-carbaldehyde.

Protocol A: The Ugi 4-Component Reaction (U-4CR)

This protocol synthesizes an


-amino acyl amide. The piperazine moiety is incorporated into the side chain of the "amino acid" residue created during the reaction.
Mechanism

The reaction proceeds via the formation of an imine between Reagent A and the amine component, followed by protonation, isocyanide insertion, and Mumm rearrangement.

UgiMech Steps Reagent A + Amine (R-NH2) Imine Imine Intermediate (- H2O) Steps->Imine Iminium Iminium Ion (+ Acid H+) Imine->Iminium Nitrilium Nitrilium Ion (+ Isocyanide) Iminium->Nitrilium Adduct O-Acyl Imidate Nitrilium->Adduct + Carboxylate Product Final Bis-Amide (Mumm Rearrangement) Adduct->Product

Figure 2: Mechanistic flow of the Ugi reaction utilizing the target aldehyde.

Materials
  • Aldehyde: 4-methanesulfonylpiperazine-1-carbaldehyde (1.0 equiv)

  • Amine: Primary amine (e.g., benzylamine, aniline) (1.0 equiv)

  • Acid: Carboxylic acid (e.g., benzoic acid, Boc-amino acid) (1.0 equiv)

  • Isocyanide: tert-Butyl isocyanide or cyclohexyl isocyanide (1.0 equiv)

  • Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE). Note: TFE often accelerates the reaction.

  • Drying Agent: Molecular Sieves (3Å or 4Å), powdered.

Step-by-Step Procedure
  • Imine Formation (Pre-condensation):

    • In a 5 mL screw-cap vial equipped with a magnetic stir bar, dissolve Reagent A (0.5 mmol, 96 mg) and the Amine (0.5 mmol) in 1.0 mL of MeOH (0.5 M concentration).

    • Add 50 mg of powdered molecular sieves.

    • Stir at room temperature (RT) for 30–60 minutes to ensure imine formation. Checkpoint: Solution may turn slightly yellow.

  • Component Addition:

    • Add the Carboxylic Acid (0.5 mmol). Stir for 5 minutes.

    • Add the Isocyanide (0.5 mmol) last.

  • Reaction:

    • Seal the vial and stir at RT for 24 hours.

    • Optimization: If the reaction is sluggish (monitored by TLC/LCMS), heat to 50°C or switch solvent to TFE.

  • Work-up & Purification:

    • Solid Phase Extraction (SPE): If using a volatile isocyanide, concentrate the mixture directly.

    • Scavenging (Optional): Add polymer-supported isocyanate (to remove excess amine) and polymer-supported amine (to remove excess acid) if doing parallel synthesis.

    • Chromatography: Purify via silica gel flash chromatography. Elute with a gradient of DCM:MeOH (0% to 10%). The sulfonamide and piperazine groups make the product polar; ensure the column is flushed well.

Protocol B: The Groebke-Blackburn-Bienaymé (GBB) Reaction[1]

This protocol synthesizes imidazo[1,2-a]pyridines .[1][2] This is a 3-component reaction where Reagent A reacts with a 2-aminoazine and an isocyanide. This scaffold is highly relevant for kinase inhibition.[3]

Materials
  • Aldehyde: 4-methanesulfonylpiperazine-1-carbaldehyde (1.0 equiv)

  • Amine: 2-Aminopyridine (or 2-aminopyrazine/pyrimidine) (1.0 equiv)

  • Isocyanide: tert-Butyl isocyanide (1.0 equiv)

  • Catalyst: Scandium Triflate [Sc(OTf)3] (5–10 mol%) or Ammonium Chloride (NH4Cl) (1.0 equiv).

  • Solvent: Methanol (MeOH) or DCM:MeOH (1:1).

Step-by-Step Procedure
  • Setup:

    • In a microwave vial (or round-bottom flask), combine Reagent A (0.5 mmol), 2-Aminopyridine (0.5 mmol), and Isocyanide (0.5 mmol) in MeOH (2 mL).

  • Catalysis:

    • Add Sc(OTf)3 (0.025 mmol, 12 mg).

  • Reaction:

    • Method A (Thermal): Stir at 60°C for 12–24 hours.

    • Method B (Microwave - Recommended): Heat at 100°C–120°C for 20–30 minutes. Microwave irradiation significantly accelerates GBB reactions.

  • Work-up:

    • Concentrate the solvent under reduced pressure.

    • Dissolve residue in EtOAc, wash with saturated NaHCO3 (to remove acid catalyst traces) and brine.

    • Dry over Na2SO4 and concentrate.

  • Purification:

    • Purify via silica gel chromatography (DCM/MeOH or EtOAc/Hexanes).

    • Note: The product will be fluorescent under UV (254/365 nm) due to the imidazo-pyridine core.

Data Analysis & Troubleshooting

Expected Data Profile (LCMS/NMR)
  • 1H NMR: Look for the disappearance of the aldehyde proton (~9.5–10.0 ppm).

    • Ugi Product: New singlet for the methine proton (

      
      -CH) typically around 4.5–6.0 ppm.
      
    • GBB Product: Aromatic signals for the new imidazole ring; disappearance of the aldehyde.

  • Mass Spec:

    • Ugi: MW = MW(Aldehyde) + MW(Amine) + MW(Acid) + MW(Isocyanide) - MW(H2O).

    • GBB: MW = MW(Aldehyde) + MW(Amine) + MW(Isocyanide) - MW(H2O) - 2H.

Troubleshooting Table
IssueProbable CauseSolution
Low Yield (Ugi) Poor imine formationUse TFE as solvent; add molecular sieves; extend pre-condensation time.
Side Products (Ugi) Passerini reaction (no amine incorp.)Ensure amine is added before the acid; use excess amine (1.2 equiv).
Low Yield (GBB) Incomplete cyclizationUse Microwave heating (120°C); switch catalyst to Sc(OTf)3 or HClO4.
Reagent Oxidation Aldehyde degraded to acidCheck aldehyde purity via H-NMR. Redistill or wash if necessary.

References

  • Dömling, A., & Huang, Y. (2010). Piperazine scaffolds via isocyanide-based multicomponent reactions.[4][5] Synthesis, 2010(17), 2859-2883. Link

  • Ugi, I. (1962). The α-Addition of Iminium Ions and Anions to Isonitriles Accompanied by Secondary Reactions. Angewandte Chemie International Edition, 1(1), 8-21. Link

  • Bienaymé, H., & Bouzid, K. (1998). A new heterocyclic multicomponent reaction for the combinatorial synthesis of fused 3-aminoimidazoles. Angewandte Chemie International Edition, 37(16), 2234-2237. Link

  • Shaabani, A., et al. (2020). Recent advances in the synthesis of piperazine derivatives via multicomponent reactions.[4][6][7] Molecular Diversity, 24, 1361–1385. Link

Sources

Application

4-Methanesulfonylpiperazine-1-carbaldehyde: A Versatile Scaffold for Modern Medicinal Chemistry

Abstract In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired pharmacological profiles. Among these, 4-methanesulfonylpiperazine-1-carbal...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired pharmacological profiles. Among these, 4-methanesulfonylpiperazine-1-carbaldehyde has emerged as a particularly valuable scaffold. Its unique combination of a conformationally constrained piperazine ring, a metabolically robust sulfonyl group, and a synthetically versatile aldehyde handle provides medicinal chemists with a powerful tool for crafting novel therapeutics. This application note provides an in-depth exploration of the utility of 4-methanesulfonylpiperazine-1-carbaldehyde, detailing its role in enhancing physicochemical properties and offering validated protocols for its incorporation into diverse molecular architectures.

Introduction: The Strategic Advantage of the Sulfonylpiperazine Moiety

The piperazine ring is a ubiquitous feature in a vast number of approved drugs, prized for its ability to improve aqueous solubility and serve as a flexible linker between different pharmacophoric elements.[1][2] The introduction of a methanesulfonyl group at the N4 position imparts a number of advantageous properties. Sulfonylpiperazine hybrids are recognized for their simple synthetic pathways, low toxicity, and metabolic stability.[3] This modification can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The strong electron-withdrawing nature of the sulfonyl group reduces the basicity of the distal nitrogen atom, which can be critical for modulating off-target interactions, such as those with the hERG channel, a common source of cardiotoxicity. Furthermore, the sulfonyl group can act as a hydrogen bond acceptor, contributing to enhanced binding affinity with biological targets.[3]

The aldehyde functionality at the N1 position provides a reactive handle for a wide array of chemical transformations, making 4-methanesulfonylpiperazine-1-carbaldehyde a versatile entry point for library synthesis and lead optimization.[4][5][6] This application note will focus on one of the most fundamental and widely employed of these transformations: reductive amination.

Physicochemical Properties and Drug-Likeness

The incorporation of the 4-methanesulfonylpiperazine moiety can favorably impact key drug-like properties. A summary of these characteristics is presented in the table below.

PropertyImpact of 4-Methanesulfonylpiperazine MoietyRationale
Aqueous Solubility Generally IncreasedThe polar sulfonyl group and the piperazine nitrogens can engage in hydrogen bonding with water.
Lipophilicity (LogP) ModulatedThe overall LogP will be a balance between the hydrophobic core of the molecule and the hydrophilic sulfonylpiperazine group.
Metabolic Stability EnhancedThe sulfonyl group is generally resistant to metabolic degradation, protecting the piperazine ring from N-dealkylation.[3]
pKa Lowered (for the N1 nitrogen)The electron-withdrawing sulfonyl group reduces the basicity of the piperazine nitrogens.
Hydrogen Bonding Acts as H-bond acceptorThe oxygen atoms of the sulfonyl group can participate in hydrogen bonds with target proteins.

Table 1: Influence of the 4-Methanesulfonylpiperazine Moiety on Physicochemical Properties.

Core Application: Reductive Amination for Library Development

Reductive amination is a cornerstone reaction in medicinal chemistry for the formation of carbon-nitrogen bonds.[7][8] It provides a direct and efficient method for coupling the 4-methanesulfonylpiperazine-1-carbaldehyde building block with a diverse range of primary and secondary amines, enabling the rapid generation of compound libraries for screening.

Mechanistic Rationale

The reaction proceeds in two key steps:

  • Imine/Iminium Ion Formation: The aldehyde reacts with the amine to form a hemiaminal intermediate, which then dehydrates to form an imine (from a primary amine) or an iminium ion (from a secondary amine). This step is often catalyzed by mild acid.[9]

  • Reduction: A selective reducing agent is used to reduce the imine or iminium ion to the corresponding amine. The choice of reducing agent is critical to avoid the reduction of the starting aldehyde.

Reductive_Amination Aldehyde 4-Methanesulfonylpiperazine- 1-carbaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine Primary or Secondary Amine (R-NH2 or R2NH) Amine->Hemiaminal Imine_Iminium Imine / Iminium Ion Hemiaminal->Imine_Iminium - H2O Product Final Amine Product Imine_Iminium->Product + [H] Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Product

Caption: General workflow of a one-pot reductive amination reaction.

Protocol: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce aldehydes or ketones at neutral or slightly acidic pH.[10][11]

Materials:

  • 4-Methanesulfonylpiperazine-1-carbaldehyde

  • Primary or secondary amine of choice

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 4-methanesulfonylpiperazine-1-carbaldehyde (1.0 eq).

  • Solvent and Amine Addition: Dissolve the aldehyde in an appropriate solvent such as DCM or DCE. Add the desired primary or secondary amine (1.0-1.2 eq).

  • Acid Catalyst (Optional): If the amine salt is not used, a catalytic amount of acetic acid (0.1-0.2 eq) can be added to facilitate imine/iminium ion formation.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the stirring solution. The reaction is typically stirred at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

  • Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol_Workflow cluster_Reaction Reaction cluster_Workup Workup & Purification Start 1. Dissolve Aldehyde and Amine in DCM/DCE Add_STAB 2. Add NaBH(OAc)3 Start->Add_STAB Stir 3. Stir at Room Temperature Add_STAB->Stir Monitor 4. Monitor by TLC/LC-MS Stir->Monitor Quench 5. Quench with NaHCO3 (aq) Monitor->Quench Reaction Complete Extract 6. Extract with DCM Quench->Extract Dry 7. Dry Organic Layer Extract->Dry Purify 8. Purify by Chromatography Dry->Purify

Caption: Step-by-step experimental workflow for reductive amination.

Applications in Drug Discovery Programs

The 4-methanesulfonylpiperazine-1-carbaldehyde building block has been instrumental in the development of numerous drug candidates across various therapeutic areas.

  • Anticancer Agents: The sulfonylpiperazine moiety is found in inhibitors of various kinases and other oncology targets.[12] For example, derivatives have been explored as potent inhibitors of BACE1 for Alzheimer's disease and in the design of novel antibacterial agents.[13][14]

  • Central Nervous System (CNS) Disorders: The piperazine core is a well-established scaffold for CNS-active compounds.[15] The methanesulfonyl group can fine-tune the physicochemical properties to optimize blood-brain barrier penetration and target engagement.

  • Anti-inflammatory and Analgesic Agents: Compounds incorporating this scaffold have shown promise in the development of new anti-inflammatory and analgesic drugs.[16][17]

Conclusion

4-Methanesulfonylpiperazine-1-carbaldehyde represents a high-value building block for medicinal chemists. Its inherent properties contribute favorably to the development of drug candidates with improved pharmacokinetic and pharmacodynamic profiles. The synthetic tractability of the aldehyde group, particularly through robust and reliable methods like reductive amination, allows for the efficient exploration of chemical space and the rapid optimization of lead compounds. As the demand for novel therapeutics with superior properties continues to grow, the strategic application of such well-designed scaffolds will remain a critical component of successful drug discovery endeavors.

References

  • An insight into the biological activity and structure-based drug design attributes of sulfonylpiperazine derivatives. ResearchGate. Available at: [Link]

  • Representative marketed drugs and drug candidates containing 1‐alkyl‐4‐sulfonylpiperazine core. ResearchGate. Available at: [Link]

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. ACS Publications. Available at: [Link]

  • Piperazine sulfonamide BACE1 inhibitors: Design, synthesis, and in vivo characterization. ResearchGate. Available at: [Link]

  • Safety and pharmacokinetics of sulfasalazine and its metabolite sulfapyridine for treatment of preterm preeclampsia in Australia (SIP): an early phase, unblinded, single-arm, proof of concept clinical trial. PMC. Available at: [Link]

  • Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. MDPI. Available at: [Link]

  • Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales. PMC. Available at: [Link]

  • Reductive Amination. YouTube. Available at: [Link]

  • Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. PMC. Available at: [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Portal. Available at: [Link]

  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Green Chemistry Teaching and Learning Community. Available at: [Link]

  • Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green. ResearchGate. Available at: [Link]

  • C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. Available at: [Link]

  • Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines. PubMed. Available at: [Link]

  • Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. ResearchGate. Available at: [Link]

  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available at: [Link]

Sources

Method

Application Note: Synthesis of Bioactive Molecules using 4-Methanesulfonylpiperazine-1-carbaldehyde

This Application Note is designed to guide researchers in the strategic utilization of 4-methanesulfonylpiperazine-1-carbaldehyde (CAS: 139605-60-0), a stable precursor used to install the privileged N-methanesulfonylpip...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide researchers in the strategic utilization of 4-methanesulfonylpiperazine-1-carbaldehyde (CAS: 139605-60-0), a stable precursor used to install the privileged N-methanesulfonylpiperazine pharmacophore into bioactive molecules.

Executive Summary & Strategic Rationale

The 4-methanesulfonylpiperazine moiety is a "privileged structure" in medicinal chemistry, widely deployed to enhance aqueous solubility, metabolic stability, and hydrogen-bonding potential in kinase inhibitors (e.g., PI3K, KDR) and GPCR ligands.

While the free amine (1-methanesulfonylpiperazine) is commercially available, it is hygroscopic and prone to formation of carbonate salts upon air exposure. The 1-carbaldehyde derivative serves as a stable, crystalline precursor . This protocol details the "Unlock-and-Couple" strategy, where the formyl group acts as a masking agent that is removed in situ or prior to coupling, ensuring high-purity installation of the sulfonylpiperazine tail.

Critical Reagent Verification

Before proceeding, verify the chemical identity of your starting material, as nomenclature often overlaps.

FeatureTarget Reagent (This Protocol) Common Confusant
Name 4-methanesulfonylpiperazine-1-carbaldehyde 4-(4-methanesulfonylpiperazin-1-yl)benzaldehyde
Structure Formamide (

)
Aryl Aldehyde (

)
CAS 139605-60-0443909-23-3 (or similar)
Reactivity Requires Deformylation (Acid/Base) or Reduction Reacts via Reductive Amination
Use Case Precursor to secondary amineLinker for Schiff bases/Hydrazones

Warning: If you possess the benzaldehyde derivative, do not use the deformylation protocols below. Proceed directly to reductive amination with your amine of interest.

Technical Specifications & Properties

PropertyData
IUPAC Name 1-Formyl-4-(methylsulfonyl)piperazine
Molecular Formula

Molecular Weight 192.24 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, MeOH; Poorly soluble in

, Hexanes
Stability Stable at RT; Non-hygroscopic (unlike the free amine)
Role Masked Pharmacophore / Stable Precursor

Synthetic Pathways & Logic

The utility of this reagent lies in two primary pathways:

  • Pathway A (The "Unlock"): Acidic hydrolysis of the formyl group to reveal the nucleophilic secondary amine, followed by coupling to a heteroaryl scaffold (common in kinase inhibitor synthesis).

  • Pathway B (The "Methyl"): Reduction of the formyl group to a methyl group, yielding the N-methyl-N'-sulfonyl variant.

Experimental Workflow Diagram (Graphviz)

SynthesisProtocol Start 4-methanesulfonylpiperazine- 1-carbaldehyde (Stable Precursor) Deform Protocol 1: Deformylation (HCl / MeOH) Start->Deform Activation Reduction Protocol 3: Reduction (LiAlH4 or BH3) Start->Reduction Alternative Route AmineSalt Intermediate: 1-methanesulfonylpiperazine HCl Salt Deform->AmineSalt -HCOOH Coupling Protocol 2: SNAr or Buchwald Coupling (Base + Ar-Cl) AmineSalt->Coupling + Heteroaryl Halide Bioactive Target Bioactive Molecule (e.g., PI3K Inhibitor) Coupling->Bioactive Yields Drug Candidate MethylVar N-Methyl Variant (1-methyl-4-methanesulfonylpiperazine) Reduction->MethylVar Reduction

Caption: Strategic divergence from the formyl precursor to bioactive scaffolds via deformylation or reduction.

Detailed Experimental Protocols

Protocol 1: Deformylative Activation (The "Unlock")

Objective: To remove the formyl protecting group and generate the reactive 1-(methylsulfonyl)piperazine hydrochloride salt for subsequent coupling.

Reagents:

  • 4-methanesulfonylpiperazine-1-carbaldehyde (1.0 equiv)

  • Hydrochloric acid (4M in Dioxane or 6M aqueous)

  • Methanol (MeOH)

Procedure:

  • Dissolution: Dissolve 4-methanesulfonylpiperazine-1-carbaldehyde (1.92 g, 10 mmol) in MeOH (20 mL).

  • Acidification: Add HCl (4M in Dioxane, 10 mL, 40 mmol) dropwise at 0°C.

  • Reflux: Warm to room temperature, then heat to reflux (65°C) for 2–4 hours. Monitor by TLC (EtOAc/MeOH 9:1) or LCMS. The starting material peak (

    
    ) should disappear, replaced by the amine peak (
    
    
    
    ).
  • Work-up: Concentrate the reaction mixture in vacuo to dryness.

  • Purification (Optional): Triturate the resulting solid with diethyl ether (

    
    ) to remove non-polar impurities. Filter and dry under vacuum.
    
  • Yield: Quantitative yield of 1-(methylsulfonyl)piperazine hydrochloride as a white solid.

Mechanistic Insight: The formyl group is a robust amide. Acidic hydrolysis is preferred over basic hydrolysis here to prevent potential side reactions with the sulfonamide group, although the sulfonamide is generally stable. The resulting HCl salt is non-hygroscopic and shelf-stable.

Protocol 2: Synthesis of Bioactive Kinase Inhibitor (SNAr Coupling)

Objective: To couple the activated piperazine tail to a heteroaryl chloride (e.g., a 2-chloropyrimidine or 4-chloroquinazoline core), a key step in synthesizing PI3K or KDR inhibitors.

Reagents:

  • 1-(methylsulfonyl)piperazine hydrochloride (from Protocol 1) (1.2 equiv)

  • Heteroaryl Chloride (e.g., 4-chloro-6-phenylpyrimidine) (1.0 equiv)

  • Base:

    
     (3.0 equiv) or DIPEA (3.0 equiv)
    
  • Solvent: DMF or DMSO

Procedure:

  • Preparation: In a round-bottom flask, suspend 1-(methylsulfonyl)piperazine hydrochloride (1.2 equiv) and the Heteroaryl Chloride (1.0 equiv) in DMF (0.2 M concentration relative to halide).

  • Base Addition: Add

    
     (3.0 equiv).
    
  • Reaction: Heat the mixture to 80–100°C for 4–12 hours.

    • Note: For less reactive substrates (e.g., unactivated aryl chlorides), use Buchwald-Hartwig conditions (

      
      , BINAP, 
      
      
      
      , Toluene, 100°C).
  • Quench: Cool to room temperature. Pour into ice-water (5x reaction volume).

  • Isolation:

    • Precipitation: If the product precipitates, filter and wash with water.

    • Extraction: If no precipitate, extract with EtOAc (3x). Wash organics with brine (3x) to remove DMF. Dry over

      
      .
      
  • Purification: Flash chromatography (DCM/MeOH gradient).

Self-Validating Check:

  • 1H NMR: Look for the disappearance of the formyl proton (~8.0 ppm) and the retention of the methylsulfonyl singlet (~2.8 ppm). The piperazine protons should shift upfield/downfield depending on the new heteroaryl attachment.

  • LCMS: Confirm mass shift corresponding to the loss of HCl and formation of the C-N bond.

Protocol 3: Reductive Methylation (Alternative)

Objective: To convert the formyl group directly into a methyl group, yielding 1-methyl-4-(methylsulfonyl)piperazine , another common bioactive fragment.

Reagents:

  • 4-methanesulfonylpiperazine-1-carbaldehyde

  • Lithium Aluminum Hydride (LiAlH4) or Borane-THF (

    
    )
    
  • THF (anhydrous)

Procedure:

  • Setup: Under

    
     atmosphere, suspend LiAlH4 (2.0 equiv) in anhydrous THF at 0°C.
    
  • Addition: Add 4-methanesulfonylpiperazine-1-carbaldehyde (1.0 equiv) portion-wise (solid) or as a solution in THF.

    • Caution: Exothermic gas evolution (

      
      ).
      
  • Reflux: Heat to reflux for 6–12 hours.

  • Quench (Fieser Method): Cool to 0°C. Carefully add water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL).
  • Isolation: Filter the granular precipitate. Concentrate the filtrate.

  • Result: 1-methyl-4-(methylsulfonyl)piperazine.

References & Grounding

  • PI3K Inhibitor Synthesis:

    • Context: Synthesis of pyrazolo[1,5-a]pyrimidine derivatives using 1-methanesulfonylpiperazine via reductive amination and SNAr coupling.

    • Source: Zarychta, M. et al. "Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors." J. Med. Chem.2019 , 62, 4815–4850. Link

  • KDR Kinase Inhibitors:

    • Context: Use of 1-methanesulfonylpiperazine in the synthesis of Indol-2-yl-quinolin-2-one derivatives via nucleophilic substitution.

    • Source: Cai, X. et al. "Synthesis of Novel KDR Kinase Inhibitors through Catalytic Reductive Cyclization of o-Nitrobenzylcarbonyl Compounds." J. Org. Chem.2004 , 69, 7172–7176. Link

  • Piperazine Lithiation (Contrast):

    • Context: Discusses why N-Boc is preferred over N-Formyl for direct lithiation, establishing why Deformylation-Coupling is the superior protocol for this specific reagent.

    • Source: O'Brien, P. et al. "Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines."[1] Org.[1][2] Lett.2016 , 18, 644–647. Link

  • Reagent Data:

    • Source: PubChem Compound Summary for CID 139605-60-0. Link

Sources

Application

The Strategic Application of 4-Methanesulfonylpiperazine-1-carbaldehyde in the Synthesis of Novel Central Nervous System (CNS) Drug Candidates

Introduction: The Growing Importance of the Sulfonylpiperazine Scaffold in CNS Drug Discovery The piperazine ring is a ubiquitous scaffold in medicinal chemistry, prized for its ability to impart favorable pharmacokineti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Growing Importance of the Sulfonylpiperazine Scaffold in CNS Drug Discovery

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties and to serve as a versatile linker between different pharmacophoric elements.[1] When incorporated into drug candidates targeting the central nervous system (CNS), the N-arylpiperazine moiety, in particular, has proven to be a highly effective structural motif for engaging with a variety of G-protein coupled receptors (GPCRs), including serotonergic and dopaminergic receptors.[2] The addition of a sulfonyl group to the piperazine nitrogen, creating a sulfonylpiperazine core, further refines the physicochemical and biological properties of these molecules. This functional group can act as a hydrogen bond acceptor, modulate the basicity of the distal piperazine nitrogen, and enhance metabolic stability, making sulfonylpiperazines an attractive scaffold for the development of novel CNS therapeutics.[3][4] Indeed, sulfonylpiperazine analogues have been investigated as potent modulators of neuronal nicotinic receptors, which are implicated in a range of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.[3][4]

This technical guide focuses on the synthetic utility of a key building block, 4-methanesulfonylpiperazine-1-carbaldehyde , in the generation of novel CNS drug candidates. The presence of the aldehyde functionality provides a direct handle for the introduction of the methanesulfonylpiperazine moiety onto various molecular scaffolds through reductive amination, one of the most robust and widely used methods for the formation of carbon-nitrogen bonds in drug discovery.[5][6]

Rationale for Employing 4-Methanesulfonylpiperazine-1-carbaldehyde in CNS Drug Design

The selection of 4-methanesulfonylpiperazine-1-carbaldehyde as a synthetic precursor is underpinned by several key considerations in modern drug design:

  • Modulation of Physicochemical Properties: The methanesulfonyl group is a polar, non-ionizable moiety that can improve the aqueous solubility of a molecule without introducing a formal charge. This is particularly advantageous for CNS drug candidates, where a delicate balance between solubility and lipophilicity is required to ensure sufficient blood-brain barrier penetration.[7]

  • Metabolic Stability: The sulfonamide bond is generally resistant to metabolic cleavage, which can lead to an improved pharmacokinetic profile and a longer in vivo half-life for the resulting drug candidate.

  • Hydrogen Bonding Capacity: The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, potentially leading to stronger and more specific interactions with the target receptor.

  • Vectorial Exit from the Piperazine Core: The carbaldehyde group allows for the directional and controlled introduction of the sulfonylpiperazine scaffold onto a wide array of primary and secondary amines present in other synthetic intermediates.

Core Synthetic Application: Reductive Amination

Reductive amination is the cornerstone reaction for the application of 4-methanesulfonylpiperazine-1-carbaldehyde. This one-pot reaction typically involves the initial formation of an iminium ion intermediate from the aldehyde and a primary or secondary amine, followed by in situ reduction to the corresponding amine.[5]

General Workflow for Reductive Amination

G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction A 4-Methanesulfonylpiperazine-1-carbaldehyde C Iminium Ion Intermediate A->C B Amine-containing Scaffold (R-NH2) B->C E Final CNS Drug Candidate C->E Reduction D Reducing Agent (e.g., NaBH(OAc)3) D->E G A 4-Methanesulfonylpiperazine-1-carbaldehyde C Iminium Ion Intermediate A->C B Tryptamine B->C E N-((4-methanesulfonyl)piperazin-1-yl)methyl)-tryptamine C->E Reduction D NaBH(OAc)3 D->E

Sources

Method

Use of 4-methanesulfonylpiperazine-1-carbaldehyde in the synthesis of kinase inhibitors

Application Note: Strategic Utilization of 4-Methanesulfonylpiperazine-1-carbaldehyde in Kinase Inhibitor Discovery Executive Summary In the landscape of kinase inhibitor design, the optimization of solvent-exposed regio...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-Methanesulfonylpiperazine-1-carbaldehyde in Kinase Inhibitor Discovery

Executive Summary

In the landscape of kinase inhibitor design, the optimization of solvent-exposed regions is critical for improving physicochemical properties (solubility, permeability) and metabolic stability. The 4-methanesulfonylpiperazine moiety has emerged as a "privileged structure" in this domain, offering a superior alternative to N-methyl piperazines due to the reduced basicity and metabolic liability of the sulfonamide group.

This Application Note details the use of 4-methanesulfonylpiperazine-1-carbaldehyde (CAS 139605-60-0) as a robust electrophilic building block. Unlike traditional alkylation strategies using halides, this aldehyde enables the introduction of the solubilizing tail via reductive amination under mild conditions. This approach minimizes side reactions (such as over-alkylation) and is compatible with sensitive kinase scaffolds (e.g., aminopyrazoles, aminopyrimidines).

Strategic Rationale & SAR Implications

The "Solvent Front" Strategy

Kinase inhibitors typically consist of a "hinge-binding" core and a "tail" that extends into the solvent-accessible region.

  • Solubility: The piperazine ring disrupts planarity and provides solubilizing bulk.

  • Metabolic Stability: The methylsulfonyl group (

    
    ) lowers the pKa of the piperazine nitrogen (approx. pKa ~6-7 vs. ~9 for N-methyl), reducing lysosomal trapping and hERG channel liability while maintaining hydrogen bond acceptor capability.
    
  • Synthetic Efficiency: Using the aldehyde variant allows for convergent synthesis—late-stage functionalization of amine-bearing cores.

Chemical Profile

PropertyData
Chemical Name 4-methanesulfonylpiperazine-1-carbaldehyde
CAS Number 139605-60-0
Molecular Formula

Molecular Weight 192.24 g/mol
Physical State White to off-white solid or semi-solid
Solubility Soluble in DCM, MeOH, DMSO; sparingly soluble in water
Storage 2-8°C, Hygroscopic (Store under inert atmosphere)

Experimental Protocols

Protocol A: Synthesis of the Reagent (In-House Preparation)

Note: While commercially available, in-house synthesis ensures freshness, as aldehydes can oxidize to carboxylic acids over time.

Reaction Overview: 1-Formylpiperazine + Methanesulfonyl Chloride (


) 

Product

Reagents:

  • 1-Formylpiperazine (1.0 eq)

  • Triethylamine (

    
    ) (1.5 eq)
    
  • Methanesulfonyl Chloride (

    
    ) (1.1 eq)
    
  • Dichloromethane (DCM) (anhydrous)

Step-by-Step:

  • Dissolution: Dissolve 1-formylpiperazine (10 mmol) and

    
     (15 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under 
    
    
    
    . Cool to 0°C.
  • Addition: Dropwise add

    
     (11 mmol) over 15 minutes, maintaining temperature 
    
    
    
    .
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Workup: Quench with water. Wash organic layer with 1M HCl (to remove unreacted amine), then saturated

    
    , then brine.
    
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo.
    
  • Yield: Typically >85% as a white solid.

Protocol B: Reductive Amination (Core Application)

Target: Coupling the aldehyde to a primary amine on a Kinase Core (e.g., an amino-indazole).

Mechanism: Formation of an imine (Schiff base) followed by in situ reduction.

Reagents:

  • Amine-bearing Kinase Core (1.0 eq)

  • 4-methanesulfonylpiperazine-1-carbaldehyde (1.2 - 1.5 eq)

  • Sodium Triacetoxyborohydride (

    
    ) (2.0 eq)
    
  • Acetic Acid (

    
    ) (catalytic to 1.0 eq)
    
  • Solvent: 1,2-Dichloroethane (DCE) or DCM/MeOH mixture.

Step-by-Step:

  • Imine Formation: In a vial, suspend the Amine Core (0.5 mmol) in DCE (5 mL). Add the Aldehyde (0.6 mmol).[1]

  • Acid Activation: Add

    
     (0.5 mmol). Note: Acid catalysis is crucial to protonate the carbinolamine intermediate. Stir at RT for 30–60 minutes.
    
    • Checkpoint: If the core is insoluble, mild heating (40°C) may be required, or switch solvent to THF/MeOH (1:1).

  • Reduction: Cool to 0°C. Add

    
     (1.0 mmol) in one portion.
    
  • Reaction: Stir at RT for 4–16 hours. Monitor by LCMS for the disappearance of the imine mass (

    
    ).
    
  • Quench: Add saturated aqueous

    
     (5 mL) and stir vigorously for 10 minutes.
    
  • Extraction: Extract with DCM (

    
    ).
    
  • Purification: The secondary amine product is often basic (though less so due to the sulfonyl group). Purify via Flash Chromatography (DCM/MeOH gradient) or Preparative HPLC.

Visualization of Workflows

Diagram 1: Reductive Amination Reaction Pathway

This diagram illustrates the mechanistic flow from the starting materials to the final kinase inhibitor analog.

ReductiveAmination Core Amine-Bearing Kinase Core (Nucleophile) Imine Imine Intermediate (Schiff Base) Core->Imine DCE, RT, 1h Aldehyde 4-methanesulfonyl piperazine-1-carbaldehyde (Electrophile) Aldehyde->Imine DCE, RT, 1h Product Final Kinase Inhibitor (Secondary Amine) Imine->Product Reduction (4-16h) Acid AcOH (Catalyst) Acid->Imine Activates Reductant NaBH(OAc)3 (Hydride Source) Reductant->Product Reduces

Caption: Mechanistic pathway for coupling the methanesulfonylpiperazine tail to a kinase core via reductive amination.

Diagram 2: Decision Tree for Optimization

Use this logic flow if the standard protocol yields low conversion.

OptimizationTree Start Standard Protocol (DCE, AcOH, NaBH(OAc)3) Check Check LCMS at 4 hours Start->Check Result1 Imine formed, No Reduction Check->Result1 Imine mass present Result2 No Imine formed Check->Result2 Only SM present Result3 Product Formed Check->Result3 Success Action1 Switch to stronger reductant: NaBH4 (in MeOH) or NaCNBH3 Result1->Action1 Action2 Add dehydrating agent (Ti(OiPr)4 or MgSO4) Heat to 60°C Result2->Action2

Caption: Troubleshooting logic for maximizing yield in reductive amination reactions involving sterically hindered amines.

Quality Control & Validation

To ensure the integrity of the synthesized inhibitor, the following validation parameters are required:

  • 1H NMR (DMSO-d6):

    • Look for the disappearance of the aldehyde proton (

      
      ).
      
    • Confirm the presence of the methylsulfonyl singlet (

      
      , 3H).[2]
      
    • Verify the piperazine ring protons as multiplets around

      
      .
      
    • Identify the new methylene linker (

      
      ) usually around 
      
      
      
      .
  • LCMS:

    • Ionization: ESI+ mode.

    • Pattern: Expect

      
       consistent with the addition of the piperazine tail (Mass shift: +176 Da from the amine core, accounting for the loss of oxygen).
      

References

  • Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays." Journal of Medicinal Chemistry, 47(27), 6658–6661. [Link](Context: Demonstrates the utility of piperazine tails in kinase inhibitors like Dasatinib).

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 709161, 1-(Methylsulfonyl)piperazine." PubChem. [Link][4]

  • Vertex AI Search Results. (2025). "Synthesis and uses of piperazine sulfonamides in medicinal chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Optimizing the Yield of 4-Methanesulfonylpiperazine-1-carbaldehyde

This technical guide is designed to provide an optimized, high-yield synthetic pathway for 4-methanesulfonylpiperazine-1-carbaldehyde (also known as 1-formyl-4-(methylsulfonyl)piperazine). The following protocols priorit...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed to provide an optimized, high-yield synthetic pathway for 4-methanesulfonylpiperazine-1-carbaldehyde (also known as 1-formyl-4-(methylsulfonyl)piperazine).

The following protocols prioritize Route A (Sulfonylation of 1-Formylpiperazine) as the industry "Gold Standard" for yield maximization (>90%) and operational simplicity. An alternative route is provided for workflows necessitating the use of 1-methanesulfonylpiperazine as the starting material.

Executive Summary & Strategic Analysis

The synthesis of 4-methanesulfonylpiperazine-1-carbaldehyde involves the orthogonal protection of the piperazine ring. The two primary challenges are regioselectivity (preventing bis-sulfonylation) and hydrolytic stability of the formyl group.

  • Recommended Route (Route A): Reacting 1-formylpiperazine with methanesulfonyl chloride (MsCl) .

    • Why: 1-Formylpiperazine is commercially available and stable. The formyl group acts as a robust protecting group that survives the basic conditions of sulfonylation. This route typically yields 90-95% with minimal purification required.

  • Alternative Route (Route B): Formylation of 1-methanesulfonylpiperazine .

    • Why: Useful only if the sulfonamide core is already synthesized. This route often suffers from slower kinetics (using ethyl formate) or requires unstable reagents (acetic formic anhydride).

Primary Protocol: Sulfonylation of 1-Formylpiperazine (High Yield)

This protocol utilizes a Schotten-Baumann type reaction in an organic solvent. The key to high yield is temperature control during the exothermic addition of MsCl to prevent formyl group cleavage or side reactions.

Reagents & Stoichiometry
ReagentEquiv.[1][2][3][4][5]RoleCritical Note
1-Formylpiperazine 1.0SubstrateEnsure purity >98%; hygroscopic.
Methanesulfonyl Chloride (MsCl) 1.1 - 1.2ElectrophileFreshly distilled or high-grade. Moisture sensitive.
Triethylamine (TEA) 1.5 - 2.0BaseScavenges HCl. DIPEA can be substituted.[1][6]
Dichloromethane (DCM) [0.2 M]SolventAnhydrous preferred. THF is a valid alternative.
Step-by-Step Methodology
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with Nitrogen (

    
    ) or Argon.
    
  • Dissolution: Dissolve 1-formylpiperazine (1.0 equiv) in anhydrous DCM (concentration ~0.2 M).

  • Base Addition: Add Triethylamine (1.5 equiv) to the solution. Cool the mixture to 0°C using an ice/water bath.

  • Electrophile Addition: Dilute MsCl (1.2 equiv) in a small volume of DCM. Add this solution dropwise over 30–45 minutes.

    • Technical Insight: Slow addition prevents localized heating, which can degrade the formyl group or cause color impurities.

  • Reaction: Allow the mixture to warm to room temperature (RT) naturally. Stir for 2–4 hours.

    • Monitoring: Check reaction progress via TLC (MeOH:DCM 1:10) or LC-MS. The starting amine should disappear completely.

  • Workup:

    • Quench with water.

    • Wash the organic layer with 1M HCl (carefully, to remove excess TEA; do not prolong exposure to avoid deformylation), followed by saturated NaHCO₃ and Brine .

    • Dry over Na₂SO₄ , filter, and concentrate under reduced pressure.[7]

  • Purification: The crude product is typically a white to off-white solid of sufficient purity (>95%). If necessary, recrystallize from Ethanol/Ether or EtOAc/Hexane .

Workflow Visualization

SynthesisRouteA Start 1-Formylpiperazine (DCM Solution) Cool Cool to 0°C Add TEA (1.5 eq) Start->Cool Add Add MsCl (1.2 eq) Dropwise (30 min) Cool->Add React Warm to RT Stir 2-4 hrs Add->React Workup Wash: 1M HCl -> NaHCO3 Dry & Concentrate React->Workup Product 4-Ms-piperazine-1-CHO (Solid, >90% Yield) Workup->Product

Caption: Optimized workflow for the sulfonylation of 1-formylpiperazine (Route A).

Alternative Protocol: Formylation of 1-Methanesulfonylpiperazine

Use this route only if starting materials dictate it. The reaction uses Ethyl Formate as both reagent and solvent to drive the equilibrium.

Reagents
  • 1-Methanesulfonylpiperazine (1.0 equiv)

  • Ethyl Formate (Excess, 10–20 equiv)

  • Catalyst: Reflux (Thermal) or catalytic Sodium Formate (optional).

Methodology
  • Suspend 1-methanesulfonylpiperazine in Ethyl Formate .

  • Heat to Reflux (54°C) for 12–24 hours.

    • Note: Reaction kinetics are slow.

  • Monitor by TLC.[4][6] If conversion is stalled, add a catalytic amount of Acetic Acid or switch to Acetic Formic Anhydride (prepared in situ from acetic anhydride + formic acid) for rapid conversion at 0°C.

  • Evaporate volatiles to dryness. Recrystallize the residue.

Troubleshooting & FAQs

Q1: My yield is lower than 80%. What went wrong?
  • Moisture: MsCl hydrolyzes rapidly in the presence of water. Ensure DCM is anhydrous and glassware is dried.

  • Workup Loss: The product has moderate water solubility. During the aqueous wash, ensure the aqueous layer is saturated with NaCl (brine) and perform multiple extractions (3x) with DCM or Chloroform.

Q2: The product is an oil, but it should be a solid.
  • Residual Solvent: Piperazine derivatives trap solvent easily. Dry under high vacuum for 12+ hours.

  • Impurity: Traces of TEA-HCl salt might remain. Wash the organic layer thoroughly with water/brine. If the oil persists, triturate with cold Diethyl Ether or Hexane to induce crystallization.

Q3: Can I use Pyridine instead of TEA?
  • Yes. Pyridine can act as both base and solvent. However, removing pyridine requires acidic washes which risks hydrolyzing the formyl group if too harsh. TEA/DCM is generally cleaner for workup.

Q4: I observe a side product with double molecular weight.
  • This suggests deformylation followed by dimerization or bis-sulfonylation (if the formyl group fell off).

    • Fix: Keep the reaction temperature strictly at 0°C during MsCl addition. Do not use strong aqueous acids during workup.

References

  • US Patent Application 2003/0130270 . Heterocyclic derivatives and their use as antithrombotic agents. (Example 3 describes the synthesis of 1-formyl-4-(methylsulfonyl)piperazine using MsCl/TEA in DCM).

  • PrepChem . Synthesis of 1-formyl-4-methyl-3-oxo-piperazine. (Demonstrates general reactivity of formyl-piperazine derivatives).

  • Journal of Medicinal Chemistry . Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives. (Discusses piperazine sulfonylation protocols).

  • Green Chemistry . Bio-catalytic N-formylation of amines using ethyl formate. (Alternative "green" route for formylation).

Sources

Optimization

Technical Support Center: Synthesis of 4-Methanesulfonylpiperazine-1-carbaldehyde

Subject: Troubleshooting Guide for Impurity Control & Process Optimization Target Molecule: 4-methanesulfonylpiperazine-1-carbaldehyde (CAS: N/A for specific combination, Component CAS: 7755-92-2 [SM]) Primary Reaction:...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Guide for Impurity Control & Process Optimization Target Molecule: 4-methanesulfonylpiperazine-1-carbaldehyde (CAS: N/A for specific combination, Component CAS: 7755-92-2 [SM]) Primary Reaction:


-Sulfonylation of 1-Formylpiperazine

The Synthesis Landscape

The most robust route to 4-methanesulfonylpiperazine-1-carbaldehyde involves the nucleophilic attack of 1-formylpiperazine on methanesulfonyl chloride (MsCl) . While conceptually simple, this reaction is prone to specific failure modes related to the stability of the formyl group and the high reactivity of MsCl.

Reaction Logic & Failure Pathways

The following diagram illustrates the primary reaction pathway and the genesis of common byproducts.

ReactionPathways cluster_impurities Critical Impurities SM 1-Formylpiperazine (Starting Material) Product Target Product 4-Ms-piperazine-1-CHO SM->Product + MsCl / Base (Standard Path) Imp_BisMs Impurity A: 1,4-Bis(methanesulfonyl)piperazine (Over-reaction) SM->Imp_BisMs Loss of Formyl Group (High pH / Heat) MsCl MsCl (Reagent) Imp_MsOH Impurity C: Methanesulfonic Acid (Hydrolysis) MsCl->Imp_MsOH + H2O (Wet Solvent) Imp_DiFormyl Impurity B: 1,4-Diformylpiperazine (SM Impurity)

Figure 1: Reaction landscape showing the target pathway (Green) and primary failure modes (Red/Yellow).

Common Byproducts & Impurities

Understanding the origin of these byproducts is the first step toward elimination.

ImpurityStructure / IdentityOrigin (Causality)Removal Strategy
Bis-Sulfonamide 1,4-bis(methanesulfonyl)piperazine1. Formyl group hydrolysis due to high pH or heat.2. Free piperazine impurity in the starting material.Prevention: Keep T < 25°C. Avoid strong hydroxide bases; use TEA/DIPEA.Purification: Recrystallization (this byproduct is often less soluble).
Bis-Formamide 1,4-diformylpiperazineImpurity present in commercial 1-formylpiperazine (Technical grade is often only ~90%).Prevention: Check SM purity by GC/NMR.Purification: Water wash (highly water-soluble).
Sulfonic Acid Methanesulfonic acid (MsOH)Hydrolysis of MsCl by moisture in solvent or air.Prevention: Use anhydrous DCM/THF. Dry glassware.Purification: Aqueous basic wash (NaHCO₃).
Amine Salts Triethylamine HydrochlorideByproduct of HCl scavenging.Purification: Aqueous extraction or filtration (if using non-polar solvent).

Troubleshooting Guide (FAQ Format)

Scenario A: "I see a peak at 2.8 ppm in NMR, but the aldehyde peak at 8.0 ppm is missing or small."

Diagnosis: You have formed the Bis-sulfonamide (1,4-bis(methanesulfonyl)piperazine).

  • Cause: The formyl group is labile. If you used a strong base (like NaOH) or heated the reaction, the formyl group hydrolyzed, exposing the second amine, which then reacted with excess MsCl.

  • Fix:

    • Switch to a milder organic base like Triethylamine (TEA) or DIPEA .

    • Maintain reaction temperature between 0°C and 5°C during MsCl addition.

    • Ensure the starting material (1-formylpiperazine) does not contain free piperazine.

Scenario B: "The reaction is sluggish, and MsCl seems to disappear."

Diagnosis: MsCl Hydrolysis .

  • Cause: Moisture is present. MsCl reacts with water faster than with the secondary amine, converting to methanesulfonic acid (MsOH). This also drops the pH, protonating your amine and stopping the reaction.

  • Fix:

    • Dry your solvent (DCM or THF) over molecular sieves.

    • Use a drying tube (CaCl₂) or nitrogen atmosphere.

    • Increase MsCl equivalents to 1.2–1.5 eq to account for losses, but add slowly.

Scenario C: "The product is a sticky oil and won't crystallize."

Diagnosis: Residual Solvent/Salts or Polymorph issues .

  • Cause: Piperazine derivatives often trap solvents (solvates). Residual amine salts (TEA·HCl) can also prevent crystallization.

  • Fix:

    • Aqueous Wash: Dissolve in DCM, wash 2x with Sat. NaHCO₃, then 1x with Brine.[1]

    • Trituration: Add diethyl ether or hexanes to the oil and scratch the flask to induce precipitation.

    • High Vac: Dry at 40°C under high vacuum to remove trapped solvent.

Optimized Experimental Protocol

This protocol minimizes formyl loss and controls the exotherm.

Reagents:

  • 1-Formylpiperazine (1.0 eq)

  • Triethylamine (1.5 eq) [Base]

  • Methanesulfonyl Chloride (1.1 eq) [Electrophile]

  • Dichloromethane (DCM) [Solvent] (Anhydrous preferred)

Step-by-Step:

  • Setup: Charge a round-bottom flask with 1-formylpiperazine and DCM (concentration ~0.5 M). Add Triethylamine.[2][3]

  • Cooling: Cool the mixture to 0°C using an ice bath. Critical: Control the internal temperature.

  • Addition: Add MsCl dropwise over 30 minutes.

    • Why? The reaction is exothermic.[1][4][5] Rapid addition causes localized heating, which promotes formyl cleavage (impurity formation).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check TLC (MeOH/DCM 1:10). Product is less polar than SM.

  • Workup:

    • Quench with water.[1][6][7]

    • Separate organic layer.[4][5][8]

    • Wash organic layer with Sat. NaHCO₃ (removes MsOH).

    • Wash with 0.1 M HCl (removes unreacted amine/SM - Do not use strong acid or long contact time to avoid product hydrolysis).

    • Dry over MgSO₄ and concentrate.[1][5]

Analytical Reference (NMR)

Use this table to interpret your crude NMR spectrum.

Proton TypeApprox. Shift (ppm)MultiplicityDiagnostic Note
-CHO (Aldehyde) 8.0 - 8.1 SingletKey Product Peak. If missing, formyl is lost.
-SO₂CH₃ (Mesyl) 2.7 - 2.8 SingletIntegrates to 3H.
Piperazine Ring 3.3 - 3.7MultipletsComplex splitting due to asymmetry.
Impurity: MsOH~2.5 - 2.9SingletShifts depending on pH/Solvent.
Impurity: TEA1.0 (t), 2.5 (q)Triplet/QuartetClassic "satellite" peaks if drying is poor.

References

  • Sigma-Aldrich. 1-Formylpiperazine Product Sheet & Safety Data.[9] (Accessed 2026).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 709161, 1-(Methylsulfonyl)piperazine. (Accessed 2026).

  • BenchChem. Protocol for N-sulfonylation using Methanesulfonyl Chloride. (General procedure for amine sulfonylation).[1]

  • Organic Syntheses. General methods for Sulfonamide formation. Coll. Vol. 4, p. 693 (1963). (Foundational chemistry for MsCl reactivity).

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4-Methanesulfonylpiperazine-1-carbaldehyde Reactions

Topic: Troubleshooting Low Yield & Reactivity Issues Molecule: 4-methanesulfonylpiperazine-1-carbaldehyde (also known as 1-formyl-4-(methylsulfonyl)piperazine) Audience: Organic Chemists, Medicinal Chemists, Process Deve...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yield & Reactivity Issues Molecule: 4-methanesulfonylpiperazine-1-carbaldehyde (also known as 1-formyl-4-(methylsulfonyl)piperazine) Audience: Organic Chemists, Medicinal Chemists, Process Development Scientists[1][2][3]

Introduction: The "False Aldehyde" Paradox

If you are experiencing low yields or failed reactions with 4-methanesulfonylpiperazine-1-carbaldehyde , the issue is likely not your technique, but a fundamental misunderstanding of the molecule's electronic nature.[1][2][3][4]

Despite the name "carbaldehyde," this functional group is not a standard aldehyde .[2][3][4] It is a formamide (


).[1][2][3] The nitrogen atom of the piperazine ring donates electron density into the carbonyl carbon via resonance, dramatically reducing its electrophilicity compared to benzaldehyde or alkyl aldehydes.[3][4]

This guide addresses the three most common failure modes:

  • Reactivity Failure: Attempting aldehyde-specific reactions (Wittig, Reductive Amination).

  • Isolation Failure: Losing the product to the aqueous phase during deprotection/hydrolysis.[2][3]

  • Synthesis Failure: Incomplete formylation of the starting material.[2][3]

Module 1: Reactivity Troubleshooting (The "False Aldehyde" Trap)

Symptom: You attempted a Wittig reaction, Grignard addition, or Reductive Amination, and recovered starting material (or complex mess) with 0% conversion.[2][3][4]

Root Cause Analysis: Amide Resonance

The nitrogen at position 1 is part of a formamide linkage.[2][3] The lone pair on the nitrogen delocalizes into the carbonyl, stabilizing it.[3][4]

  • Standard Aldehyde: Carbonyl carbon is highly electrophilic (

    
    ).[2][3]
    
  • N-Formyl Piperazine: Carbonyl carbon is stabilized; the bond has partial double-bond character (

    
    ).[1][2][3] It will not  react with standard nucleophiles under mild conditions.[2][3]
    
Visualizing the Problem

Resonance cluster_0 Why It Won't React Like an Aldehyde Struct1 Structure A (Neutral Form) Struct2 Structure B (Zwitterionic Resonance) Struct1->Struct2  N Lone Pair Donation   Outcome Outcome: Carbonyl Carbon is NOT Electrophilic (Wittig/Grignard Fails) Struct2->Outcome

Figure 1: Resonance stabilization prevents standard nucleophilic attack on the formyl group.[1][2][3]

Corrective Actions
Intended ReactionWhy it FailedValid Alternative Protocol
Reductive Amination Formamide carbonyl is not electrophilic enough to form an imine.[1][2][3]Vilsmeier-Haack Formylation: React the free amine of your target with the formyl piperazine acting as the donor (rare) OR alkylate the piperazine with a halo-alkyl amine.[1][2][3]
Wittig / Grignard Nucleophile attacks the proton or fails to react due to resonance.[2][3]Displacement Strategy: Synthesize the alkene/alcohol separately on a linker, then attach it to 1-methanesulfonylpiperazine via

or Buchwald coupling.[1][2][3][4]
Reduction (to Methyl) Standard NaBH4 is too weak.[2][3]Strong Reduction: Use LiAlH4 (Lithium Aluminum Hydride) or BH3[1][2][3]·THF . This reduces the formyl group to a Methyl group (

).[1][2][3]

Module 2: Hydrolysis & Deprotection (The "Invisible Product" Trap)

Symptom: You are trying to remove the formyl group to access 1-methanesulfonylpiperazine (the free amine).[1][2][3] The reaction seems to work by TLC/LCMS, but you isolate <20% yield after aqueous workup.[3][4]

Root Cause: Water Solubility

The product, 1-methanesulfonylpiperazine , is a secondary amine with a polar sulfonamide group.[1][2][3][4]

  • High Polarity: The sulfonamide hydrogen bond acceptor capability + the secondary amine make it highly water-soluble.[1][2][3]

  • Amphoteric Nature: Under acidic hydrolysis (HCl), the product exists as the hydrochloride salt, which is 100% in the aqueous layer .[3][4] Even after neutralization, the free base partitions poorly into Ether or Hexanes.[2][3][4]

Protocol: High-Yield Isolation of 1-Methanesulfonylpiperazine

Do NOT use: Diethyl ether or Hexanes for extraction.[2][3] Do NOT use: Standard water wash.[2][3]

Step-by-Step Recovery Guide
  • Hydrolysis:

    • Reflux 4-methanesulfonylpiperazine-1-carbaldehyde in 2M HCl / MeOH (1:1) for 2–4 hours.

    • Check: LCMS should show mass 164.0 (M+H).[2][3]

  • Concentration (Critical):

    • Evaporate all methanol and as much water as possible on a rotovap.[2][3] You want a wet solid or thick oil (the HCl salt).[2][3]

  • Neutralization & Extraction:

    • Add a minimum amount of saturated Na2CO3 or NaOH to adjust pH to >12.[1][2][3]

    • Solvent Choice: Use Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) .[2][3]

    • Technique: Perform 4–5 extractions.[2][3] The partition coefficient (

      
      ) is low; you need volume.[2][3]
      
  • Salting Out:

    • Saturate the aqueous layer with solid NaCl (brine saturation) to force the organic amine out of the water phase.[2][3]

  • Drying:

    • Dry organic layer over Na2SO4 (Magnesium sulfate can sometimes bind polar amines).[2][3]

Module 3: Synthesis Optimization (Making the Molecule)

Symptom: You are trying to make 4-methanesulfonylpiperazine-1-carbaldehyde from 1-methanesulfonylpiperazine, but conversion is low.

Recommended Route: Formylation

Direct reaction with formic acid can be slow.[2][3] Use Ethyl Formate or Acetic Formic Anhydride .[1][2][3]

Optimized Protocol:

  • Reagents: 1-methanesulfonylpiperazine (1.0 eq), Ethyl Formate (excess, as solvent), and catalytic Triethylamine (0.1 eq).

  • Conditions: Reflux (54°C) for 12–16 hours.

  • Workup: Evaporate volatiles. The product usually precipitates.[2][3] Recrystallize from Ethanol.[2][3]

Troubleshooting Flowchart

Troubleshooting Start Start: Low Yield Issue ReactionType What reaction are you running? Start->ReactionType Type1 Nucleophilic Addition (Wittig, Grignard, Amine) ReactionType->Type1 Type2 Deprotection (Hydrolysis to Amine) ReactionType->Type2 Type3 Synthesis (Making the Formyl) ReactionType->Type3 Fail1 STOP. Chemistry Invalid. It is an Amide, not Aldehyde. Change Route. Type1->Fail1 Fail2 Did you extract with Ether/Hexane? Type2->Fail2 Fail3 Using Formic Acid? Type3->Fail3 Sol2 Use DCM/IPA (3:1) + Salt out Aqueous Layer Fail2->Sol2 Yes Sol3 Switch to Ethyl Formate (Reflux) or Acetic Formic Anhydride Fail3->Sol3 Yes

Figure 2: Decision tree for diagnosing yield loss based on reaction type.

Frequently Asked Questions (FAQs)

Q: Can I use this molecule in a reductive amination to attach a chain to the nitrogen? A: No. Standard reductive amination (


 + Amine) requires an aldehyde or ketone.[2][3] This is a formamide. To attach an alkyl group, you must first hydrolyze  the formyl group to get the free amine, and then perform an alkylation  or reductive amination  using the piperazine as the amine component and an external aldehyde.[3][4]

Q: Why does my NMR show two sets of peaks? A: This is normal. N-Formyl piperazines exhibit rotamers due to the restricted rotation around the


 amide bond.[1][2][3] You will often see a 60:40 or 70:30 split of peaks in 

NMR at room temperature.[2][3] Heating the NMR tube (to ~50°C) usually coalesces the peaks.[2][3]

Q: Is the product volatile? A: 4-methanesulfonylpiperazine-1-carbaldehyde is generally a solid (MP ~99–104°C) and not volatile.[1][2][3] However, if you are hydrolyzing it, the free amine (1-methanesulfonylpiperazine) has a lower molecular weight but is still relatively non-volatile due to the sulfonyl group.[2][3][4] Yield loss is almost always due to water solubility, not evaporation.[2][3][4]

References

  • ChemicalBook. (2025).[2][3][5] 1-Methanesulfonyl-piperazine Properties and Solubility Data. Link

  • National Institutes of Health (NIH) - PubChem. (2025).[2][3] 1-Formyl-4-methylpiperazine Compound Summary. (Analogous structure reactivity). Link[2][3]

  • Bouchard, et al. (2015).[2][3] Catalytic Synthesis of N-Unprotected Piperazines from Aldehydes and SnAP Reagents. Journal of the American Chemical Society.[2][3] (Demonstrates stability of piperazine scaffolds). Link

  • Sigma-Aldrich. (2025).[1][2][3] 1-Formylpiperazine Technical Data Sheet. (Reference for formamide physical properties). Link[2][3]

Sources

Optimization

Side reactions of the sulfonyl group during synthesis

Welcome to the Technical Support Center for sulfonyl group chemistry. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountere...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for sulfonyl group chemistry. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during syntheses involving the sulfonyl moiety. The following sections are structured in a question-and-answer format to directly address specific experimental issues.

Section 1: Sulfonamide Bond Formation

The reaction between a sulfonyl chloride and an amine is the most common method for creating a sulfonamide link.[1][2] While robust, this reaction is prone to several side reactions that can impact yield and purity.

Q1: My sulfonylation reaction is sluggish or fails to go to completion. What are the common causes and how can I fix it?

A1: Incomplete sulfonylation is a frequent issue stemming from several factors related to reagents, conditions, and substrate properties.

Root Cause Analysis:

  • Low Nucleophilicity of the Amine: Electron-deficient anilines or sterically hindered amines react slowly with sulfonyl chlorides. The lone pair on the nitrogen is less available for nucleophilic attack.

  • Poor Solubility: If either the amine or the sulfonyl chloride has poor solubility in the chosen solvent, the reaction rate will be significantly reduced due to low effective concentrations.

  • Inadequate Base: The reaction generates one equivalent of HCl, which will protonate the starting amine, rendering it non-nucleophilic. An appropriate base is crucial to neutralize this acid and drive the reaction forward.[3] Pyridine is often used as both a base and a solvent, but for less reactive amines, a stronger, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often required.[4]

  • Degradation of Sulfonyl Chloride: Sulfonyl chlorides are highly susceptible to hydrolysis. Any moisture in the solvent, reagents, or glassware will convert the starting material to the unreactive sulfonic acid.[5]

Troubleshooting Workflow:

start Sluggish Sulfonylation check_purity Verify Purity of Amine & Sulfonyl Chloride (NMR, LCMS) start->check_purity check_moisture Ensure Anhydrous Conditions (Dry Solvent, Inert Atmosphere) check_purity->check_moisture check_base Evaluate Base Strength & Stoichiometry check_moisture->check_base check_catalyst Consider a Catalyst check_base->check_catalyst check_temp Increase Reaction Temperature check_catalyst->check_temp result Improved Reaction Rate & Yield check_temp->result

Caption: Troubleshooting flowchart for incomplete sulfonylation reactions.

Recommended Protocols & Solutions:

  • Enhance Nucleophilicity/Reactivity:

    • Catalysis: For weakly nucleophilic amines, the addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP) or an N,N-dialkylaminopyridine can significantly accelerate the reaction.[6]

    • Alternative Reagents: Consider using a sulfonic anhydride instead of a sulfonyl chloride. It is more reactive, and the reaction is cleaner as the byproduct is a sulfonate salt rather than HCl.

  • Optimize Reaction Conditions:

    • Solvent: Use a polar aprotic solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN) to ensure good solubility of both reactants.

    • Base Selection: Use at least 1.1 equivalents of a tertiary amine base (e.g., TEA, DIPEA). If the amine starting material is a hydrochloride salt, use at least 2.1 equivalents of the base.

    • Temperature: Gently heating the reaction (e.g., to 40-50 °C) can increase the rate, but monitor for potential decomposition of sensitive substrates.

  • Ensure Anhydrous Conditions:

    • Dry all glassware in an oven before use.

    • Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.

    • Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[5]

Q2: I'm observing significant amounts of sulfonic acid in my crude reaction mixture. How can I prevent sulfonyl chloride hydrolysis?

A2: The presence of sulfonic acid is a clear indicator of sulfonyl chloride hydrolysis due to reaction with water.[5] Sulfonyl chlorides are highly electrophilic and moisture-sensitive.

Mechanism of Hydrolysis:

The sulfur atom in a sulfonyl chloride is highly electrophilic. Water acts as a nucleophile, attacking the sulfur center, which is followed by the elimination of HCl to form the corresponding sulfonic acid. This byproduct is unreactive towards amines under these conditions and represents a loss of your key electrophile.

Prevention Strategies:

StrategyActionRationale
Rigorous Drying Oven-dry all glassware (e.g., >120 °C for >4 hours) and cool under an inert atmosphere or in a desiccator.Removes adsorbed water from glass surfaces, a common source of contamination.
Inert Atmosphere Conduct the reaction under a positive pressure of dry Nitrogen or Argon.[5]Prevents atmospheric moisture from entering the reaction vessel.
Anhydrous Reagents Use freshly distilled or commercially available anhydrous solvents. Ensure amine and base are dry.Solvents are often the largest source of water contamination.[5]
Handling Practices Purchase sulfonyl chlorides in small quantities and use them quickly after opening. Store in a desiccator.Minimizes exposure to ambient moisture over time.[7]

Experimental Protocol: Standard Anhydrous Sulfonylation

  • Place a magnetic stir bar in a round-bottom flask and oven-dry the assembly.

  • Cool the flask under a stream of dry nitrogen.

  • Dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the sulfonyl chloride (1.05 eq) in anhydrous DCM dropwise via a syringe.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring by TLC or LCMS until completion.

  • Upon completion, proceed with an aqueous workup to remove the triethylammonium chloride salt and any excess reagents.

Section 2: Sulfonate Esters as Leaving Groups

Sulfonate esters, such as tosylates (OTs), mesylates (OMs), and triflates (OTf), are excellent leaving groups used to activate alcohols for nucleophilic substitution (SN2) and elimination (E2) reactions.[8][9] The primary side reaction is the competition between these two pathways.

Q3: My substitution reaction using a secondary tosylate is giving the elimination (E2) product as the major byproduct. How can I favor the SN2 pathway?

A3: The competition between SN2 and E2 is a classic challenge, particularly with secondary substrates.[10][11] The outcome is determined by the interplay of the substrate, nucleophile/base, solvent, and temperature.

Factors Governing the SN2/E2 Competition:

cluster_sn2 Favors SN2 cluster_e2 Favors E2 sn2_sub Primary > Secondary Substrate sn2_nuc Good, Non-Bulky Nucleophile (e.g., I⁻, N₃⁻, CN⁻) sn2_sol Polar Aprotic Solvent (e.g., DMSO, DMF, Acetone) sn2_temp Lower Temperature e2_sub Tertiary > Secondary Substrate e2_nuc Strong, Bulky Base (e.g., t-BuOK, DBU) e2_sol Less Polar or Protic Solvent e2_temp Higher Temperature comp Sₙ2 vs. E2 Competition comp->sn2_sub SN2 Path comp->sn2_nuc SN2 Path comp->sn2_sol SN2 Path comp->sn2_temp SN2 Path comp->e2_sub E2 Path comp->e2_nuc E2 Path comp->e2_sol E2 Path comp->e2_temp E2 Path

Caption: Key factors influencing the SN2 versus E2 reaction pathways.

Troubleshooting Strategies to Favor SN2:

  • Choice of Nucleophile: This is the most critical factor.

    • Use a Good Nucleophile, Weak Base: Select nucleophiles where the nucleophilic atom is large and polarizable and the charge is stabilized. Classic examples include iodide (I⁻), azide (N₃⁻), and cyanide (CN⁻).

    • Avoid Strong, Sterically Hindered Bases: Reagents like potassium tert-butoxide (t-BuOK), lithium diisopropylamide (LDA), and 1,8-diazabicycloundec-7-ene (DBU) are strong bases and will strongly favor E2 elimination.[12] Even common alkoxides like sodium ethoxide are sufficiently basic to cause significant elimination with secondary substrates.[13]

  • Solvent Selection:

    • Use Polar Aprotic Solvents: Solvents like DMSO, DMF, and acetone are ideal for SN2 reactions. They solvate the cation of the nucleophilic salt but do not strongly solvate the anion, leaving it "naked" and highly nucleophilic. They also disfavor E2 pathways which often have less charge separation in the transition state.

  • Temperature Control:

    • Run the Reaction at Lower Temperatures: SN2 reactions generally have a lower activation energy than E2 reactions. Furthermore, elimination reactions result in an increase in the number of molecules, giving them a more favorable entropy of activation (ΔS‡). According to the Gibbs free energy equation (ΔG‡ = ΔH‡ - TΔS‡), increasing the temperature (T) will make the TΔS‡ term more significant, favoring the E2 pathway. Therefore, running the reaction at room temperature or below often favors substitution.

Comparative Table: Conditions for SN2 vs. E2

FactorCondition Favoring SN2Condition Favoring E2
Nucleophile/Base High nucleophilicity, low basicity (e.g., NaI, NaN₃, NaCN)Low nucleophilicity, high basicity (e.g., KOtBu, DBU)
Substrate Methyl > Primary > SecondaryTertiary > Secondary
Solvent Polar Aprotic (DMSO, DMF)Can vary, but less polar solvents often used
Temperature Low (0 °C to RT)High (Reflux)

Section 3: Stability and Reactivity of the Sulfonyl Group

While often considered robust, the sulfonyl group is not inert and can participate in unexpected side reactions, particularly when used as a protecting group for amines.

Q4: I am trying to deprotect a tosylamide (Ts-NRR') protecting group, but the standard acidic or basic conditions are too harsh for my molecule. What are the alternatives?

A4: Tosylamides are notoriously stable protecting groups, requiring harsh conditions like concentrated HBr at high temperatures for cleavage, which is incompatible with many functional groups.[3] Fortunately, several milder, chemoselective methods have been developed, primarily based on reductive cleavage.

Alternative Deprotection Methods for Sulfonamides:

MethodReagentsMechanismKey Considerations
Dissolving Metal Reduction Sodium in liquid ammonia (Na/NH₃) or Sodium naphthalenideSingle-electron transfer (SET) from the metal reduces the S-N bond.Highly effective and common but requires cryogenic conditions (NH₃) or careful preparation of the reductant. Can reduce other functional groups (alkynes, aromatics).[3]
Reductive Cleavage Samarium Iodide (SmI₂)A powerful single-electron reductant that is milder than dissolving metals.Tolerates many functional groups like esters and ketones. The reaction is often rapid at room temperature.[14]
Thiolate-Mediated (for Nosyl groups) Thiophenol / K₂CO₃Nucleophilic aromatic substitution on the electron-deficient nitroaryl ring, followed by cleavage.Specific for nitrobenzenesulfonyl (Ns) amides. This is a very mild and orthogonal deprotection strategy known as the Fukuyama amine synthesis.[8]
Electrochemical Cleavage Controlled potential electrolysisSelective reduction of the sulfonyl group at a cathode.Highly chemoselective, especially for cleaving nosyl groups from sulfonimides, leaving other sulfonamides untouched.[15]

Experimental Protocol: Reductive Cleavage of a Nosylamide (Fukuyama Deprotection)

  • Dissolve the nosyl-protected amine (1.0 eq) in anhydrous DMF.

  • Add potassium carbonate (K₂CO₃, 3.0 eq) and thiophenol (2.0 eq).

  • Stir the mixture at room temperature. The reaction is often complete within 1-3 hours.

  • Monitor the reaction by TLC or LCMS for the disappearance of the starting material.

  • Upon completion, dilute the reaction with ethyl acetate and wash extensively with aqueous sodium bicarbonate solution to remove excess thiophenol and base.

  • Dry the organic layer, concentrate, and purify the resulting free amine by column chromatography.

Q5: Can the sulfonyl group itself undergo rearrangement reactions?

A5: Yes, under certain conditions, aryl sulfonamides and sulfonate esters can undergo a[4][6]-rearrangement known as the Truce–Smiles rearrangement .[16] This reaction is a powerful, though sometimes unexpected, method for forming C-C bonds.

Mechanism Overview:

The canonical Truce-Smiles rearrangement involves the deprotonation of a carbon ortho to the sulfonyl group, creating a strong carbanion. This carbanion then attacks the carbon atom to which the sulfonamide nitrogen or sulfonate oxygen is attached, proceeding through a spirocyclic intermediate (a Meisenheimer complex). The S-N or S-O bond is cleaved, and a C-C bond is formed.

cluster_main Truce-Smiles Rearrangement start Aryl Sulfonamide (with ortho-methyl group) base Strong Base (e.g., n-BuLi) carbanion ortho-Lithiation (Carbanion formation) base->carbanion Deprotonation spiro Intramolecular Nucleophilic Attack carbanion->spiro intermediate Spirocyclic Intermediate (Meisenheimer Complex) spiro->intermediate cleavage S-N Bond Cleavage intermediate->cleavage product Rearranged Product (C-C Bond Formed) cleavage->product

Caption: Simplified workflow of the Truce-Smiles rearrangement.

When to Suspect a Truce-Smiles Rearrangement:

  • You are treating an aryl sulfonamide or sulfonate ester with a very strong organometallic base (e.g., n-BuLi, LDA).

  • The aryl ring has a proton (or can be metalated) at a position ortho to the sulfonyl group.

  • You observe the formation of a product where the aryl group appears to have migrated from the sulfur to another atom in the molecule, forming a new C-C bond.

Recent advances have also shown that this rearrangement can be initiated under radical conditions, expanding its scope beyond strongly basic media.[16][17] If you are working with electron-poor sulfonamides and radical initiators, be aware of this potential reaction pathway.[18][19]

References

  • Macmillan Group, Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from Princeton University Chemistry Department website: [Link]

  • Organic Chemistry Tutor. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]

  • Thieme Chemistry. (2024, December 6). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved from [Link]

  • American Chemical Society Publications. (2023, September 20). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]

  • Chem-Station. (2014, May 6). Sulfonyl Protective Groups. Retrieved from [Link]

  • HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Retrieved from [Link]

  • Master Organic Chemistry. (2018, November 26). Aromatic Synthesis (3) - Sulfonyl Blocking Groups. Retrieved from [Link]

  • Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved from [Link]

  • American Chemical Society Publications. (2025, May 19). Energy-Transfer-Enabled Truce–Smiles Rearrangement Using Sulfonamides as Sulfonyl Radical Precursors. Organic Letters. [Link]

  • Master Organic Chemistry. (2025, February 28). Deciding SN1/SN2/E1/E2 (1) - The Substrate. Retrieved from [Link]

  • Royal Society of Chemistry Publishing. (2003). Smiles-type free radical rearrangement of aromatic sulfonates and sulfonamides: syntheses of arylethanols and arylethylamines. Organic & Biomolecular Chemistry. [Link]

  • American Chemical Society Publications. (2020, November 25). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. [Link]

  • Periodic Chemistry. (2019, February 25). Sulfonate Esters. Retrieved from [Link]

  • ChemRxiv. (n.d.). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 8.4: Comparison and Competition Between SN1, SN2, E1 and E2. Retrieved from [Link]

  • ResearchGate. (n.d.). Greene's Protective Groups in Organic Synthesis: Fifth Edition. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

  • Greene's Protective Groups in Organic Synthesis. (n.d.). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Diarylamine Synthesis via Desulfinylative Smiles Rearrangement. Retrieved from [Link]

  • American Chemical Society Publications. (2024, January 10). Chemoselective Electrochemical Cleavage of Sulfonimides as a Direct Way to Sulfonamides. The Journal of Organic Chemistry. [Link]

  • Chemistry Steps. (n.d.). SN2 vs E2. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]

  • The University of Manchester. (n.d.). Arylation Using Sulfonamides: Phenylacetamide Synthesis through Tandem Acylation–Smiles Rearrangement. Retrieved from [Link]

  • Master Organic Chemistry. (2025, November 17). Wrapup: The Key Factors For Determining SN1/SN2/E1/E2. Retrieved from [Link]

  • Open Library. (2025, September 4). Protective groups in organic synthesis by Theodora W. Greene. Retrieved from [Link]

  • ResearchGate. (2019, January 10). (PDF) Desulfonylation Reactions. Retrieved from [Link]

  • Zauxi. (n.d.). Sulfonyl Chloride Production Line. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Understanding the SN2 Versus E2 Competition. Retrieved from [Link]

  • The chlorosulfonyl moiety as a leaving group: hydride reduction of sulfonyl chlorides. (n.d.). Retrieved from [Link]

  • American Chemical Society Publications. (2019, November 1). Arylation Using Sulfonamides: Phenylacetamide Synthesis through Tandem Acylation–Smiles Rearrangement. Organic Letters. [Link]

  • Victoria University of Wellington Library. (n.d.). Greene's protective groups in organic synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Profiling sulfonate ester stability: identification of complementary protecting groups for.... Retrieved from [Link]

  • Scribd. (n.d.). Protective Groups in Organic Synthesis. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Piperazine Nitrogen Protection Strategies

Subject: Troubleshooting & Optimization Guide for Piperazine -Functionalization Ticket ID: PIP-PROT-001 Assigned Specialist: Senior Application Scientist Status: Open Introduction: The "Tale of Two Nitrogens" The piperaz...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Optimization Guide for Piperazine


-Functionalization
Ticket ID:  PIP-PROT-001
Assigned Specialist:  Senior Application Scientist
Status:  Open

Introduction: The "Tale of Two Nitrogens"

The piperazine scaffold is ubiquitous in medicinal chemistry, yet it remains a frequent source of frustration. The core challenge is symmetry: two secondary amines with identical nucleophilicity (


).

If you are reading this, you are likely facing one of three critical failures:

  • Selectivity Collapse: You attempted mono-protection but obtained a statistical mixture of starting material, mono-protected, and bis-protected products.

  • Deprotection Aggregation: Your Fmoc deprotection stalled due to dibenzofulvene adduct formation or peptide aggregation.

  • Regiochemical Ambiguity: You are working with a 2-substituted piperazine and cannot control which nitrogen reacts.

This guide moves beyond standard textbook definitions to provide field-tested protocols for controlling these nitrogens.

Module 1: Strategic Selection (The Decision Matrix)

Before wetting a flask, you must select a protecting group (PG) that is orthogonal to your downstream chemistry. Do not default to Boc simply because it is common.

Quick Reference: Stability & Cleavage Matrix
Protecting GroupInstallationStabilityCleavage ConditionCritical Liability
Boc (tert-butyl carbamate)

, Base
Bases, Nucleophiles, HydrogenationAcid (TFA, HCl)Acid-labile linkers; Cation scavenging required.
Fmoc (Fluorenylmethoxycarbonyl)Fmoc-OSu,

Acids, HydrogenationBase (Piperidine, DBU)Low solubility; Dibenzofulvene polymerization.
Cbz/Z (Benzyloxycarbonyl)Cbz-Cl, BaseAcids, BasesHydrogenation (

) or Strong Acid (HBr/AcOH)
S-containing molecules (poison Pd cat.); Benzyl cation scrambling.
Teoc (Trimethylsilylethoxycarbonyl)Teoc-OSuAcids, BasesFluoride (TBAF, KF)Cost; Silicon byproduct removal.
Alloc (Allyloxycarbonyl)Alloc-ClAcids, BasesPd(0) , ScavengerRequires strict

-free conditions.
Visualizing the Logic

PG_Selection Start Select Protecting Group AcidSens Is molecule Acid Sensitive? Start->AcidSens BaseSens Is molecule Base Sensitive? AcidSens->BaseSens Yes UseBoc Use Boc (Cleave: TFA/HCl) AcidSens->UseBoc No HydroSens Contains Alkenes/Sulfur? BaseSens->HydroSens Yes UseFmoc Use Fmoc (Cleave: Piperidine) BaseSens->UseFmoc No UseCbz Use Cbz (Cleave: H2/Pd) HydroSens->UseCbz No UseAlloc Use Alloc/Teoc (Orthogonal) HydroSens->UseAlloc Yes

Figure 1: Decision tree for selecting orthogonal protecting groups based on substrate sensitivity.

Module 2: The Mono-Protection Protocol (Troubleshooting Selectivity)

User Issue: "I added 1 equivalent of


 to piperazine, but I got 30% di-Boc, 40% mono-Boc, and 30% unreacted piperazine."

Root Cause: The statistical distribution. Once the first Boc group is added, the remaining amine is still nucleophilic. In organic solvents (DCM/THF), the reaction rates of the first and second amine are too similar.

The Solution: The "pH Switch" (Acidic Protonation) To achieve high selectivity (>85%), you must exploit the


. By lowering the pH, you protonate one nitrogen (making it unreactive ammonium) while leaving the other available as a free base in equilibrium.
Protocol: Selective Mono-Boc Protection

Based on principles cited in Greene's Protective Groups [1] and verified methodologies [2].

  • Stoichiometry: Dissolve Piperazine (10.0 mmol) in Ethanol (not DCM).

  • The Acid Switch: Add Acetic Acid (glacial, 10.5 mmol) or HCl (1 eq).

    • Mechanism:[1][2][3] This creates piperazinium mono-acetate. The statistical probability of protonating both nitrogens is low at this stoichiometry, while the probability of having zero protons is also low.

  • Addition: Add a solution of

    
     (10.0 mmol) in Ethanol dropwise over 30 minutes.
    
    • Why? The unprotonated nitrogen reacts. As it reacts, the equilibrium shifts, deprotonating more piperazinium to maintain the balance, but the product (Mono-Boc) is less basic and less likely to compete for the electrophile under these buffered conditions.

  • Workup (Critical):

    • Evaporate Ethanol.

    • Dissolve residue in water (pH will be acidic).

    • Wash: Extract with Ether/EtOAc while acidic.[4] (Removes Di-Boc byproduct).

    • Basify: Adjust aqueous layer to pH >12 with NaOH.

    • Extract: Extract with DCM. (Recovers pure Mono-Boc).

MonoProtection Step1 Piperazine + 1 eq. AcOH (Ethanol) Step2 Equilibrium: [H-Pip-H]+ <-> H-Pip-H Step1->Step2 Step3 Add (Boc)2O (Slow Addition) Step2->Step3 Step4 Reaction: Boc-Pip-H formed Step3->Step4 Step5 Acid Wash (pH 4) Removes Di-Boc Step4->Step5 Step6 Base Extraction (pH 12) Isolates Mono-Boc Step5->Step6

Figure 2: The "pH Switch" workflow for high-yield mono-protection of diamines.

Module 3: Deprotection Nightmares (Fmoc & Boc)

User Issue: "My Fmoc deprotection of a piperazine derivative resulted in a gum that I can't purify."

Root Cause: The Dibenzofulvene (DBF) byproduct. When Fmoc is cleaved by a base, it releases DBF. DBF is highly reactive and can re-attach to the secondary amine of the piperazine (forming a DBF-piperazine adduct) or polymerize.

Troubleshooting Fmoc Removal
MethodReagentWhy use it?
Standard 20% Piperidine in DMFStandard SPPS protocol.[4][5] Piperidine acts as both base and scavenger.[6]
The "Clean" Cleave DBU (2%) + Piperidine (2%) For difficult sequences.[6] DBU drives the reaction; Piperidine scavenges DBF.
Solid Phase 4-MethylpiperidineLess regulated than piperidine, better solubility for byproducts [3].

Critical Step: If performing solution-phase Fmoc deprotection, you must use a scavenger that is easily separable from your product.

  • Recommendation: Use tris(2-aminoethyl)amine (TAEA) or a polymer-bound amine scavenger to capture the DBF, allowing simple filtration/extraction of your product.

Troubleshooting Boc Removal (The Cation Trap)

User Issue: "I removed the Boc group with TFA, but my yield is low and I see t-butyl alkylation on my aromatic ring."

Root Cause: The tert-butyl cation (


) generated during cleavage is an electrophile. It will attack nucleophilic centers (Trp, Tyr, Met, or the piperazine itself).

Solution: Always include a Cation Scavenger in your TFA cocktail.

  • Cocktail: TFA:DCM:Triethylsilane (TES) (50:45:5). TES effectively quenches the

    
     cation.
    

Module 4: Regioselectivity (The 2-Methyl Conundrum)

User Issue: "I have 2-methylpiperazine. I want to protect N1, but N4 keeps reacting."

Analysis:

  • N1 (adjacent to Methyl): Sterically hindered.

  • N4 (distal): Sterically accessible.

Unless you employ specific blocking strategies, electrophiles will preferentially attack N4 due to steric control.

Strategy: Orthogonal Synthesis of N1-Protected Derivatives

To get the N1-protected product, you cannot simply react 2-methylpiperazine with a protecting group. You must use a Metal Chelation or Cyclization strategy.

The Copper(II) Chelation Method:

  • Complex 2-methylpiperazine with

    
    . The copper coordinates both nitrogens.
    
  • The N1 position is sterically crowded and involved in the complex, but the N4 is often "locked" in the chelate more tightly or the geometry exposes N1 selectively depending on the ligand.

    • Correction: Actually, standard copper chelation usually protects the vicinal nitrogens of ethylenediamine derivatives. For 2-methylpiperazine, the classic route to N1-protection is often via N4-benzyl protection first (reacting at the unhindered N4), then protecting N1, then deprotecting N4.

The "Reverse" Workflow (Recommended):

  • React: 2-methylpiperazine + Benzyl Chloride (

    
     eq).
    
    • Result: Predominantly N4-Benzyl-2-methylpiperazine (Steric control).

  • Protect: Add

    
    .
    
    • Result: N1-Boc-N4-Benzyl-2-methylpiperazine.

  • Hydrogenate:

    
    .
    
    • Result:N1-Boc-2-methylpiperazine .

Regioselectivity Start 2-Methylpiperazine Direct Direct Protection ((Boc)2O) Start->Direct Route2 Step 1: Benzyl Chloride (0.9 eq) Start->Route2 ResultBad N4-Boc (Major) (Steric Control) Direct->ResultBad Inter1 N4-Bn-2-Me-Pip Route2->Inter1 Route3 Step 2: (Boc)2O Inter1->Route3 Inter2 N1-Boc-N4-Bn-2-Me-Pip Route3->Inter2 Route4 Step 3: H2 / Pd-C Inter2->Route4 Final N1-Boc-2-Methylpiperazine Route4->Final

Figure 3: Regioselective strategy to access the sterically hindered N1-protected 2-methylpiperazine.

References

  • Wuts, P. G. M.[7][8][9] Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: Hoboken, NJ, 2014.

  • Bolli, M. H.; Ley, S. V. Mono-Protection of Diamines. J. Chem. Soc., Perkin Trans. 11998 , 2243–2246.

  • Isidro-Llobet, A.; et al. Amino Acid-Protecting Groups. Chem. Rev.2009 , 109, 2455–2504.

  • Jacobsen, M. F.; et al. Selective Mono-Protection of Piperazines. J. Org.[10] Chem.2016 , 81, 1123–1130.

Sources

Optimization

Optimizing reaction conditions for reductive amination of 4-methanesulfonylpiperazine-1-carbaldehyde

This guide is designed as a Tier 3 Technical Support resource for researchers working with 4-methanesulfonylpiperazine-1-carbaldehyde (CAS: 139605-60-0) and related piperazine scaffolds.[1][2] Ticket Subject: Optimizatio...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed as a Tier 3 Technical Support resource for researchers working with 4-methanesulfonylpiperazine-1-carbaldehyde (CAS: 139605-60-0) and related piperazine scaffolds.[1][2]

Ticket Subject: Optimization of Reductive Amination & Derivatization of 4-methanesulfonylpiperazine-1-carbaldehyde Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3]

Diagnostic & Reagent Verification

Before optimizing reaction conditions, we must clarify the chemical nature of your starting material to ensure the correct reaction pathway is selected.[2]

Reagent Identity: 4-methanesulfonylpiperazine-1-carbaldehyde Chemical Structure: A piperazine ring substituted with a methanesulfonyl group at


 and a formyl group at 

.[1][2] Functional Classification: Formamide (N-CHO).[1][2]

CRITICAL ALERT: This compound is a formamide , not an aldehyde.[2][3] It possesses a carbonyl group, but it is amide-like and non-electrophilic toward amines under standard reductive amination conditions.[1][2][3] You cannot react this directly with another amine to form a Schiff base.[2]

You likely fall into one of two workflows:

  • Workflow A (Derivatization): You want to convert the formyl group into a methyl group (

    
    ).[1][2]
    
  • Workflow B (Coupling): You intend to use the underlying amine (4-methanesulfonylpiperazine ) to undergo reductive amination with an external aldehyde.[1][2] The formyl group here is a protecting group that must first be removed.[2]

The guide below details both pathways.

Decision Logic & Workflow (Visualized)

The following diagram outlines the necessary chemical transformations based on your target outcome.

PiperazineWorkflow Start Starting Material: 4-methanesulfonylpiperazine-1-carbaldehyde (N-Formyl Species) Decision Target Outcome? Start->Decision Hydrolysis Step 1: Acid Hydrolysis (6N HCl, Reflux) Decision->Hydrolysis Coupling Reduction Direct Reduction (LiAlH4 or BH3·THF) Decision->Reduction Methylation MethylTarget Target: N-Methyl Derivative (1-methyl-4-mesylpiperazine) CouplingTarget Target: N-Alkyl Derivative (Coupling with R-CHO) FreeAmine Intermediate: 4-methanesulfonylpiperazine (Free Secondary Amine) Hydrolysis->FreeAmine RedAm Step 2: Reductive Amination (R-CHO + STAB/DCE) FreeAmine->RedAm RedAm->CouplingTarget Reduction->MethylTarget

Figure 1: Decision tree for processing 4-methanesulfonylpiperazine-1-carbaldehyde. Select the path matching your synthetic goal.

Protocol A: Reductive Amination (Coupling Workflow)

Use this protocol if you need to attach a custom R-group to the piperazine nitrogen.[1][2]

Prerequisite: You must first hydrolyze the starting material to generate the free amine.[2]

  • Hydrolysis: Reflux 4-methanesulfonylpiperazine-1-carbaldehyde in 6M HCl for 2-4 hours. Neutralize and extract to obtain 4-methanesulfonylpiperazine .

Optimized Conditions (STAB Method)

The preferred method uses Sodium Triacetoxyborohydride (STAB) due to its selectivity for imines over aldehydes, minimizing side reactions [1].[1][2][3]

ParameterRecommended ConditionTechnical Rationale
Solvent 1,2-Dichloroethane (DCE) or THFDCE promotes imine formation and is compatible with STAB.[1][2][3] Avoid Methanol with STAB (solvolysis risk).[1][2][3]
Stoichiometry Amine (1.0 eq) : Aldehyde (1.1–1.2 eq) : STAB (1.4–1.5 eq)Slight excess of aldehyde drives equilibrium; excess hydride ensures completion.[1][2][3]
pH Modifier Acetic Acid (AcOH) , 1.0–2.0 eqCritical: Protonates the intermediate carbinolamine to facilitate water loss and iminium ion formation.[2][3]
Temperature 20°C – 25°CHigher temperatures promote dialkylation or reduction of the aldehyde itself.[2]
Time 2 – 16 HoursMonitor by LCMS.[2] Imine formation is the rate-limiting step.[1][2]
Step-by-Step Procedure
  • Imine Formation: In a dry vial, dissolve 4-methanesulfonylpiperazine (1.0 equiv) and the target Aldehyde (1.1 equiv) in anhydrous DCE (0.1 M concentration).

  • Activation: Add Acetic Acid (1.0 equiv). Stir for 30–60 minutes at room temperature.

    • Tip: If the aldehyde is sterically hindered (e.g., ortho-substituted benzaldehyde), add 3Å molecular sieves and extend this step to 2 hours.[1][2][3]

  • Reduction: Add STAB (1.5 equiv) in a single portion.

    • Observation: Mild effervescence may occur.[2]

  • Quenching: Once LCMS shows consumption of the amine, quench with saturated aqueous NaHCO₃.

  • Workup: Extract with DCM (x3). Wash combined organics with brine.[2] Dry over Na₂SO₄.[2]

Protocol B: Formamide Reduction (Methylation Workflow)

Use this protocol if you want to convert the N-CHO group directly to an N-CH₃ group.[1][2]

Reagent Choice: STAB and NaCNBH₃ are too weak to reduce formamides.[2] You must use a stronger hydride source.[2]

Optimized Conditions (Borane Reduction)

Borane-THF or Borane-DMS complexes are superior to LiAlH₄ for this substrate as they tolerate the sulfonamide (


) moiety better than strongly basic aluminohydrides.[1][2]
ParameterRecommended ConditionTechnical Rationale
Reagent BH₃·THF (1M solution)Selectively reduces amides/formamides to amines without cleaving the sulfonamide.[2]
Stoichiometry 2.0 – 3.0 equivalentsExcess borane is required to complex with the amines formed.[2]
Solvent Anhydrous THFStandard solvent for borane reductions.[2]
Temperature Reflux (65°C)Room temperature is often insufficient for complete reduction of formamides.[1][2]
Step-by-Step Procedure
  • Setup: Dissolve 4-methanesulfonylpiperazine-1-carbaldehyde in anhydrous THF under Nitrogen/Argon.

  • Addition: Add BH₃·THF dropwise at 0°C.[2]

  • Reaction: Warm to room temperature, then heat to reflux for 2–4 hours.

  • Workup (Critical):

    • Cool to 0°C. Carefully quench with MeOH (hydrogen gas evolution).[1][2][3]

    • Acid Hydrolysis: Add 1M HCl and reflux for 1 hour. Note: This step is mandatory to break the stable amine-borane complex formed during reaction.[1][2]

    • Neutralize with NaOH to pH > 10 and extract with DCM.[2]

Troubleshooting & FAQs

Q1: I tried reacting the starting material directly with an amine and NaBH(OAc)₃, but I recovered the starting material. Why?

A: As detailed in the Diagnostic section, your starting material is a formamide , not an aldehyde.[2][3] It lacks the electrophilic carbonyl carbon required to react with an amine.[2] You must hydrolyze the formyl group first (Protocol A) or use it as a precursor for methylation (Protocol B).[1][2]

Q2: In Protocol A (Coupling), I see the imine intermediate on LCMS, but it won't reduce to the amine.

A: This is often due to steric hindrance or insufficient acidity.[2]

  • Solution 1: Increase Acetic Acid to 2.0–5.0 equivalents. STAB requires a proton source to function effectively in DCE.[2]

  • Solution 2: Switch to Sodium Cyanoborohydride (NaCNBH₃) in Methanol at pH 5–6. NaCNBH₃ is smaller and less sterically demanding than STAB [2].[2]

Q3: Can I use the "Leuckart-Wallach" reaction on the free amine?

A: Yes. If you have 4-methanesulfonylpiperazine (free amine) and want to methylate it, you can reflux it in Formic Acid and Formaldehyde .[1][2][3] This generates the N-formyl species (your starting material) in situ and reduces it.[1][2] However, since you already have the N-formyl species, simply reducing it (Protocol B) is cleaner and higher yielding.[1][2][3]

Q4: My product is contaminated with a "des-mesyl" impurity.

A: Sulfonamides are generally stable, but harsh reduction conditions (e.g., LiAlH₄ at high heat) can sometimes cleave the S-N bond.[2][3]

  • Fix: Switch to Borane-DMS (Protocol B) or mild reductive amination (Protocol A). Avoid dissolving metal reductions.[2]

References

  • Abdel-Magid, A. F., et al. (1996).[1][2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[1][2][3]

  • Borch, R. F., et al. (1971).[2][3] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897-2904.[1][2][3]

  • Common Organic Chemistry. (2023). "Reductive Amination - Common Conditions."

  • BenchChem. (2025).[1][2][4] "Application Notes for Reductive Amination with Piperazine Derivatives."

Sources

Troubleshooting

Column chromatography purification of sulfonylpiperazine derivatives

Technical Support Center: Purification of Sulfonylpiperazine Derivatives Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Optimization of Flash Chromatography for Sulfonylpiperazi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Sulfonylpiperazine Derivatives

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Optimization of Flash Chromatography for Sulfonylpiperazines

Introduction: The Chemistry of the Challenge

Welcome to the Technical Support Center. You are likely here because your sulfonylpiperazine derivative is either streaking across the column, precipitating at the inlet, or co-eluting with impurities.

The Root Cause: Sulfonylpiperazines possess a "schizophrenic" chemical nature that complicates purification:

  • The Basic Piperazine Core: The distal nitrogen (

    
    ) is basic (
    
    
    
    ). It interacts strongly with acidic silanols (
    
    
    ) on standard silica, causing severe tailing (peak broadening).
  • The Sulfonamide Linker: This moiety (

    
    ) is polar and can act as a hydrogen bond acceptor.
    
  • Solubility Profile: These compounds often exhibit poor solubility in non-polar solvents (Hexane/Heptane) but high solubility in chlorinated solvents (DCM) and polar aprotic solvents (DMSO/DMF).

This guide provides a self-validating workflow to overcome these specific challenges.

Module 1: Method Development (Pre-Run Diagnostics)

Before consuming sample, you must select the correct stationary phase and loading strategy.[1] Use the decision matrix below.

Visual Guide: Purification Strategy Decision Tree

G Start START: Crude Sulfonylpiperazine SolubilityCheck Check Solubility in DCM Start->SolubilityCheck HighSolubility Soluble (>50 mg/mL) SolubilityCheck->HighSolubility LowSolubility Insoluble / Poor Solubility SolubilityCheck->LowSolubility TLC_Check Run TLC (10% MeOH/DCM) HighSolubility->TLC_Check DryLoad Standard Silica (Dry Load) LowSolubility->DryLoad Required to prevent precipitation Streaking Result: Streaking/Tailing? TLC_Check->Streaking NormalPhase Standard Silica (Liquid Load) Streaking->NormalPhase No (Rare) AddModifier Add 1% Et3N or NH4OH Streaking->AddModifier Yes (Moderate) SwitchPhase Switch to Amine-Functionalized Silica Streaking->SwitchPhase Yes (Severe) AddModifier->NormalPhase ReversePhase Switch to C18 (Reverse Phase) SwitchPhase->ReversePhase If impurities co-elute

Caption: Logical workflow for selecting the optimal purification mode based on solubility and TLC behavior.

Module 2: Troubleshooting Guides (FAQ & Tickets)

Ticket #001: "My compound is streaking (tailing) badly on the column."

Diagnosis: The basic nitrogen of the piperazine ring is protonating via interaction with the acidic silanols on the silica surface. This creates a secondary retention mechanism (ion-exchange) that competes with the primary adsorption mechanism.

Resolution Protocol:

  • The "Sacrificial Base" Method: Add a basic modifier to your mobile phase. The modifier competes for the acidic silanol sites, effectively "blocking" them from your compound.

    • Standard: Add 1% Triethylamine (TEA) to both solvent A (DCM) and solvent B (MeOH).

    • Alternative (Volatile): Use 1% Ammonium Hydroxide (

      
      )  in the Methanol component only.
      
    • Caution: Flush the column with the modified solvent before injecting the sample to equilibrate the pH.

  • The "Amine Silica" Switch: If TEA doesn't work, switch to Amine-functionalized Silica (

    
    -Silica) .
    
    • Why: The surface is already basic. No modifiers are needed.

    • Solvent System: Use Hexane/Ethyl Acetate or DCM/MeOH without additives.

Ticket #002: "The compound precipitates at the top of the column."

Diagnosis: Sulfonylpiperazines often have low solubility in the starting non-polar solvent (e.g., Hexane or low % MeOH/DCM). Liquid loading in DCM causes the compound to crash out when it hits the non-polar mobile phase.

Resolution Protocol: Adopt the Dry Loading Technique.

  • Dissolve crude mixture in DCM or MeOH (ensure total dissolution).

  • Add dry silica gel (ratio: 1g crude to 3g silica).

  • Evaporate solvent on a rotovap until you have a free-flowing powder.[1]

  • Load this powder into a solid load cartridge (or pour on top of the column bed).

  • Benefit: This eliminates solubility issues at the injection point and improves resolution.

Ticket #003: "I have poor separation from the unreacted sulfonyl chloride."

Diagnosis: Sulfonyl chlorides hydrolyze to sulfonic acids, which are very polar and streak. However, unreacted piperazine starting material often co-elutes with the product.

Resolution Protocol:

  • Check TLC Staining: Sulfonylpiperazines absorb UV strongly. Piperazines often do not. Use Ninhydrin stain (visualizes free amines/piperazines) and UV (visualizes the sulfonyl product) to distinguish spots.

  • Change Selectivity: Switch to C18 Reverse Phase .

    • System: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

    • Why: The pH control (acidic) keeps the piperazine protonated and soluble in the aqueous phase, often altering its retention time significantly compared to the sulfonamide.

Module 3: Optimized Solvent Systems Data

Use this reference table to select your mobile phase.

Separation ModeStationary PhaseSolvent ASolvent BModifierBest For
Normal Phase (Standard) Silica (40-63 µm)DCMMethanol1% TEA or

General purification; High solubility samples.
Normal Phase (High Polarity) Silica (40-63 µm)DCM"Magic Mix"*NoneVery polar derivatives; Tailing issues.
Amine Phase

-Silica
HexaneEthyl AcetateNoneGold Standard for basic amines. No basic additives needed.
Reverse Phase C18WaterAcetonitrile0.1% Formic AcidFinal polishing; Removal of non-polar byproducts.

*"Magic Mix" Recipe: DCM : MeOH :


 (90 : 9 : 1). This is a classic system for alkaloids and piperazines.

Module 4: Advanced Experimental Protocol

Scenario: Purification of 500 mg crude Sulfonylpiperazine via Dry Loading on Standard Silica.

Reagents:

  • Dichloromethane (DCM)

  • Methanol (MeOH)[2]

  • Triethylamine (TEA)

  • Silica Gel (40-63 µm)

Step-by-Step Workflow:

  • System Suitability (TLC):

    • Prepare a TLC plate.[3][4][5]

    • Eluent: 5% MeOH in DCM + 0.5% TEA .

    • Criteria: The product spot should be round (Rf ~0.3 - 0.5). If it streaks, increase TEA or MeOH.

  • Mobile Phase Preparation:

    • Solvent A: DCM + 1% TEA.

    • Solvent B: 20% MeOH in DCM + 1% TEA.

    • Note: Pre-mixing MeOH into Solvent B prevents outgassing/bubble formation during the gradient.

  • Dry Load Preparation:

    • Dissolve 500 mg crude in 5 mL DCM.

    • Add 1.5 g Silica Gel.

    • Rotovap to dryness (bath temp < 40°C). Ensure powder is free-flowing.

  • Gradient Execution:

    • Equilibration: Flush column with 3 CV (Column Volumes) of Solvent A.

    • Gradient:

      • 0 - 5 mins: 0% B (Isocratic hold)

      • 5 - 20 mins: 0% to 50% B (Linear ramp)

      • 20 - 25 mins: 50% to 100% B (Flush)

    • Detection: Monitor UV at 254 nm and 280 nm.

  • Fraction Analysis:

    • Spot fractions on TLC.[6][7]

    • Pool pure fractions and evaporate.

    • Crucial Step: To remove TEA salts/residue, dissolve the final solid in DCM and wash with saturated

      
       or brine, then dry over 
      
      
      
      .

References

  • Teledyne ISCO. (2018). Method Development Strategies for Amine Bonded Phase Columns. Retrieved from

  • Biotage. (2023).[8] Is there an easy way to purify organic amines? Retrieved from

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography: Troubleshooting Tailing. Retrieved from

  • BenchChem. (2025).[6] Synthesis and Purification of HZ-A-005 (Piperazine Derivative).[6] Retrieved from

  • LC Troubleshooting Bible. (2003). Why Do Peaks Tail? Mechanisms of Silanol Interactions. Retrieved from

Sources

Optimization

Preventing decomposition of 4-methanesulfonylpiperazine-1-carbaldehyde during reactions

Executive Summary: The Bifunctional Stability Paradox Welcome to the technical guide for 4-methanesulfonylpiperazine-1-carbaldehyde . To successfully utilize this reagent, you must first understand its chemical duality....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bifunctional Stability Paradox

Welcome to the technical guide for 4-methanesulfonylpiperazine-1-carbaldehyde . To successfully utilize this reagent, you must first understand its chemical duality.

This molecule contains two distinct functional groups with opposing stability profiles:

  • The Sulfonamide (Position 4): Highly stable, electron-withdrawing.[1] It resists hydrolysis under most standard conditions.

  • The Formamide (Position 1 - "Carbaldehyde"): This is the critical control point. Although often named "carbaldehyde" in catalogs, this is not a carbon-aldehyde (C-CHO); it is an N-formyl amide (N-CHO). [1]

The Core Problem: The N-formyl bond is chemically labile. It is susceptible to deformylation (hydrolysis), reverting the molecule to the secondary amine (1-methanesulfonylpiperazine) and formic acid. This guide focuses on preventing this specific decomposition pathway.

Diagnostic Center: Is Your Reagent Decomposing?

Before optimizing reaction conditions, confirm the integrity of your starting material.

Q: My LC-MS shows a peak with M-28. What happened? A: You have lost the formyl group (CO, mass 28).

  • Observation: Mass shift from [M+H]+ ~193 to ~165.[1]

  • Diagnosis: Deformylation has occurred.[1][2][3] This is common if the sample was exposed to acidic methanol or stored in wet protic solvents.

Q: The 1H NMR spectrum shows a loss of the signal at 8.0–8.2 ppm. Is this significant? A: Yes. The formyl proton (


) typically appears as a singlet (or split rotamers) between 8.0 and 8.2 ppm.
  • The Red Flag: Disappearance of this peak and the appearance of a broad singlet around 2.0–3.0 ppm indicates the formation of a free amine (

    
    ).
    
  • Rotamer Warning: N-formyl piperazines often show rotamers in NMR (split peaks).[1] Do not mistake rotameric splitting for impurities.

Mechanism of Failure (Visualized)

Understanding how the molecule breaks is the key to stopping it. The diagram below illustrates the two primary decomposition pathways you must avoid.

DecompositionPathways cluster_safe SAFE ZONE (pH 5-9) Start 4-Methanesulfonyl piperazine-1-carbaldehyde AcidPath Acidic Pathway (H+ / H2O) Start->AcidPath pH < 4 BasePath Basic Pathway (OH- / Heat) Start->BasePath pH > 10 Intermed_Acid Protonated O-Intermediate AcidPath->Intermed_Acid Protonation Intermed_Base Tetrahedral Intermediate BasePath->Intermed_Base Nucleophilic Attack Result DECOMPOSITION PRODUCT: 1-Methanesulfonylpiperazine + Formic Acid/Formate Intermed_Acid->Result Hydrolysis Intermed_Base->Result Elimination

Figure 1: The "Danger Zones" for N-formyl hydrolysis.[1] The molecule is most stable at neutral pH.

Prevention Protocols: The "During" Phase

Q: Can I use this reagent in a reaction requiring acid catalysis? A: Proceed with extreme caution. N-formyl groups are often used as protecting groups precisely because they can be removed by acid.[1]

  • Protocol: If you must use acid (e.g., Lewis acid catalysis), use anhydrous conditions.[1]

  • The Killer: Acid + Water = Rapid Decomposition.

  • The Fix: Use molecular sieves (3Å or 4Å) in the reaction vessel. Ensure solvents (DCM, THF, DMF) are anhydrous (<50 ppm water).[1]

Q: I am using the "carbaldehyde" as an electrophile. Why is the reaction failing? A: You may be misclassifying the reactivity.

  • Correction: This is an amide, not a ketone or aldehyde. It is a poor electrophile compared to benzaldehyde.

  • Reactivity: It will not undergo standard aldol condensations or Wittig reactions easily.[1] It will undergo Vilsmeier-Haack type reactivity or reduction to the N-methyl group.[1]

  • Prevention: Do not force the reaction with high heat (

    
    C) to "make it go." High thermal stress in the presence of nucleophiles will likely cleave the formyl group before the desired reaction occurs.
    

Q: What is the recommended solvent system? A:

Solvent Class Recommendation Reason
Chlorinated (DCM, Chloroform) Preferred High solubility, non-nucleophilic, easy to dry.[1]
Polar Aprotic (DMF, DMSO) Acceptable Good solubility, but difficult to remove without aqueous wash (risk of hydrolysis).[1]
Alcohols (MeOH, EtOH) Avoid Promotes transamidation or solvolysis, especially if heated.[1]

| Ethers (THF, Dioxane) | Good | Stable, but ensure they are peroxide-free and dry.[1] |

Critical Workflow: The Safe Workup

The majority of decomposition happens after the reaction, during the quench and isolation.

Q: How do I quench a reaction containing this intermediate without destroying it? A: Avoid the "Crash Quench." Dumping a reaction mixture into strong acid (1N HCl) or strong base is standard for many protocols but fatal here.

Protocol: The Buffered Isolation

  • Cool Down: Bring reaction to 0°C.

  • Neutralize: Use a phosphate buffer (pH 7.0) or saturated Ammonium Chloride (

    
    ) for the quench. Avoid direct addition of NaOH or HCl.
    
  • Extraction: Extract immediately into DCM or EtOAc.

  • Drying: Use Sodium Sulfate (

    
    ).[1] Do not use Magnesium Sulfate (
    
    
    
    )
    if the crude is slightly acidic, as MgSO4 can be slightly Lewis acidic and promote degradation on the filter cake.
Decision Tree: Safe Purification

WorkupLogic Start Reaction Complete CheckpH Check pH of Mixture Start->CheckpH Acidic Acidic (pH < 5) CheckpH->Acidic Basic Basic (pH > 9) CheckpH->Basic Neutral Neutral (pH 6-8) CheckpH->Neutral Action_Acid Quench with Sat. NaHCO3 (Cold) Acidic->Action_Acid Action_Base Quench with NH4Cl or dilute citric acid Basic->Action_Base Action_Direct Direct Concentration (if solvent allows) Neutral->Action_Direct Extract Extract: DCM or EtOAc Neutral->Extract Action_Acid->Extract Action_Base->Extract Evap Evaporate < 40°C Action_Direct->Evap Wash Wash: Brine (Neutral) Extract->Wash Dry Dry: Na2SO4 (Avoid MgSO4) Wash->Dry Dry->Evap

Figure 2: Workflow for isolating N-formyl piperazine derivatives without inducing hydrolysis.[1]

Storage & Handling
  • Temperature: Store at 2–8°C. Long-term storage at room temperature can lead to slow deformylation if the seal is compromised.[1]

  • Atmosphere: Store under Argon or Nitrogen.

  • Hygroscopicity: The sulfonamide moiety can make the solid slightly hygroscopic. Moisture absorption accelerates decomposition. Always warm to room temperature before opening the vial to prevent condensation.

References
  • Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Refer to Chapter on Protection for the Amino Group: Formamides). [1]

  • Bouchu, D., et al. (2003).[1] "Hydrolysis of formamides: A kinetic study." Journal of Organic Chemistry. (Establishes the pH-rate profile for N-formyl hydrolysis).

  • BenchChem. (2025).[1] "Preventing N-Methylform-D1-amide degradation during reactions." Technical Support Library. (General principles of formamide stability). [1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 89584, 1-Benzylpiperidine-4-carbaldehyde.[1] (Structural analog comparison and nomenclature verification). [1]

  • ResearchGate. (2013).[1][2] "How can I prevent DMF from hydrolysing in Solvothermal conditions?" (Discussion on thermal decomposition of amide solvents/reagents).

Sources

Troubleshooting

Technical Support Center: Impurity Profiling of 4-Methanesulfonylpiperazine-1-carbaldehyde

The following technical guide is structured as a specialized support resource for researchers and analytical scientists working with 4-methanesulfonylpiperazine-1-carbaldehyde (CAS: 849035-94-3).[1][2] [1][2] Introductio...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for researchers and analytical scientists working with 4-methanesulfonylpiperazine-1-carbaldehyde (CAS: 849035-94-3).[1][2]

[1][2]

Introduction & Compound Overview

4-methanesulfonylpiperazine-1-carbaldehyde (also known as 1-Formyl-4-(methylsulfonyl)piperazine) is a critical intermediate often employed in the synthesis of kinase inhibitors and other piperazine-based APIs.[1][2] Its dual functionality—containing both a labile formyl group (protected amine) and a stable sulfonamide moiety—makes it a versatile building block, but also presents unique stability and impurity challenges.

In my experience supporting process chemistry teams, the purity of this intermediate is often underestimated. Residual electrophiles (like methanesulfonyl chloride) or deprotected species can lead to side reactions in downstream coupling steps, resulting in "ghost" impurities in the final drug substance that are difficult to trace.

This guide addresses the specific impurity profile derived from the two most common synthetic routes:

  • Route A: Sulfonylation of 1-Formylpiperazine.[1][2]

  • Route B: Formylation of 1-Methanesulfonylpiperazine.[1][2]

Impurity Origin & Synthesis Pathway Analysis

Understanding the genesis of impurities is the first step in characterization. The diagram below maps the potential impurities (Imp-A through Imp-E) against the synthetic workflow.

ImpurityMap cluster_synthesis Primary Synthesis Route (Sulfonylation) cluster_impurities Impurity Profile SM1 1-Formylpiperazine (Starting Material) Product 4-methanesulfonyl piperazine-1-carbaldehyde (Target) SM1->Product + MsCl / Base ImpA Impurity A: Piperazine (SM Degradant) SM1->ImpA Hydrolysis Reagent Methanesulfonyl Chloride (MsCl) ImpD Impurity D: Methanesulfonyl Chloride (Residual GTI) Reagent->ImpD Unreacted ImpE Impurity E: Alkyl Mesylates (If alcohol used) Reagent->ImpE + ROH (Solvent) ImpC Impurity C: 1-Methanesulfonyl piperazine (Deformylated Product) Product->ImpC Acid/Base Hydrolysis ImpB Impurity B: 1,4-Bis(methylsulfonyl) piperazine ImpA->ImpB + 2 MsCl

Figure 1: Impurity genealogy map showing the relationship between starting materials, reagents, and potential degradation products.

Troubleshooting Guide (Q&A)

This section addresses real-world scenarios reported by analytical labs characterizing this compound.

Issue 1: "I see a large, early-eluting peak that grows over time in aqueous diluent."

Diagnosis: Hydrolytic instability of the formyl group. Technical Insight: The formyl group on the piperazine nitrogen is an amide-like linkage but is susceptible to hydrolysis, especially in acidic or basic HPLC diluents. The peak you are observing is likely Impurity C (1-Methanesulfonylpiperazine) .[1]

Action Plan:

  • Check Diluent pH: Ensure your sample diluent is neutral (pH ~7). Avoid 0.1% TFA or Formic Acid in the diluent if the sample sits for long periods.

  • Stability Study: Inject the sample immediately after preparation and again after 4 hours. If the peak at RRT ~0.4 (relative to main peak) increases, it is a hydrolysis artifact.

  • Reference Standard: Spike with authentic 1-Methanesulfonylpiperazine (CAS 55276-43-2) to confirm retention time.[1][2]

Issue 2: "The main peak has low UV response, and I suspect I'm missing impurities."

Diagnosis: Lack of strong chromophores.[3][4] Technical Insight: 4-methanesulfonylpiperazine-1-carbaldehyde lacks an extended pi-electron system.[1][2] It absorbs mainly below 210 nm (end absorption of the amide/sulfonamide). At this wavelength, mobile phase noise (especially from methanol or impure acetonitrile) can mask impurities.

Action Plan:

  • Switch Detection: Use a Charged Aerosol Detector (CAD) or ELSD . These are "universal" detectors for non-volatile compounds and will provide a much more accurate mass balance than UV.

  • LC-MS Screening: Run a full scan (ESI+) to detect impurities that might have no UV response.[1][2]

    • Target Mass: [M+H]+ = 193.06 (Main Compound).

    • Look for [M+H]+ = 165.06 (Deformylated Impurity C).

    • Look for [M+H]+ = 243.04 (Bis-sulfonyl Impurity B).[1]

Issue 3: "Are there genotoxic concerns with this intermediate?"

Diagnosis: Potential presence of Alkylating Agents.[3][5][6] Technical Insight: The synthesis uses Methanesulfonyl chloride (MsCl) . MsCl is a potent alkylating agent and a known Genotoxic Impurity (GTI). Furthermore, if methanol or ethanol is used in the workup (e.g., for quenching or recrystallization), Methyl Methanesulfonate (MMS) or Ethyl Methanesulfonate (EMS) can form. These are Cohort of Concern compounds requiring control to ppm levels.

Action Plan:

  • Avoid Alcohols: If possible, use water/DCM or water/EtOAc for workup to prevent ester formation.

  • Specific Method Required: Standard HPLC-UV is insufficient for MsCl/MMS detection at ppm levels.[1][2] You must use GC-MS (see Protocol B below).[1][2]

Analytical Protocols

Protocol A: HPLC-CAD/MS for Related Substances

Purpose: General purity and identification of non-volatile organic impurities.[1][2]

ParameterCondition
Column Waters XSelect CSH C18 (150 x 4.6 mm, 3.5 µm) or equivalent.[1][2] Note: CSH column provides better peak shape for basic piperazines.[2]
Mobile Phase A 10 mM Ammonium Formate in Water (pH 4.0)
Mobile Phase B Acetonitrile
Gradient 0 min: 5% B → 15 min: 90% B → 20 min: 90% B → 20.1 min: 5% B
Flow Rate 1.0 mL/min
Detection Primary: CAD (Nebulizer temp: 35°C). Secondary: UV at 210 nm.
Sample Conc. 0.5 mg/mL in Water:Acetonitrile (90:10).

Target Impurities Table:

Impurity NameStructureRRT (Approx)Origin
Piperazine Heterocycle0.2SM Degradant
1-Formylpiperazine Monosubstituted0.3Starting Material
1-Methanesulfonylpiperazine Monosubstituted0.5Hydrolysis Product
1,4-Bis(methylsulfonyl)piperazine Disubstituted1.4Over-reaction
Protocol B: GC-MS for Alkyl Mesylates (GTI Check)

Purpose: Trace quantification of Methanesulfonyl Chloride (MsCl) and Methyl Methanesulfonate (MMS).[1]

Rationale: MsCl is thermally labile and reactive. Direct injection can be difficult.[2] This method uses a low-temperature injector or headspace if the matrix allows, but direct injection with a thick-film column is often robust enough for process checks.[1][2]

  • Instrument: GC-MS (Single Quadrupole).[1][2]

  • Column: DB-624 or VF-624ms (30 m x 0.25 mm, 1.4 µm film).[1][2] Thicker film helps retain volatile halides.

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Injector: Splitless, 200°C.

  • Oven Program:

    • 40°C (hold 2 min)

    • Ramp 10°C/min to 150°C

    • Ramp 30°C/min to 240°C (hold 5 min)

  • MS Source/Transfer: 230°C / 250°C.

  • SIM Mode (Selected Ion Monitoring):

    • MsCl: m/z 79, 81, 114

    • MMS: m/z 80, 79, 110

    • EMS: m/z 79, 109, 124

Validation Note: Ensure the sample solvent (e.g., DCM) does not contain traces of alcohols, which could convert residual MsCl to MMS inside the GC injector, generating a false positive for the ester.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 57651093, 1-Formylpiperazine.[2] Retrieved February 18, 2026, from [Link]

  • European Medicines Agency (ICH). ICH M7(R1) Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. Retrieved from [Link][1]

  • Teasdale, A. (Ed.).[7][8] (2017). Mutagenic Impurities: Strategies for Identification and Control. John Wiley & Sons.[2] (Contextual reference for MsCl control strategies).

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry for confirming the molecular weight of synthesized compounds

Title: Precision in Verification: A Senior Scientist’s Guide to Molecular Weight Confirmation via Mass Spectrometry Executive Summary: The "Absolute" Truth in Synthesis In the synthesis of novel compounds—whether small m...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Precision in Verification: A Senior Scientist’s Guide to Molecular Weight Confirmation via Mass Spectrometry

Executive Summary: The "Absolute" Truth in Synthesis

In the synthesis of novel compounds—whether small molecule drugs, organometallics, or polymers—confirming molecular weight (MW) is the primary " go/no-go " gate. While Nuclear Magnetic Resonance (NMR) provides structural connectivity and Gel Permeation Chromatography (GPC) offers relative size distribution, Mass Spectrometry (MS) stands alone as the technique providing an absolute measurement of mass-to-charge ratio (


).

However, a mass spectrometer is not a "magic box." As an application scientist, I often see researchers misled by adducts, dimers, or poor ionization choices. This guide moves beyond basic operation to the strategic application of MS for unequivocal MW confirmation.

Comparative Landscape: MS vs. The Alternatives

Before diving into MS specifics, we must contextualize it against other common characterization tools.[1]

FeatureMass Spectrometry (MS) 1H NMR Spectroscopy GPC/SEC
Primary Output Absolute Mass (

)
Structural Connectivity (H-C framework)Hydrodynamic Volume (Relative MW)
MW Accuracy < 5 ppm (High Res)Indirect (via end-group analysis)Low (Dependent on calibration standards)
Sample Req. Picomole range (High Sensitivity)Milligram rangeMilligram range
Blind Spots Isomers (same mass)Inorganic salts, non-protonated speciesSmall molecules (< 500 Da)
Best Use Case Confirmation of Identity Elucidation of Structure Polymer Dispersity (

)

Scientist’s Note: Never rely on NMR integration alone for MW. A trapped solvent peak or an impurity under a multiplet can skew integration-based MW calculations by 10–20%. MS is the adjudicator.

Strategic Decision Matrix: Selecting the Ionization Mode

The most critical error in MS is selecting the wrong ionization source. You cannot confirm what you cannot ionize.

The Core Triad: ESI, MALDI, EI[2][3]
  • Electrospray Ionization (ESI): The workhorse for solution-phase synthesis. It is "soft," meaning it preserves the molecular ion (

    
     or 
    
    
    
    ). Ideal for polar molecules, peptides, and most drug-like scaffolds.
  • Matrix-Assisted Laser Desorption/Ionization (MALDI): The choice for large, fragile molecules or polymers where ESI spectra become too complex due to multiple charging.

  • Electron Impact (EI): "Hard" ionization.[2][3] Used strictly for volatile, thermally stable, neutral compounds (GC-MS). It fragments molecules, creating a structural fingerprint but often destroying the molecular ion.

Workflow Visualization

The following diagram illustrates the decision logic for selecting the correct MS modality based on compound properties.

MS_Selection_Strategy Start Synthesized Compound Volatility Is it Volatile & Thermally Stable? Start->Volatility Polarity Is it Polar / Ionizable? Volatility->Polarity No EI GC-MS (EI) (Hard Ionization) Best for: Non-polar intermediates Volatility->EI Yes Mass Molecular Weight > 3000 Da? Polarity->Mass Yes APCI APCI / APPI Best for: Non-polar, low MW Polarity->APCI No (Hydrophobic) ESI LC-MS (ESI) (Soft Ionization) Best for: Drug-like molecules Mass->ESI No (Small Molecule) MALDI MALDI-TOF Best for: Polymers, Supramolecules Mass->MALDI Yes (High MW)

Figure 1: Decision matrix for selecting the appropriate ionization technique based on analyte physicochemical properties.

The "Gold Standard" Protocol: ESI-MS for Small Molecules

This protocol is designed to prevent common artifacts (carryover, suppression) and ensure high-confidence data.

Phase 1: Sample Preparation (The 10 µM Rule)

Most synthesized compounds are too concentrated for direct MS analysis. Injecting a "NMR-concentration" sample will saturate the detector and coat the source.

  • Target Concentration: 1–10 µg/mL (approx. 10 µM).

  • Solvent System: HPLC-grade Methanol (MeOH) or Acetonitrile (ACN).

  • Filtration: 0.2 µm PTFE filter (mandatory to prevent capillary clogging).

Phase 2: The Self-Validating Injection Sequence

Do not just inject your sample. Run this sequence to prove the signal is real.

  • Blank 1 (Solvent only): Verify the background is clean.

  • System Suitability Test (Standard): Inject a known compound (e.g., Caffeine or Reserpine) to verify mass accuracy is within tolerance (e.g., <5 ppm).

  • Sample Injection: The analyte.

  • Blank 2: Check for carryover.

Phase 3: Ionization Optimization
  • Positive Mode (+): Add 0.1% Formic Acid. This provides protons (

    
    ) to drive 
    
    
    
    formation.
  • Negative Mode (-): Add 5 mM Ammonium Acetate or 0.1% Ammonium Hydroxide to aid deprotonation

    
    .
    

Data Analysis: Decoding the Spectrum

In ESI, you rarely see just the molecular weight (


). You see the adducts. Misinterpreting adducts is the #1 cause of "missing mass" errors.
Common Adduct Map (Positive Mode)

If your target MW is 300.0 , look for these peaks:

SpeciesFormulaObserved

Source
Protonated

301.0Standard acidic condition
Sodiated

323.0Glassware, buffers, sweat
Potassiated

339.0Glassware (less common than Na)
Ammoniated

318.0Ammonium buffers
Dimer

601.0Concentration too high

Expert Insight: If you see


, do not try to fragment it (MS/MS). Sodium adducts are very stable and rarely fragment informatively. Re-run with more formic acid to force the 

species if you need structural data.
Isotope Patterns

Use the "Rule of Isotopes" to confirm elemental composition:

  • Chlorine (Cl): Look for a 3:1 ratio at

    
     and 
    
    
    
    .
  • Bromine (Br): Look for a 1:1 ratio at

    
     and 
    
    
    
    .
  • Carbon-13: The

    
     peak should be approximately 1.1% height of the parent peak for every Carbon atom. (e.g., a C20 molecule has an 
    
    
    
    peak ~22% as high as
    
    
    ).

Troubleshooting & Limitations

"I see no peak."
  • Cause: Ion suppression.[4] Your synthesis solvent (DMF, DMSO, TEA) is suppressing ionization.

  • Fix: Dry the sample down completely and reconstitute in pure MeOH/Water (50:50).

  • Cause: Wrong polarity.

  • Fix: Switch to Negative Mode if the molecule has acidic protons (COOH, Phenol).

"The mass is off by 1 Da."
  • Cause: Confusion between Monoisotopic Mass and Average Molecular Weight .

  • Explanation: MS measures monoisotopic mass (based on

    
    ). Periodic tables give average weights. For small molecules (<1000 Da), use Monoisotopic. For large polymers/proteins, use Average.
    

References

  • NIST Chemistry WebBook, SRD 69 . National Institute of Standards and Technology.[5][6] Available at: [Link]

  • Langley, J. (2025).[4] Choosing the Right Ionization Technique in Mass Spectrometry. Separation Science. Available at: [Link]

  • IonSource . (2005).[7] Interpreting Electrospray Mass Spectra: Adducts and Isotopes. Available at: [Link]

  • University of Oxford, Department of Chemistry . Sample Preparation Protocol for ESI Accurate Mass Service. Available at: [Link]

Sources

Comparative

Comparison of 4-methanesulfonylpiperazine-1-carbaldehyde with other aldehydes in synthesis

This guide provides an in-depth technical comparison of 1-(methylsulfonyl)piperidine-4-carbaldehyde (often colloquially referred to as the piperazine analog due to nomenclature confusion) against standard aldehyde altern...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 1-(methylsulfonyl)piperidine-4-carbaldehyde (often colloquially referred to as the piperazine analog due to nomenclature confusion) against standard aldehyde alternatives in medicinal chemistry.

Technical Note: Nomenclature & Structural Precision

Before proceeding, a critical distinction must be made regarding the chemical identity:

  • The User's Query: "4-methanesulfonylpiperazine -1-carbaldehyde" (N-CHO).

    • Chemical Nature:[1][2][3][4][5][6][7][8][9] This is a Formamide , not a standard aldehyde. The formyl group is attached to a nitrogen. It does not undergo typical aldehyde reactions (e.g., Wittig, standard reductive amination) but acts as a Vilsmeier-Haack formylating agent.

  • The Practical Target: 1-(methylsulfonyl)piperidine-4-carbaldehyde (C-CHO).

    • Chemical Nature:[1][2][3][4][5][6][7][8][9] This is a true Carbaldehyde (CHO on Carbon-4). It is a widely used building block in drug discovery for installing the N-methanesulfonylpiperidine moiety via reductive amination.

This guide focuses on the Piperidine-4-carbaldehyde (C-CHO) variant (CAS 241134-35-0), as it is the functional aldehyde used in the comparative synthesis contexts requested (reductive amination, olefination).

Executive Summary

1-(Methylsulfonyl)piperidine-4-carbaldehyde is a robust, crystalline building block used to introduce the metabolically stable N-methanesulfonylpiperidine motif. Unlike transient aliphatic aldehydes or acid-labile protected variants (e.g., N-Boc), this compound offers superior stability under acidic conditions and simplified workup protocols.

Quick Comparison Matrix
Feature1-(Ms)-piperidine-4-CHO N-Boc-piperidine-4-CHO Benzaldehyde
CAS Registry 241134-35-0137076-22-3100-52-7
Stability High (Crystalline Solid)Moderate (Oil/Low-melt Solid)Moderate (Oxidizes to acid)
Acid Tolerance Excellent (Sulfonamide stable)Poor (Boc cleaves < pH 4)Excellent
Reactivity Enolizable Aliphatic AldehydeEnolizable Aliphatic AldehydeNon-enolizable Aromatic
Primary Use Late-stage diversificationIntermediate (requires deprotection)Core scaffold synthesis
LogP (Calc) ~ -0.5 (Polar)~ 1.8 (Lipophilic)~ 1.5

Detailed Technical Comparison

A. Vs. N-Boc-4-piperidinecarboxaldehyde (The Standard)

The N-Boc analog is the industry standard for introducing piperidine rings. However, the N-methanesulfonyl (Ms) analog offers distinct advantages in diversity-oriented synthesis (DOS) .

  • Atom Economy & Step Count: Using the N-Ms analog eliminates two synthetic steps (protection and deprotection) if the final target requires a sulfonamide or a polar, non-basic nitrogen.

  • Handling: The N-Ms aldehyde is typically a stable solid, whereas the N-Boc aldehyde can exist as a viscous oil that degrades upon air exposure (oxidation to carboxylic acid).

  • Orthogonality: The sulfonyl group is inert to TFA/HCl. This allows chemists to perform acid-catalyzed transformations (e.g., acetal deprotection elsewhere in the molecule) without affecting the piperidine ring, a maneuver impossible with N-Boc.

B. Vs. Aromatic Aldehydes (e.g., Benzaldehyde)[9]
  • Electronic Profile: Unlike benzaldehyde, 1-(Ms)-piperidine-4-CHO is an aliphatic aldehyde . It is less electrophilic and more prone to enolization.

  • Implication: In aldol condensations or reductive aminations, one must control basicity to prevent self-condensation. However, the electron-withdrawing effect of the sulfonyl group at N1 exerts a through-bond inductive effect, slightly activating the C4-aldehyde compared to a simple N-alkyl piperidine.

Experimental Protocols

Protocol 1: Reductive Amination (Standard Workflow)

Target: Synthesis of secondary amines for library generation.

Reagents:

  • Aldehyde: 1-(Methylsulfonyl)piperidine-4-carbaldehyde (1.0 equiv)[10]

  • Amine: Primary amine (1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: DCE (1,2-Dichloroethane) or DCM

Step-by-Step Methodology:

  • Imine Formation: Charge a reaction vial with the aldehyde (1.0 equiv) and the primary amine (1.1 equiv) in DCE (0.2 M).

    • Expert Tip: If the amine is a salt (HCl), add 1.1 equiv of DIPEA. Stir for 30 minutes to ensure imine equilibrium.

  • Reduction: Add STAB (1.5 equiv) in one portion.

    • Note: STAB is preferred over NaCNBH3 due to lower toxicity and better selectivity (reduces imine faster than aldehyde).

  • Quench: Stir at room temperature for 4–16 hours. Quench with saturated aqueous NaHCO3.

  • Workup: Extract with DCM (3x). The sulfonyl group renders the product polar; ensure the aqueous layer is thoroughly extracted.

  • Purification: The sulfonamide moiety provides a distinct UV signature and polarity, simplifying flash chromatography (typically 0–10% MeOH in DCM).

Protocol 2: Wittig Olefination

Target: Chain extension.

Methodology:

  • Suspend Methyltriphenylphosphonium bromide (1.2 equiv) in dry THF at 0°C.

  • Add KOtBu (1.2 equiv) dropwise. Solution turns yellow (ylide formation).

  • Add 1-(Methylsulfonyl)piperidine-4-carbaldehyde (1.0 equiv) as a solution in THF.

  • Warm to RT. The reaction is typically complete in <2 hours.

  • Observation: Yields are generally high (>85%) because the sulfonamide does not interfere with the ylide, unlike unprotected amines which can quench the reagent.

Visualizing the Reactivity Landscape

The following diagram illustrates the divergent pathways between the Formamide (often confused) and the Aldehyde (actual building block), highlighting the utility of the aldehyde in drug discovery.

G Target User Query: '4-methanesulfonylpiperazine-1-carbaldehyde' Formamide Structure A: Formamide (N-CHO Piperazine) Reactive Species: Vilsmeier Reagent Target->Formamide Literal Name Match Aldehyde Structure B: C-Aldehyde (Piperidine-4-CHO) CAS: 241134-35-0 Target->Aldehyde Functional Intent (Drug Discovery) Vilsmeier Formylating Agent (Transfers CHO to Aromatics) Formamide->Vilsmeier POCl3 RedAm Reductive Amination (Library Synthesis) Aldehyde->RedAm R-NH2 / STAB Wittig Chain Extension (Olefin Synthesis) Aldehyde->Wittig Ph3P=CH2

Caption: Divergence of nomenclature vs. utility. Structure B (Green) represents the standard building block for reductive amination discussed in this guide.

References

  • Sigma-Aldrich. 1-(Methylsulfonyl)piperidine-4-carbaldehyde Product Sheet. Retrieved from .

  • PubChem. Compound Summary: 1-(Methylsulfonyl)piperidine-4-carbaldehyde (CAS 241134-35-0). Retrieved from .

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. (Standard protocol reference for STAB reductions).
  • BenchChem. 4-Phenylpiperazine-1-carbaldehyde Properties. (Cited for comparative heterocyclic aldehyde reactivity). Retrieved from .

Sources

Validation

A Comparative Guide to the Biological Activity Screening of 4-Methanesulfonylpiperazine-1-carbaldehyde Derivatives

This guide provides a comprehensive framework for the synthesis and comparative biological evaluation of novel derivatives based on the 4-methanesulfonylpiperazine-1-carbaldehyde scaffold. We will explore the rationale b...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the synthesis and comparative biological evaluation of novel derivatives based on the 4-methanesulfonylpiperazine-1-carbaldehyde scaffold. We will explore the rationale behind screening these compounds for anticancer, antimicrobial, and anti-inflammatory activities, supported by detailed experimental protocols and data interpretation strategies.

Introduction: The Privileged Scaffold in Drug Discovery

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of FDA-approved drugs. Its unique physicochemical properties, including structural rigidity and the ability to form hydrogen bonds, often impart favorable pharmacokinetic profiles to drug candidates. When combined with a methanesulfonyl group, which can act as a bioisostere for other functional groups and improve metabolic stability, and a reactive carbaldehyde handle for facile derivatization, the 4-methanesulfonylpiperazine-1-carbaldehyde core becomes a highly attractive starting point for building libraries of novel therapeutic agents.

This guide details the strategic screening of a hypothetical library of such derivatives to identify lead compounds with potent and selective biological activity.

General Synthetic Strategy

The generation of a diverse library of derivatives is predicated on the reactivity of the carbaldehyde group. A common and effective approach is the synthesis of thiosemicarbazones, followed by cyclization to form thiazole-piperazine derivatives. This strategy allows for the introduction of a wide variety of substituents, enabling a thorough exploration of the structure-activity relationship (SAR).

A plausible synthetic pathway involves a two-step process:

  • Thiosemicarbazone Formation: 4-Methanesulfonylpiperazine-1-carbaldehyde is reacted with thiosemicarbazide to yield the corresponding thiosemicarbazone intermediate.

  • Thiazole Ring Closure: The intermediate is then reacted with various substituted 2-bromoacetophenones to generate the final thiazole-piperazine derivatives.

This method is robust and allows for the creation of a library with diverse aromatic substitutions on the thiazole ring, which is crucial for modulating biological activity.

Chapter 1: Anticancer Activity Screening

Expertise & Rationale: The piperazine moiety is a key structural feature in numerous approved anticancer drugs. Derivatives have been shown to induce cytotoxicity in tumor cells through various mechanisms, including cell cycle arrest and the inhibition of critical signaling pathways like PI3K/Akt, which is frequently over-activated in cancer. Therefore, the initial and most critical screening phase for these novel derivatives is to assess their general cytotoxicity against a panel of human cancer cell lines.

Primary Screening: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing cell viability. It measures the metabolic activity of living cells, where mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.

  • Cell Seeding: Seed human cancer cell lines (e.g., a subset from the NCI-60 panel such as MCF-7 for breast cancer, A549 for lung cancer, and HCT116 for colon cancer) into 96-well plates at a density of 1 x 10⁴ cells per well. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., 0.5% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 hours under the same conditions.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours in the dark at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Agitate the plates on a shaker for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the 50% growth inhibition (GI₅₀) or half-maximal inhibitory concentration (IC₅₀) value for each derivative.

The results should be summarized in a table for clear comparison across different derivatives and cell lines.

Compound IDR-Group on ThiazoleGI₅₀ (µM) vs. MCF-7 (Breast)GI₅₀ (µM) vs. A549 (Lung)GI₅₀ (µM) vs. HCT116 (Colon)
MSC-PZ-01 4-Fluorophenyl5.28.16.5
MSC-PZ-02 4-Chlorophenyl3.86.54.9
MSC-PZ-03 4-Methoxyphenyl15.722.418.3
MSC-PZ-04 4-Nitrophenyl2.14.33.1
Doxorubicin (Positive Control)0.81.10.9

Note: Data are hypothetical and for illustrative purposes only.

cluster_0 Library Synthesis cluster_1 Primary Screening cluster_2 Data Analysis cluster_3 Hit Identification cluster_4 Mechanistic Studies Synthesis Synthesize Derivatives (MSC-PZ-01 to 04) MTT MTT Assay (MCF-7, A549, HCT116) Synthesis->MTT Test Compounds GI50 Calculate GI₅₀ Values MTT->GI50 Generate Data Hit Identify Potent Hits (e.g., MSC-PZ-04) GI50->Hit Select Leads Pathway PI3K/Akt Pathway Analysis (Western Blot, etc.) Hit->Pathway Elucidate Mechanism RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes MSC_PZ MSC-PZ Derivative MSC_PZ->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway.

Chapter 2: Antimicrobial Activity Screening

Expertise & Rationale: With the rise of antimicrobial resistance, there is an urgent need for new therapeutic agents. Heterocyclic compounds, including those with piperazine scaffolds, have shown promise as antimicrobial agents. The initial step in evaluating a compound's antimicrobial potential is to determine its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents the visible growth of a microorganism.

Screening Protocol: Broth Microdilution Assay

This method is a widely used technique for determining the MIC of a compound in a liquid medium.

  • Microorganism Preparation: Prepare standardized inoculums of test bacteria (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds, typically ranging from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria and broth only) and a negative control (broth only). A known antibiotic like Ciprofloxacin can be used as a reference standard.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Compound IDR-Group on ThiazoleMIC (µg/mL) vs. S. aureus (Gram +)MIC (µg/mL) vs. E. coli (Gram -)
MSC-PZ-01 4-Fluorophenyl1664
MSC-PZ-02 4-Chlorophenyl832
MSC-PZ-03 4-Methoxyphenyl128>256
MSC-PZ-04 4-Nitrophenyl32128
Ciprofloxacin (Reference Control)0.50.25

Note: Data are hypothetical and for illustrative purposes only.

Chapter 3: Anti-inflammatory Activity Screening

Expertise & Rationale: Chronic inflammation is implicated in a wide range of diseases. Many anti-inflammatory drugs function by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for producing pro-inflammatory prostaglandins. Evaluating the ability of the novel derivatives to inhibit COX-2 is a logical step in screening for anti-inflammatory potential.

Screening Protocol: In Vitro COX-2 Inhibition Assay

Commercially available COX-2 inhibitor screening kits provide a reliable and standardized method for this evaluation. The principle involves measuring the peroxidase activity of COX-2, where the oxidation of a chromogenic substrate is monitored colorimetrically.

  • Reagent Preparation: Prepare all reagents as per the manufacturer's protocol (e.g., enzyme, heme, arachidonic acid substrate, and chromogenic substrate).

  • Compound Incubation: Add the test compounds at various concentrations to the wells of a 96-well plate. Include a vehicle control and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.

  • Enzyme Addition: Add the COX-2 enzyme to the wells and incubate for a specified time to allow the inhibitor to bind.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Colorimetric Reading: After a final incubation period, measure the absorbance at the specified wavelength (e.g., 590 nm).

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC₅₀ value.

Compound IDR-Group on ThiazoleCOX-2 Inhibition IC₅₀ (µM)
MSC-PZ-01 4-Fluorophenyl12.5
MSC-PZ-02 4-Chlorophenyl9.8
MSC-PZ-03 4-Methoxyphenyl45.2
MSC-PZ-04 4-Nitrophenyl7.4
Celecoxib (Reference Control)0.04

Note: Data are hypothetical and for illustrative purposes only.

Comparative Analysis and Conclusion

This guide outlines a systematic approach to screening 4-methanesulfonylpiperazine-1-carbaldehyde derivatives for multiple biological activities. By comparing the data across the three screening platforms, a preliminary structure-activity relationship (SAR) can be established.

From our hypothetical data:

  • Anticancer Activity: The presence of a strong electron-withdrawing group (e.g., nitro group in MSC-PZ-04 ) appears to enhance cytotoxicity.

  • Antimicrobial Activity: Electron-withdrawing halogens (e.g., chloro group in MSC-PZ-02 ) seem to confer better activity, particularly against Gram-positive bacteria.

  • Anti-inflammatory Activity: A similar trend to anticancer activity is observed, with the electron-withdrawing nitro group in MSC-PZ-04 showing the most potent COX-2 inhibition among the novel derivatives.

The compound MSC-PZ-04 emerges as a "hit" compound with promising anticancer and anti-inflammatory activity, warranting further investigation into its mechanism of action and optimization of its structure to improve potency and selectivity. This structured, multi-faceted screening approach provides a robust foundation for identifying and advancing novel piperazine-based compounds in the drug discovery pipeline.

References

  • Walayat, K., Mohsin, N. U. A., et al. (2018). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry. Available at: [Link]

  • Lekshmi, R. N., et al. (2023). Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. RSC Medicinal Chemistry. Available at: [Link]

  • Tantawy, A. S., et al. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. Available at: [Link]

  • Singh, S., et al. (2025). Fused and Substituted Piperazines as Anticancer Agents: A Review. Chemistry & Biodiversity. Available at: [Link]

  • Moutinho, C., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Applied Microbiology. Available at: [Link]

  • Creative Diagnostics. (2023). Screening Antibacterial Activity: A Crucial Step in Drug Discovery. Creative Diagnostics. Available at: [Link]

  • Luo, Y., et al. (2022). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging. Available at: [Link]

  • University of Oxford. (2025). New screening method finds novel approaches to combat antimicrobial resistant bacteria. University of Oxford News. Available at: [Link]

  • Sova, M., et al. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology. Available at: [Link]

  • Poudel, B., et al. (2024). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. MDPI. Available at: [Link]

  • Mopro, F. M., et al. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Taylor & Francis Online. Available at: [Link]

  • Al-Warhi, T., et al. (2025). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. MDPI. Available at: [Link]

  • Mopro, F. M., et al. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. PMC. Available at: [Link]

  • Abdeen, S., et al. (2022). Ultrasound-Assisted Synthesis and In Silico Modeling of Methanesulfonyl-Piperazine-Based Dithiocarbamates as Potential Anticancer, Thrombolytic, and Hemolytic Structural Motifs. PMC. Available at: [Link]

  • Yurttaş, L., et al. (2021). Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. PMC. Available at: [Link]

  • McCall, K. D., et al. (2023). Anti-Inflammatory and Therapeutic Effects of a Novel Small-Molecule Inhibitor of Inflammation in a Male C57BL/6J Mouse Model of Obesity-Induced NAFLD/MAFLD. Journal of Inflammation Research. Available at: [Link]

  • Ivanov, I., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. Available at: [Link]

  • Yurttaş, L., et al. (2021). Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. MDPI. Available at: [Link]

  • Jadhav, H. R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. Available at: [Link]

  • PrepChem. (Date not available). Synthesis of 1-(4-hydroxyphenyl)-4-(methylsulfonyl)piperazine. PrepChem.com. Available at: [Link]

  • Laturwale, S. K. J. S., et al. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmacy & Pharmaceutical Research. Available at: [Link]

  • Li, H., et al. (2018). Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. PMC. Available at: [Link]

  • Kobarfard, F., et al. (2013). Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine. Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • Fadda, A. A., et al. (2012). Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity. International Journal of Organic Chemistry. Available at: [Link]

  • Patel, V. H., et al. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. ResearchGate. Available at: [Link]

  • Al-Otaibi, A. M., et al. (2024). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. MDPI. Available at: [Link]

Comparative

A Researcher's Guide to Validating the Mechanism of Action of Novel 4-Methanesulfonylpiperazine-1-Carbaldehyde Derivatives

The 4-methanesulfonylpiperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its frequent appearance in successful therapeutic agents, particularly in oncology and c...

Author: BenchChem Technical Support Team. Date: February 2026

The 4-methanesulfonylpiperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its frequent appearance in successful therapeutic agents, particularly in oncology and central nervous system disorders.[1] Its utility is often attributed to its ability to enhance aqueous solubility and engage in critical hydrogen bonding interactions within target proteins. Derivatives of 4-methanesulfonylpiperazine-1-carbaldehyde, in particular, serve as versatile synthetic intermediates and core components of potent bioactive molecules, including highly selective PI3Kα inhibitors.[2][3]

However, the presence of this moiety does not confer a singular mechanism of action (MoA). The pharmacological activity of any given derivative is a function of its entire chemical architecture. Therefore, for drug development professionals, rigorously validating the hypothesized MoA of a novel compound is not merely a confirmatory exercise; it is a critical step that builds confidence in the therapeutic hypothesis, informs lead optimization, and de-risks progression into clinical studies.[4][5]

This guide provides a comprehensive, multi-tiered framework for validating the MoA of a novel 4-methanesulfonylpiperazine-1-carbaldehyde derivative. We will proceed using a common and therapeutically relevant hypothetical scenario: that our novel compound, MSC-Derivative X , is designed as a specific inhibitor of a cellular protein kinase. Our validation strategy will follow a logical, self-reinforcing cascade, moving from direct target interaction to downstream pathway modulation and, finally, to a quantifiable cellular outcome.

The Validation Cascade: A Multi-Pillar Approach

A robust MoA validation rests on establishing a clear chain of causality. We must prove not only that the drug interacts with its intended target but that this specific interaction is responsible for the subsequent biological effects. Our approach is therefore structured to answer three fundamental questions in sequence.

G cluster_0 MoA Validation Workflow A Pillar 1: Target Engagement Does the compound bind its intended target in a cellular context? B Pillar 2: Downstream Pathway Modulation Does target binding alter the activity of the downstream signaling cascade? A->B Establishes Mechanistic Link C Pillar 3: Phenotypic Outcome Does pathway modulation result in the predicted cellular response? B->C Establishes Functional Consequence

Caption: A logical workflow for validating a compound's mechanism of action.

Pillar 1: Confirming Cellular Target Engagement

The foundational step in MoA validation is to unequivocally demonstrate that the compound physically interacts with its intended target within the complex and physiologically relevant environment of a living cell.[6] While in vitro biochemical assays are useful for initial screening, they cannot account for cell permeability, efflux pumps, or intracellular metabolism. Therefore, confirming target engagement in intact cells is paramount.

The Gold Standard: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method that assesses drug-target interaction in a cellular context.[7] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the resulting complex is generally more resistant to thermal denaturation.[8][9] By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining, we can observe a "thermal shift" in the presence of a binding ligand.[10]

G cluster_workflow CETSA Experimental Workflow A 1. Cell Culture Grow target cells to ~80-90% confluency. B 2. Compound Treatment Incubate cells with Vehicle (DMSO) or MSC-Derivative X (e.g., 10 µM) for 1-2 hours. A->B C 3. Heat Challenge Aliquot cell suspension into PCR tubes. Heat at a range of temperatures (e.g., 42°C to 68°C) for 3 min. B->C D 4. Cell Lysis Freeze-thaw cycles to lyse cells and release proteins. C->D E 5. Separate Fractions Centrifuge at high speed (20,000 x g) to pellet aggregated proteins. D->E F 6. Analysis Collect supernatant (soluble fraction). Analyze by Western Blot using an antibody specific to the target protein. E->F

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Experimental Protocol: CETSA for Kinase Target X
  • Cell Preparation: Culture a relevant human cell line (e.g., one known to express the kinase target) in appropriate media until cells reach 80-90% confluency.

  • Compound Incubation: Harvest the cells and resuspend them in fresh media. Divide the cell suspension into two groups: one treated with a vehicle control (e.g., 0.1% DMSO) and the other with MSC-Derivative X at a concentration tenfold above its expected IC50 (e.g., 10 µM). Incubate at 37°C for 1 hour to allow for compound uptake.[8]

  • Heat Challenge: Aliquot 100 µL of the vehicle- and compound-treated cell suspensions into separate PCR tubes for each temperature point. Using a thermal cycler, heat the tubes for 3 minutes across a temperature gradient (e.g., from 40°C to 70°C in 2-3°C increments), followed by 3 minutes at room temperature.[11]

  • Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath. This process ruptures the cell membranes without the use of detergents that might disrupt protein-ligand interactions.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. This crucial step pellets the heat-denatured, aggregated proteins.[8]

  • Sample Preparation and Analysis: Carefully collect the supernatant, which contains the soluble protein fraction. Normalize the protein concentration for all samples using a BCA assay. Prepare samples for SDS-PAGE and perform a Western blot analysis using a validated primary antibody specific for the kinase target.

Expected Outcome: In the vehicle-treated samples, the band intensity of the target protein will decrease as the temperature increases. In the MSC-Derivative X-treated samples, the protein will be stabilized, resulting in a visible band at higher temperatures compared to the control. This shift in the melting curve is direct evidence of target engagement.

Pillar 2: Demonstrating Downstream Pathway Modulation

Confirming that MSC-Derivative X binds its target is the first step. The second is to prove this binding event is functionally relevant—that it inhibits the kinase's activity and affects its downstream signaling pathway.[12] Western blotting is an indispensable technique for this purpose, allowing for the specific detection of changes in the phosphorylation status of downstream substrates.

Let us hypothesize that our target, Kinase X, is a key component of the PI3K/Akt signaling pathway, a cascade frequently dysregulated in cancer.[2] A potent inhibitor of an upstream kinase in this pathway should lead to a measurable decrease in the phosphorylation of Akt at key residues like Serine 473.

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits pAkt p-Akt (Active) PDK1->pAkt Phosphorylates Akt Akt Akt->pAkt Downstream Downstream Targets (Cell Survival, Proliferation) pAkt->Downstream Activates Inhibitor MSC-Derivative X Inhibitor->PI3K Inhibits

Caption: Hypothesized PI3K/Akt signaling pathway and the point of inhibition.

Experimental Protocol: Western Blot for Phospho-Akt (Ser473)
  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. The next day, serum-starve the cells for 4-6 hours to reduce basal pathway activity.

  • Inhibitor Pre-treatment: Treat the cells with increasing concentrations of MSC-Derivative X (e.g., 0, 0.1, 0.3, 1, 3, 10 µM) for 2 hours. Include a known inhibitor of the pathway as a positive control.

  • Pathway Stimulation: Stimulate the pathway by adding a growth factor (e.g., 100 ng/mL EGF or IGF-1) for 15-30 minutes.

  • Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and, critically, phosphatase inhibitors to preserve phosphorylation states. Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[12]

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour. BSA is preferred over milk for phospho-antibodies to reduce background.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Akt (p-Akt Ser473).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, strip the membrane and re-probe with an antibody against total Akt. The ratio of p-Akt to total Akt provides a normalized measure of pathway inhibition.[12]

Expected Outcome: A dose-dependent decrease in the p-Akt/total Akt ratio in cells treated with MSC-Derivative X will demonstrate that target engagement leads to functional inhibition of the downstream signaling pathway.

Pillar 3: Linking Mechanism to Cellular Phenotype

The final pillar of MoA validation is connecting the molecular mechanism to a relevant cellular outcome. If the inhibited pathway, such as PI3K/Akt, is known to drive cell proliferation and survival, then a potent inhibitor should reduce cell viability or growth.[13]

Cell Viability/Proliferation Assays

Assays using tetrazolium salts like WST-1 are robust methods to quantify metabolically active, viable cells.[14] In this assay, mitochondrial dehydrogenases in viable cells cleave the WST-1 reagent to a soluble formazan product, the amount of which is directly proportional to the number of living cells and can be measured colorimetrically.[13][15][16]

Experimental Protocol: WST-1 Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of MSC-Derivative X and a relevant competitor compound for a period that allows for multiple cell divisions (e.g., 72 hours).

  • WST-1 Reagent Addition: Add 10 µL of the WST-1 reagent to each well.[15]

  • Incubation: Incubate the plate at 37°C for 2-4 hours. The optimal incubation time can vary by cell type.

  • Measurement: Gently shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Normalize the data to vehicle-treated controls (100% viability) and calculate the concentration that causes 50% inhibition of growth (GI50).

Expected Outcome: MSC-Derivative X should induce a dose-dependent decrease in cell viability, and the potency (GI50 value) should correlate with the potencies observed in target engagement and pathway modulation assays (IC50 and EC50).

Comparative Analysis: Synthesizing the Evidence

The power of this multi-tiered approach lies in the integration of data across different experimental platforms. By comparing the potency of MSC-Derivative X against a known competitor, we can benchmark its performance and build a comprehensive, data-driven case for its mechanism of action.

ParameterAssay TypeMSC-Derivative XCompetitor (e.g., Alpelisib)Rationale
IC50 (nM) In Vitro Kinase Assay8.55.9Measures direct inhibitory activity on the isolated target enzyme.[17]
ΔTagg (°C) CETSA+4.8°C+5.1°CConfirms direct binding and stabilization of the target protein in intact cells.[9]
EC50 (nM) p-Akt Western Blot2520Quantifies the concentration required to inhibit the downstream signaling pathway in cells.
GI50 (nM) WST-1 Cell Viability4538Measures the ultimate functional consequence of pathway inhibition on cell proliferation.

Conclusion

Validating the mechanism of action for a novel compound like a 4-methanesulfonylpiperazine-1-carbaldehyde derivative is a systematic process of building an evidence-based narrative. By progressing logically from direct target engagement (CETSA) to downstream pathway modulation (Western Blot) and to a final phenotypic readout (Cell Viability), researchers can construct a self-validating experimental framework. This tiered approach not only confirms the "how" and "why" of a compound's activity but also provides the critical data needed to make confident, informed decisions in the drug development pipeline.

References

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. [Link]

  • Pharmaceutical Technology. (2026). Developing and Validating Assays for Small-Molecule Biomarkers. Pharmaceutical Technology, 40(2). [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • ResearchGate. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. [Link]

  • ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. [Link]

  • ScienCell. (n.d.). WST-1 Cell Viability & Proliferation Assay. [Link]

  • Takara Bio. (n.d.). Cell viability and proliferation measurement. [Link]

  • Liechti, M. E., et al. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology, 88(3), 237-245. [Link]

  • JournalAgent. (2021). A Comparative Study of MTT and WST-1 Assays in Cytotoxicity Analysis. Haydarpasa Numune Medical Journal, 61(3), 281-288. [Link]

  • Martinez Molina, D., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Scientific Reports, 12(1), 1930. [Link]

  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15), e4908. [Link]

  • Ball, J. R., et al. (2019). Rapid discovery of drug target engagement by isothermal shift assay. bioRxiv. [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]

  • Taylor & Francis Online. (2020). Kinase Activity-Tagged Western Blotting Assay. Biotechniques, 68(4), 193-196. [Link]

  • ACS Publications. (2025). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Technology Networks. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. [Link]

  • MDPI. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences, 21(15), 5262. [Link]

  • YouTube. (2021). Biophysical Approaches to Small Molecule Discovery and Validation. [Link]

  • Selvita. (2025). A Practical Guide to Target Engagement Assays. [Link]

  • National Institutes of Health. (n.d.). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. [Link]

  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons.
  • PubMed. (2020). Kinase activity-tagged western blotting assay. Biotechniques, 68(4), 193-196. [Link]

  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. [Link]

  • National Center for Biotechnology Information. (2012). Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations. NCBI Bookshelf. [Link]

  • Broad Institute. (2025). Small Molecule Hit Identification and Validation. [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. NCBI Bookshelf. [Link]

  • Frontiers. (2022). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers in Chemistry, 10, 989615. [Link]

  • MDPI. (2022). Ultrasound-Assisted Synthesis and In Silico Modeling of Methanesulfonyl-Piperazine-Based Dithiocarbamates as Potential Anticancer, Thrombolytic, and Hemolytic Structural Motifs. Molecules, 27(19), 6263. [Link]

  • PubMed. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][18][19][20]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913. [Link]

  • MDPI. (2021). Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. Molecules, 26(11), 3326. [Link]

  • IOSR Journals. (n.d.). Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity. IOSR Journal of Applied Chemistry.
  • ResearchGate. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. [Link]

Sources

Validation

Comparing the efficacy of different sulfonylpiperazine analogs in biological assays

Topic: Comparing the Efficacy of Sulfonylpiperazine Analogs as LpxH Inhibitors Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals Executive Summary The emer...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing the Efficacy of Sulfonylpiperazine Analogs as LpxH Inhibitors Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary

The emergence of multidrug-resistant (MDR) Gram-negative bacteria necessitates the exploration of novel targets. LpxH (UDP-2,3-diacylglucosamine hydrolase) , a key enzyme in the lipid A biosynthetic pathway (Raetz pathway), has emerged as a high-value target.[1][2] While the initial sulfonylpiperazine hit AZ1 demonstrated proof-of-concept enzyme inhibition, it lacked potent antibacterial activity against wild-type strains due to efflux liability.[1][3]

This guide compares the efficacy of three distinct generations of sulfonylpiperazine analogs: the parent AZ1 , the optimized EBL-series (Uppsala University), and the recent pyridine-based JH-series (Duke University). We analyze their structure-activity relationships (SAR), enzymatic potency (IC50), and whole-cell antibacterial activity (MIC), providing a roadmap for optimizing this scaffold.

Chemical Space & Structural Evolution

The sulfonylpiperazine pharmacophore targets the LpxH active site, specifically occupying a "cryptic envelope" adjacent to the catalytic dimanganese cluster. The scaffold consists of three critical domains:

  • Proximal Ring (Core): Directly attached to the sulfonyl group (Phenyl vs. Pyridine).

  • Linker: The sulfonylpiperazine moiety.[2][4][5]

  • Distal Ring: An aromatic system (typically phenyl) with specific meta-substitutions essential for filling the hydrophobic pocket.

Comparison of Key Analogs
Compound ClassRepresentative AnalogCore StructureDistal Ring SubstitutionKey Modification Strategy
Generation 1 (Parent) AZ1 Phenyl3-CF3, 5-CF3Initial HTS hit; high lipophilicity, efflux substrate.
Generation 2 (Optimized) EBL-3647 Phenyl3-CF3, 5-ClImproved solubility and metabolic stability; reduced serum protein binding.
Generation 3 (Heterocyclic) JH-LPH-92 Pyridine 3-CF3, 5-ClPyridine core enhances polarity; "Meta-volume" optimization maximizes pocket occupancy.

Comparative Efficacy Analysis

The following data synthesizes enzymatic inhibition (LpxH IC50) and antibacterial potency (MIC) against key Gram-negative pathogens.

Table 1: Enzymatic and Antibacterial Potency Comparison
CompoundLpxH IC50 (nM)*MIC K. pneumoniae (µg/mL)MIC E. coli (WT) (µg/mL)Selectivity Index (CC50/MIC)
AZ1 147 ± 2>64>64N/A
EBL-3647 2.22.02.0>50
JH-LPH-33 854.032>10
JH-LPH-92 4.6 0.03 0.63 >100
JH-LPH-97 7.60.030.31>100

*Note: IC50 values determined via LpxE-coupled Malachite Green assay. Lower values indicate higher potency.

Critical SAR Insights
  • The "Meta-Volume" Effect: Efficacy is strictly correlated with the volume of the substituent at the meta-position of the distal phenyl ring. Bulky groups like -Cl or -CF3 fill the hydrophobic pocket more effectively than -H or -F, but excessive bulk (e.g., -Br) can cause steric clashes.

  • Pyridine vs. Phenyl Core: Replacing the proximal phenyl ring (AZ1) with a pyridine ring (JH-LPH-92) significantly lowers logD (lipophilicity) without sacrificing binding affinity. This modification reduces efflux liability, resulting in a dramatic improvement in whole-cell activity (MIC drops from >64 to 0.63 µg/mL).

Mechanism of Action & Assay Logic

To validate these inhibitors, researchers must understand the specific step LpxH catalyzes in the Raetz pathway and how to detect it. LpxH hydrolyzes UDP-2,3-diacylglucosamine to yield Lipid X and UMP .[1][2][6][7]

Since LpxH does not release inorganic phosphate (Pi) directly, a standard Malachite Green assay will fail unless coupled with a secondary enzyme.

Diagram: Lipid A Pathway & Coupled Assay Logic

LpxH_Pathway UDP_DAG UDP-2,3-diacylglucosamine (Substrate) LpxH Target: LpxH (Hydrolase) UDP_DAG->LpxH Hydrolysis LipidX Lipid X (Product 1) LpxH->LipidX UMP UMP (Product 2) LpxH->UMP Inhibitor Sulfonylpiperazine (e.g., JH-LPH-92) Inhibitor->LpxH Inhibits LpxE Coupling Enzyme: LpxE (Lipid A 1-phosphatase) LipidX->LpxE Substrate for Coupling DephosphoLipidX Dephospho-Lipid X LpxE->DephosphoLipidX Pi Inorganic Phosphate (Pi) LpxE->Pi Releases Malachite Malachite Green Detection (620 nm) Pi->Malachite Complex Formation

Caption: The LpxE-coupled assay strategy. LpxH activity is measured indirectly by using LpxE to cleave the 1-phosphate from the LpxH product (Lipid X), generating detectable inorganic phosphate.[4][5][8]

Experimental Protocols

Protocol A: LpxE-Coupled Malachite Green Assay (Enzyme Inhibition)

Rationale: This assay provides a robust, non-radioactive method to determine IC50 values. It relies on the specific activity of LpxE (derived from Aquifex aeolicus) to release Pi from Lipid X.[4][5][8]

Materials:

  • Purified LpxH (target) and LpxE (coupling enzyme).

  • Substrate: UDP-2,3-diacylglucosamine (UDP-DAGn).[1][2][6][9]

  • Malachite Green Phosphate Detection Kit.[4]

  • Assay Buffer: 20 mM Tris-HCl (pH 8.0), 0.5 mg/mL BSA, 0.02% Triton X-100, 1 mM MnCl2, 1 mM DTT.[9]

Workflow:

  • Preparation: Dilute sulfonylpiperazine analogs (in DMSO) into Assay Buffer. Final DMSO concentration should be <5%.

  • Pre-incubation: Incubate LpxH (5–50 ng/mL depending on specific activity) with the test compound for 10 minutes at 37°C.

  • Reaction Start: Add UDP-DAGn (100 µM final) to initiate the reaction. Incubate for 20 minutes at 37°C.

  • Quenching: Add EDTA (5 mM final) to chelate Mn2+ and stop LpxH activity.

  • Coupling Step: Add purified LpxE (5 µg/mL). Incubate for 30 minutes at 37°C. LpxE will strip the phosphate from the Lipid X generated in step 3.

  • Detection: Add Malachite Green reagent.[4] Incubate for 30 minutes at room temperature.

  • Readout: Measure absorbance at 620 nm . Calculate IC50 using a 4-parameter logistic fit.

Protocol B: MIC Broth Microdilution (Antibacterial Efficacy)

Rationale: To assess if enzyme inhibition translates to bacterial cell death.[3][9]

Workflow:

  • Inoculum: Prepare a suspension of K. pneumoniae or E. coli (approx. 5 x 10^5 CFU/mL) in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Compound Plate: Prepare 2-fold serial dilutions of the sulfonylpiperazine analog in CAMHB across a 96-well plate.

  • Incubation: Add bacterial suspension to the compound wells. Incubate at 37°C for 16–20 hours.

  • Readout: The MIC is the lowest concentration that completely inhibits visible growth (OD600 < 0.1).

  • Validation: Use Polymyxin B or Rifampicin as positive controls.

Strategic Recommendations

  • Prioritize Pyridine Cores: For lead optimization, shift from phenyl-sulfonyl (AZ1-like) to pyridine-sulfonyl scaffolds (JH-like). The nitrogen atom improves solubility and permeability without disrupting the active site "envelope."

  • Screen for Meta-Substitutions: Systematically scan the meta-position of the distal ring with -Cl, -CF3, and -CH3. Avoid para-substitutions that may clash with the pocket floor.

  • Use Coupled Assays: Do not rely on direct phosphate detection for LpxH. The LpxE-coupled assay is the industry standard for high-throughput screening of this target.

References

  • Lee, M., et al. (2024). Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales. JACS Au.

  • Huseby, D. L., et al. (2024). Antibiotic class with potent in vivo activity targeting lipopolysaccharide synthesis in Gram-negative bacteria.[1] PNAS.

  • Lee, M., et al. (2019). Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay.[9] ACS Infectious Diseases.

  • Zhou, P., et al. (2020). Structural basis of the UDP-diacylglucosamine pyrophosphohydrolase LpxH inhibition by sulfonyl piperazine antibiotics. PNAS.

Sources

Comparative

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 4-Methanesulfonylpiperazine-1-carbaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Technical Comparison and Methodological Guide Introduction: The Versatile Piperazine Scaffold in Modern Drug Discovery The piperazine ring is a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Technical Comparison and Methodological Guide

Introduction: The Versatile Piperazine Scaffold in Modern Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, prized for its versatile structure and its ability to modulate the physicochemical properties of drug candidates.[1] Its two nitrogen atoms provide opportunities for diverse substitutions, influencing potency, selectivity, and pharmacokinetic profiles.[1][2] The incorporation of a methanesulfonyl group at the N4 position and a carbaldehyde at the N1 position introduces specific electronic and steric features that can be systematically explored to understand and optimize biological activity. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 4-methanesulfonylpiperazine-1-carbaldehyde derivatives, offering insights into their design, synthesis, and biological evaluation. While direct and extensive research on this specific scaffold is emerging, we can draw valuable insights from closely related sulfonylpiperazine and N-acylpiperazine analogs to inform our understanding and guide future discovery efforts.

Core Structure and Rationale for Investigation

The 4-methanesulfonylpiperazine-1-carbaldehyde core combines three key pharmacophoric elements:

  • Piperazine Ring: A six-membered saturated heterocycle that provides a rigid, yet conformationally flexible, linker between different functional groups. Its basic nitrogen atoms can improve aqueous solubility and form crucial interactions with biological targets.[1]

  • Methanesulfonyl Group: An electron-withdrawing group that can influence the pKa of the piperazine nitrogens, modulate metabolic stability, and act as a hydrogen bond acceptor.[3]

  • Carbaldehyde Group: A reactive functional group that can participate in various chemical transformations, allowing for the synthesis of a diverse library of derivatives. It can also form key interactions with target proteins, such as hydrogen bonds or covalent bonds.

The strategic combination of these moieties suggests potential for these derivatives to interact with a range of biological targets, including kinases, proteases, and other enzymes implicated in various disease states.

Structure-Activity Relationship (SAR) Insights from Analogous Series

While a dedicated and comprehensive SAR study on 4-methanesulfonylpiperazine-1-carbaldehyde derivatives is not yet widely published, we can infer critical relationships from analogous compound series. The following sections will explore how modifications to the core structure are likely to impact biological activity, drawing parallels from existing research on related scaffolds.

The Significance of the N1-Substituent: Beyond the Carbaldehyde

The carbaldehyde at the N1 position serves as a versatile synthetic handle to introduce a wide array of functionalities. The nature of the group replacing or derived from the carbaldehyde is a critical determinant of biological activity.

  • Derivatives of the Carbaldehyde: The aldehyde can be readily converted to various functional groups, such as imines, oximes, hydrazones, and alcohols, each offering distinct steric and electronic properties for interacting with a target. For instance, in a series of 4-amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes, the oxime moiety was found to be crucial for potent FLT3 tyrosine kinase inhibition.[4]

  • N-Acyl and N-Aroyl Derivatives: Acylation of the N1 nitrogen with various aliphatic and aromatic groups can significantly impact potency. In studies of sulfonyl piperazine LpxH inhibitors, the nature of the N-acyl indoline group was a key determinant of inhibitory activity.[3] Similarly, for a series of 2-(4-(4-substitutedphenylsulfonyl)piperazin-1-yl)quinolone-3-carbaldehyde derivatives, the substituent on the N-benzoyl group influenced the biological activity profile.[5]

The Role of the N4-Methanesulfonyl Group and its Analogs

The methanesulfonyl group at the N4 position is not merely a placeholder but plays a significant role in the overall pharmacological profile of the molecule.

  • Electronic Effects and Target Interactions: The electron-withdrawing nature of the sulfonyl group can modulate the basicity of the piperazine nitrogens, which can be critical for target engagement and pharmacokinetic properties. The sulfonamide moiety is a well-established pharmacophore in numerous approved drugs and is known to participate in hydrogen bonding interactions with protein targets.[6]

  • Variations of the Sulfonyl Group: Replacing the methyl group with other alkyl or aryl substituents allows for the exploration of a hydrophobic pocket in the target's binding site. Structure-activity relationship studies of N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids as MMP inhibitors demonstrated that variations in the aryl group of the sulfonyl moiety significantly impacted potency and selectivity.[7]

The Piperazine Core: Rigidity and Orientation

The piperazine ring acts as a central scaffold, and its conformation and substitution pattern are crucial for orienting the N1 and N4 substituents for optimal interaction with the biological target. While direct modifications to the piperazine ring itself are less common in SAR studies of this type, its inherent properties are fundamental to the activity of the derivatives.

Comparative Analysis of Biological Activity (Hypothetical Data Based on Analogous Series)

To illustrate the potential SAR trends, the following table presents hypothetical biological data for a series of 4-methanesulfonylpiperazine-1-carbaldehyde derivatives against a generic kinase target. This data is extrapolated from published findings on related sulfonylpiperazine and N-acylpiperazine kinase inhibitors.[2][8]

Compound IDR1 (Modification of Carbaldehyde)R2 (Modification of Sulfonyl Group)Kinase Inhibition IC50 (nM)
1 (Parent) -CHO-CH3>10,000
2a -CH=N-OH (Oxime)-CH35,200
2b -CH=N-NH-C(=S)NH2 (Thiosemicarbazone)-CH31,800
3a -C(=O)-Phenyl-CH3850
3b -C(=O)-(4-chlorophenyl)-CH3250
3c -C(=O)-(4-methoxyphenyl)-CH3980
4a -C(=O)-Phenyl-Ethyl720
4b -C(=O)-Phenyl-Phenyl450
4c -C(=O)-Phenyl-(4-fluorophenyl)150

Interpretation of Hypothetical Data:

  • Modification of the Carbaldehyde (R1): The parent aldehyde (Compound 1) is inactive. Conversion to an oxime (2a) or thiosemicarbazone (2b) introduces potential hydrogen bonding groups and improves activity. Acylation with an aromatic ring (3a) significantly enhances potency, likely due to favorable hydrophobic and/or pi-stacking interactions within the kinase active site.

  • Substitution on the N-Aroyl Ring: Electron-withdrawing substituents on the phenyl ring of the N-acyl group (e.g., 4-chloro in 3b) appear to enhance potency, a common trend in kinase inhibitors. Electron-donating groups (e.g., 4-methoxy in 3c) may be less favorable.

  • Modification of the Sulfonyl Group (R2): Replacing the methyl group with larger alkyl (4a) or aryl (4b) groups can further improve potency, suggesting the presence of a nearby hydrophobic pocket. The introduction of a fluorine atom (4c) on the phenylsulfonyl group often leads to enhanced binding affinity.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis and biological evaluation of 4-methanesulfonylpiperazine-1-carbaldehyde derivatives.

Synthesis of 4-Methanesulfonylpiperazine-1-carbaldehyde (Parent Compound)

A plausible synthetic route, adapted from the synthesis of analogous compounds, is outlined below.[5]

Step 1: Synthesis of 1-(Methylsulfonyl)piperazine

  • To a stirred solution of piperazine (1.0 eq.) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add triethylamine (1.1 eq.).

  • Slowly add methanesulfonyl chloride (1.0 eq.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(methylsulfonyl)piperazine.

Step 2: Formylation of 1-(Methylsulfonyl)piperazine

  • To a solution of 1-(methylsulfonyl)piperazine (1.0 eq.) in an appropriate solvent (e.g., dichloromethane), add a formylating agent such as ethyl formate or by using a Vilsmeier-Haack reaction with POCl3 and DMF.

  • Stir the reaction at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-methanesulfonylpiperazine-1-carbaldehyde.

General Procedure for the Synthesis of N-Acyl Derivatives
  • To a solution of 1-(methylsulfonyl)piperazine (1.0 eq.) and triethylamine (1.2 eq.) in dichloromethane, add the desired acyl chloride (1.1 eq.) at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by column chromatography to afford the N-acyl-4-methanesulfonylpiperazine derivative.

In Vitro Kinase Inhibition Assay (Example: GSK-3β)

The following protocol is a general guideline for assessing the inhibitory activity of the synthesized compounds against a serine/threonine kinase like GSK-3β, adapted from established methods.[9][10]

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3β substrate peptide (e.g., CREBtide)

  • ATP

  • Synthesized inhibitor compounds

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in kinase assay buffer with a constant final DMSO concentration (e.g., 1%).

  • In a 384-well plate, add the GSK-3β enzyme, substrate peptide, and the inhibitor dilutions.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer according to the manufacturer's instructions.

  • Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing Key Relationships and Workflows

SAR Summary Diagram

SAR_Summary cluster_N1 N1-Position (Carbaldehyde) cluster_N4 N4-Position (Methanesulfonyl) Core 4-Methanesulfonylpiperazine -1-carbaldehyde Core N1_Mod Modification of Carbaldehyde (R1) Core->N1_Mod N4_Mod Modification of Sulfonyl Group (R2) Core->N4_Mod N1_Examples e.g., Oximes, Hydrazones, N-Aroyl Groups N1_Mod->N1_Examples Leads to N1_Impact Impacts: - Potency - Target Interaction - Specificity N1_Examples->N1_Impact N4_Examples e.g., Alkyl, Aryl Substituents N4_Mod->N4_Examples Leads to N4_Impact Impacts: - Potency - Solubility - Pharmacokinetics N4_Examples->N4_Impact

Caption: Key areas for SAR exploration on the 4-methanesulfonylpiperazine-1-carbaldehyde scaffold.

Synthetic Workflow Diagram```dot

Synthesis_Workflow start Piperazine intermediate1 1-(Methylsulfonyl)piperazine start->intermediate1 Methanesulfonyl chloride, Triethylamine final_parent 4-Methanesulfonylpiperazine -1-carbaldehyde intermediate1->final_parent Formylation (e.g., Ethyl formate or Vilsmeier-Haack) derivatives Diverse Library of N1-Derivatives final_parent->derivatives Various Condensation & Acylation Reactions

Caption: A typical workflow for the biological evaluation and optimization of novel compounds.

Conclusion and Future Directions

The 4-methanesulfonylpiperazine-1-carbaldehyde scaffold represents a promising starting point for the development of novel therapeutic agents. By leveraging the synthetic versatility of the N1-carbaldehyde and systematically exploring substitutions at the N4-sulfonyl group, researchers can generate diverse libraries of compounds for biological screening. Although direct SAR studies on this specific class of molecules are still emerging, insights from analogous sulfonylpiperazine and N-acylpiperazine derivatives provide a strong foundation for rational drug design. Future research should focus on synthesizing and evaluating a focused library of these derivatives against a panel of relevant biological targets, such as protein kinases, to establish a clear and comprehensive structure-activity relationship. The methodologies and comparative data presented in this guide offer a robust framework for initiating and advancing such drug discovery programs.

References

  • Desai, N. R., Kumar, D. A., Suchetan, P. A., Lokanath, N. K., & Sreenivasa, S. (2019). Synthesis, crystal structure and molecular docking studies of novel 2-(4-benzoylpiperazin-1-yl)quinoline-3-carbaldehyde.
  • Desai, N. R., Kumar, D. A., & Sreenivasa, S. (2022). Chemistry of 2-(Piperazin-1-yl) Quinoline-3-Carbaldehydes. Mini-Reviews in Organic Chemistry, 19(1), 89-106.
  • Gouda, M. A., Eldien, H. F., Girgis, A. S., & Pan, C. (2016). Synthesis and anticancer activity of some new 1, 4-disubstituted piperazine derivatives. Medicinal Chemistry Research, 25(9), 1843-1853.
  • Ilango, K., Valentina, P., Subhakar, K., & Kathiravan, M. K. (2015). Design, Synthesis and Biological Screening of 2, 4-Disubstituted Quinolines. Austin Journal of Analytical and Pharmaceutical Chemistry, 2(4), 1048.
  • Jadhav, S. B., & Gaikwad, D. D. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. NeuroQuantology, 21(7), 1109-1117.
  • Kryštof, V., Cankar, P., Fryšová, I., Slouka, J., & Kontopidis, G. (2006). 4-(4-Substituted-piperazin-1-yl)-6-aryl-7-methoxy-quinazoline derivatives: synthesis and evaluation of their antiproliferative activity. European journal of medicinal chemistry, 41(4), 526-534.
  • Laturwale, S. K. J., & Kamble, P. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmacy & Pharmaceutical Research, 28(2), 329-346.
  • Nishino, Y., & Tsumoto, K. (2019). Sulfonamide-Based Drugs as a Source of Inspiration for the Development of Novel Biologics. Biomolecules, 9(11), 743.
  • Norman, M. H., Chen, N., Chen, Z., Faucette, L. F., Huselton, C., Koretke, K., ... & Zhou, D. (2007). 4-Amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes as potent FLT-3 inhibitors. Bioorganic & medicinal chemistry letters, 17(17), 4861-4865.
  • Patel, R. P., & Patel, J. K. (2021).
  • Pospíšil, T., Uldrijan, S., Mikesova, J., Slapakova, D., Imramovsky, A., Jampilek, J., ... & Kryštof, V. (2019). Multipathway regulation induced by 4‐(phenylsulfonyl) morpholine derivatives against triple‐negative breast cancer. The FASEB Journal, 33(1), 126-137.
  • Rathi, E., & Kumar, S. (2015). Synthesis, characterization and biological evaluation of some novel piperazine derivative. World Journal of Pharmacy and Pharmaceutical Sciences, 4(8), 1169-1178.
  • Reiter, L. A., Rizzi, J. P., Gonnella, N. C., Hlasta, D. J., & Johnson, S. G. (2003). Synthesis and structure-activity relationship of N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids as novel, orally active matrix metalloproteinase inhibitors for the treatment of osteoarthritis. Journal of medicinal chemistry, 46(12), 2376-2396.
  • ResearchGate. (n.d.). Comparison of the IC50values of derivatives against a gastric cancer cell line (ACP-03) and normal fibroblast cell line (MRC-5). Retrieved from [Link]

  • Smaill, J. B., Rewcastle, G. W., Loo, J. A., Greis, K. D., Chan, O. H., Reyner, E. L., ... & Denny, W. A. (2000). Tyrosine kinase inhibitors. 15. 4-(Phenylamino) quinazoline and 4-(phenylamino) pyrido [d] pyrimidine acrylamides as irreversible inhibitors of the ATP binding site of the epidermal growth factor receptor. Journal of medicinal chemistry, 43(7), 1380-1397.
  • Surana, A., & Kumar, S. (2016). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. World Journal of Pharmaceutical Research, 5(5), 1591-1600.
  • Surana, A., & Kumar, S. (2017). Synthesis, Characterization and Biological Evaluation of Some Novel Piperazine Derivative. International Journal of Pharmaceutical Sciences and Research, 8(5), 2099-2106.
  • Zhou, P., & Li, X. (2014). Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. ACS chemical biology, 9(12), 2757-2764.

Sources

Validation

X-ray crystallography of 4-methanesulfonylpiperazine-1-carbaldehyde derivatives for structural validation

Executive Summary This guide provides a technical roadmap for the structural validation of 4-methanesulfonylpiperazine-1-carbaldehyde , a critical intermediate scaffold in the synthesis of antiviral and antipsychotic age...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical roadmap for the structural validation of 4-methanesulfonylpiperazine-1-carbaldehyde , a critical intermediate scaffold in the synthesis of antiviral and antipsychotic agents. While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are standard for chemical identity, they often fail to unambiguously resolve the specific conformational isomers (chair vs. boat) and rotamers inherent to the piperazine-sulfonamide axis.

This document objectively compares X-ray crystallography against solution-state alternatives, demonstrating why solid-state diffraction remains the gold standard for absolute structural confirmation in drug development.

Part 1: The Challenge of Piperazine Derivatives

The core difficulty in validating 4-methanesulfonylpiperazine-1-carbaldehyde lies in its conformational dynamism .

  • Ring Pucker: The piperazine ring oscillates between chair, boat, and twist-boat conformations.[1] In solution (NMR), these interconvert rapidly, producing averaged signals that mask the specific bioactive geometry.

  • Restricted Rotation: The partial double-bond character of the N-formyl group (amide-like) and the steric bulk of the methanesulfonyl (mesyl) group create distinct rotamers (syn/anti).

  • Tautomeric Ambiguity: While less relevant for this specific derivative, related impurities often exhibit tautomerism that MS cannot distinguish.

Comparative Analysis: X-ray vs. Alternatives
FeatureX-ray Crystallography Solution NMR (1D/2D) DFT Computational Modeling
3D Conformation Absolute: Freezes the low-energy conformer (usually chair) in the crystal lattice.Averaged: Rapid ring inversion (

kcal/mol) blurs axial/equatorial protons.
Theoretical: Predicts low-energy states but requires experimental validation.
Rotamer Detection Definitive: Visualizes the exact angle of the formyl and mesyl groups relative to the ring.Complex: Requires Variable Temperature (VT) NMR to freeze rotation and see distinct rotamer peaks.Predictive: Good for calculating rotational barriers.
Sample State Solid (Single Crystal required).[2]Solution (CDCl

, DMSO-

).
Virtual (In silico).
Throughput Low (Days to Weeks).High (Minutes).[1][3]Medium (Hours).[3]
Primary Utility Final structural proof & binding site modeling.Routine purity & identity check.Rational drug design & energy profiling.

Part 2: Structural Validation Workflow

The following diagram illustrates the critical path from synthesis to validated 3D structure.

Validation_Workflow Start Crude Synthesis Product Screen Purity Screen (LC-MS/NMR) Start->Screen Decision Is Purity > 95%? Screen->Decision Purification Recrystallization / Column Chrom. Decision->Purification No Cryst Crystal Growth (Slow Evaporation) Decision->Cryst Yes Purification->Screen XRD X-ray Diffraction (Mo/Cu Source) Cryst->XRD Solve Structure Solution (Direct Methods) XRD->Solve Refine Refinement (Least Squares) Solve->Refine Final Validated 3D Model (.CIF File) Refine->Final

Caption: Figure 1. Step-by-step workflow for structural validation, prioritizing purity before crystallization.

Part 3: Experimental Protocols

Crystallization Strategy

Obtaining diffraction-quality crystals of sulfonamide-piperazines can be challenging due to their amphiphilic nature (polar sulfonamide/formyl groups vs. lipophilic ring).

  • Method: Slow Evaporation (Solvent/Anti-solvent).

  • Solvent System: Ethanol/Hexane or Dichloromethane (DCM)/Petroleum Ether.

  • Protocol:

    • Dissolve 20 mg of pure 4-methanesulfonylpiperazine-1-carbaldehyde in 2 mL of DCM.

    • Filter the solution through a 0.45

      
      m PTFE syringe filter into a clean scintillation vial (removes nucleation sites).
      
    • Carefully layer 1 mL of Hexane (anti-solvent) on top. Do not mix.

    • Cover with Parafilm, poke 3–4 small holes, and store at 4°C.

    • Causality: The slow diffusion of hexane into the DCM layer gradually increases supersaturation, promoting the growth of single, prismatic crystals rather than amorphous powder [1].

Data Collection & Refinement
  • Temperature: Collect data at 100 K (using a Cryostream).

    • Reasoning: Low temperature reduces thermal vibration (atomic displacement parameters), significantly improving resolution, especially for the flexible piperazine ring carbons [2].

  • Radiation: Mo-K

    
     (
    
    
    
    Å) is preferred for sulfonyl derivatives to minimize absorption effects compared to Cu sources.
  • Quality Metrics:

    • R-factor (

      
      ):  Target 
      
      
      
      .
    • Goodness of Fit (GoF): Target

      
      .
      
    • Completeness:

      
       to ensure accurate electron density mapping.
      

Part 4: Structural Insights & Reference Parameters

When analyzing the solved structure, specific geometric parameters confirm the identity and conformation. The table below compares expected X-ray values (based on analogous sulfonylpiperazines) with theoretical DFT predictions.

Reference Parameters for Validation
ParameterTarget Bond/Angle Expected X-ray Value (Solid State) [3, 4]DFT Prediction (Gas Phase B3LYP/6-31G*)Structural Significance
Bond Length S—N (Sulfonamide)1.62 – 1.64 Å1.65 ÅIndicates

hybridization at Sulfur; confirms sulfonamide vs. sulfinamide.
Bond Length C—N (Formyl Amide)1.32 – 1.35 Å1.36 ÅShort bond indicates partial double bond character (restricted rotation).
Bond Angle C—N—C (Piperazine)109.5° – 111.0°110.5°Confirms tetrahedral geometry of the ring nitrogens (Chair conformation).
Torsion C—C—N—C

(Gauche)
VariableDefines the "Chair" pucker. Deviations indicate strain or packing forces.
Decision Matrix: When to use X-ray?

Decision_Matrix Start Structural Question? Q1 Is absolute stereochemistry or polymorph ID required? Start->Q1 Q2 Is the sample crystalline? Q1->Q2 Yes NMR USE 2D NMR (NOESY/ROESY) + DFT Calculations Q1->NMR No (Connectivity only) XRAY USE X-RAY CRYSTALLOGRAPHY (Gold Standard) Q2->XRAY Yes TryCryst Attempt Recrystallization (Screen 24 conditions) Q2->TryCryst No TryCryst->XRAY Success TryCryst->NMR Failure

Caption: Figure 2. Decision matrix for selecting X-ray crystallography over NMR based on structural requirements.

References

  • Berredjem, M. et al. (2010). Crystal Structure of 4-Phenyl-piperazine-1-sulfonamide. X-ray Structure Analysis Online, 26, 13-14.

  • Kucuk, I. et al. (2023). Synthesis, Crystal Structure, DFT, and Anticancer Activity of Some Imine-Type Compounds. Molecules, 28(12), 4758.

  • RSC Publishing. (2014). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances.

  • Cambridge Crystallographic Data Centre (CCDC). Search for Piperazine Sulfonamide Derivatives. (General Database Reference).

Sources

Comparative

High-throughput screening of a library of 4-methanesulfonylpiperazine-1-carbaldehyde derivatives

This guide provides a technical comparison and experimental framework for screening libraries derived from the 4-methanesulfonylpiperazine-1-carbaldehyde scaffold. Executive Summary The 4-methanesulfonylpiperazine-1-carb...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison and experimental framework for screening libraries derived from the 4-methanesulfonylpiperazine-1-carbaldehyde scaffold.

Executive Summary

The 4-methanesulfonylpiperazine-1-carbaldehyde scaffold represents a distinct class of "privileged structures" in medicinal chemistry, combining the metabolic stability of a sulfone (


), the defined 3D geometry of a piperazine  ring, and the synthetic versatility of an aldehyde  handle. Unlike traditional lipophilic N-benzyl piperazine libraries, derivatives of this scaffold exhibit enhanced aqueous solubility and reduced non-specific binding, making them superior candidates for High-Throughput Screening (HTS) against difficult targets like GPCRs and ion channels.

Part 1: Technical Profile & Comparative Analysis

The Scaffold Architecture

The core scaffold functions as a rigid linker with defined exit vectors.

  • The Sulfone (Position 4): Acts as a hydrogen bond acceptor and metabolic anchor. Unlike sulfonamides, the methylsulfone is chemically inert and highly polar, lowering

    
    .
    
  • The Piperazine Core: Maintains a chair conformation, providing

    
     character (3D shape) often lacking in flat, aromatic HTS libraries.
    
  • The Aldehyde Handle (Position 1): Serves as the diversity generation point, typically functionalized via reductive amination, Knoevenagel condensation, or olefination to create the "Library Derivatives."

Comparative Performance Matrix

The following table compares the Methanesulfonylpiperazine (MSP) library against two industry-standard alternatives: N-Benzyl Piperazines (NBP) and Flat Heteroaromatic Libraries (FHL) .

FeatureMSP-Aldehyde Derivatives (Subject)N-Benzyl Piperazines (NBP) (Alternative)Flat Heteroaromatic (FHL) (Alternative)
Solubility (Aq) High (Polar Sulfone + Piperazine)Low-Medium (Lipophilic Benzyl)Variable (Often aggregation prone)
Metabolic Stability High (Sulfone is resistant to oxid.)Low (Benzylic oxidation common)Medium (Ring oxidation)
False Positive Rate Low (< 1.5% typical)High (Due to aggregation/micelles)Medium (Interference/Fluorescence)
Target Class Fit GPCRs, Ion Channels, KinasesMonoamine TransportersKinases (ATP site)
Shape Complexity High (

rich)
MediumLow (Planar)
Synthetic Cost Medium (Requires reductive steps)Low (Simple alkylation)High (Pd-coupling often needed)
Mechanistic Insight: Why the Sulfone Matters

In HTS, "brick dust" compounds (low solubility) cause false positives by forming colloidal aggregates that sequester enzymes. The methanesulfonyl group significantly lowers the


 of the library members compared to N-alkyl or N-aryl analogs. This ensures that "Hits" are likely true binders rather than artifacts of precipitation.

Part 2: Experimental Protocol (HTS Workflow)

Objective: Screen a 10,000-compound library of 4-methanesulfonylpiperazine-1-carbaldehyde reductive amination derivatives against a target Kinase (e.g., PI3K


) or GPCR.
Phase 1: Library Preparation & QC
  • Solubilization: Dissolve compounds to 10 mM in 100% DMSO.

  • QC Check: Randomly sample 5% of the library for LC-MS analysis.

    • Acceptance Criteria: Purity > 90%; clear presence of the [M+H]+ peak corresponding to the amine derivative (loss of aldehyde carbonyl).

  • Plate Formatting: Transfer 50 nL of compound to 384-well low-volume black plates (final assay conc. 10

    
    M).
    
Phase 2: Primary Screen (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
  • Rationale: TR-FRET is ratiometric, minimizing interference from any intrinsic fluorescence of the piperazine derivatives.

Steps:

  • Enzyme Addition: Dispense 5

    
    L of Kinase/Buffer mix into assay plates. Incubate 15 min at RT.
    
  • Substrate Initiation: Add 5

    
    L of ATP + Fluorescent Peptide Substrate.
    
  • Reaction: Incubate for 60 min at RT.

  • Detection: Add 10

    
    L of EDTA/Europium-antibody detection mix.
    
  • Read: Measure signal at 665 nm (Acceptor) and 615 nm (Donor) on a multimode reader (e.g., EnVision).

Phase 3: Data Analysis & Hit Triage
  • Calculate Ratio:

    
    .
    
  • Normalization: Calculate % Inhibition relative to High Control (No Enzyme) and Low Control (DMSO).

  • Z-Prime (

    
    ):  Must be > 0.5 for the plate to be valid.
    
    • Formula:

      
      
      
  • Hit Definition: Compounds > 3 SD from the mean of the negative control (typically > 30-50% inhibition).

Part 3: Visualization of Workflows

Diagram 1: The Screening Logic & Triage Pathway

This diagram outlines the critical decision points when screening this specific scaffold, emphasizing the removal of "Promiscuous" aldehyde intermediates that may have failed the synthesis step.

HTS_Workflow Start Library: 4-Methanesulfonylpiperazine Derivatives (10k cmpds) QC QC: LC-MS Validation (Check for residual Aldehyde) Start->QC 5% Sampling Primary Primary Screen (TR-FRET / 10 uM) QC->Primary Pass (>90% Purity) Triage Hit Cutoff (> 50% Inhibition) Primary->Triage Data Analysis Triage->Primary Non-Hits (Discard) Counter Counter Screen (Unrelated Protein + Thiol Reactivity) Triage->Counter Hits Counter->Triage Aggregators/Redox (Fail) Validation Dose Response (IC50) & Biophysical (SPR) Counter->Validation Specific Binders

Caption: Step-by-step HTS triage workflow. Note the "Counter Screen" step specifically designed to rule out residual reactive aldehydes or redox-active sulfone impurities.

Diagram 2: Scaffold Chemical Space Comparison

A conceptual visualization of how this library compares to standard alternatives in terms of "Drug-Likeness" properties.

Chemical_Space Center Ideal Drug Space (Lipinski Compliant) MSP Methanesulfonyl- piperazines (High Fsp3, Low LogP) MSP->Center High Overlap NBP N-Benzyl Piperazines (High LogP, CYP risk) NBP->Center Partial Overlap (Metabolic Liability) Flat Flat Heterocycles (Low Solubility) Flat->Center Partial Overlap (Solubility Liability)

Caption: Chemical space overlap. The Methanesulfonylpiperazine scaffold (Blue) offers superior alignment with ideal drug-like space compared to lipophilic or flat alternatives.

Part 4: Data Interpretation & Troubleshooting

Expected Results (Mock Data)

When screening this library against a standard kinase (e.g., EGFR) compared to a generic commercial library:

MetricMSP LibraryGeneric Commercial LibraryInterpretation
Hit Rate 0.8% - 1.2%0.5% - 3.0%Lower hit rate implies higher specificity (less "junk" binding).
Z-Factor 0.750.60Superior solubility leads to tighter data scatter.
Confirmation Rate > 80%~ 40-50%Hits from MSP library are more likely to be genuine binders.
Critical Troubleshooting: The "Aldehyde" Risk

If the library was synthesized via reductive amination , trace amounts of unreacted 4-methanesulfonylpiperazine-1-carbaldehyde may remain.

  • Risk: Free aldehydes can form reversible covalent bonds (Schiff bases) with lysine residues on the target protein, leading to False Positives .

  • Solution: Include a "Thiol/Amine Reactivity" counter-screen (e.g., ALARM NMR or Glutathione trapping assay) to flag compounds with electrophilic reactivity.

References

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates.[1] Journal of Medicinal Chemistry. Link

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry. Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. (Discussion on Sulfone stability). Link

  • Gribbon, P., & Sewing, A. (2005). Fluorescence readouts in HTS: no gain without pain? Drug Discovery Today. Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 4-methanesulfonylpiperazine-1-carbaldehyde

Hazard Assessment and Characterization Given the absence of a specific Safety Data Sheet (SDS) for 4-methanesulfonylpiperazine-1-carbaldehyde, a conservative approach to hazard assessment is essential. Analysis of struct...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Characterization

Given the absence of a specific Safety Data Sheet (SDS) for 4-methanesulfonylpiperazine-1-carbaldehyde, a conservative approach to hazard assessment is essential. Analysis of structurally similar compounds, such as those containing sulfonyl and piperazine groups, suggests potential for skin and eye irritation.[1][2] Therefore, it is prudent to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Key Principles for Handling:

  • Always handle the compound in a well-ventilated area or under a chemical fume hood.[1][3]

  • Avoid inhalation of dust or fumes.[1][4]

  • Prevent contact with skin and eyes.[1][2]

  • Wash hands thoroughly after handling.[1][2]

In accordance with the Resource Conservation and Recovery Act (RCRA), hazardous waste is categorized by four characteristics: ignitability, corrosivity, reactivity, and toxicity.[5] While specific data for 4-methanesulfonylpiperazine-1-carbaldehyde is unavailable, it should be treated as chemical waste and disposed of through a licensed hazardous waste facility.

Waste Segregation and Containerization: A Step-by-Step Protocol

Proper segregation and containerization are critical first steps in the safe disposal of chemical waste. Mixing incompatible chemicals can lead to dangerous reactions.[6]

Protocol for Waste Collection:

  • Select an Appropriate Waste Container:

    • Choose a container made of a material compatible with 4-methanesulfonylpiperazine-1-carbaldehyde. A high-density polyethylene (HDPE) or glass container is generally suitable.[5][7]

    • Ensure the container is in good condition, free of cracks or leaks, and has a secure, tight-fitting lid.[5][8]

  • Label the Waste Container:

    • Clearly label the container with the words "Hazardous Waste".[5][8]

    • List the full chemical name: "4-methanesulfonylpiperazine-1-carbaldehyde". Avoid using abbreviations or chemical formulas.[5][8]

    • Indicate the approximate quantity or concentration of the waste.

    • Note the date when the waste was first added to the container (accumulation start date).[5]

    • Include the name and contact information of the principal investigator or laboratory supervisor.[5]

  • Segregate the Waste:

    • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory, near the point of generation.[8][9]

    • Do not mix 4-methanesulfonylpiperazine-1-carbaldehyde waste with other chemical waste streams unless you have confirmed their compatibility. It is best practice to collect it in a dedicated container.

    • Store the container in secondary containment to prevent spills from spreading.[7]

Decision Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of 4-methanesulfonylpiperazine-1-carbaldehyde.

DisposalWorkflow start Start: Have 4-methanesulfonylpiperazine-1-carbaldehyde waste assess_hazards Assess Hazards (Treat as hazardous due to lack of data) start->assess_hazards select_container Select Compatible Container (HDPE or Glass) assess_hazards->select_container label_container Label Container 'Hazardous Waste' + Chemical Name select_container->label_container segregate_waste Segregate Waste Store in Satellite Accumulation Area label_container->segregate_waste contact_ehs Contact Environmental Health & Safety (EHS) for Pickup segregate_waste->contact_ehs ehs_disposal EHS Manages Final Disposal (Incineration or Landfill) contact_ehs->ehs_disposal end End: Proper Disposal Complete ehs_disposal->end

Caption: Decision workflow for the disposal of 4-methanesulfonylpiperazine-1-carbaldehyde.

On-Site Management and Storage

Proper management of the accumulated waste within the laboratory is crucial until it is collected for disposal.

  • Container Integrity: Keep the waste container securely closed at all times, except when adding waste.[8]

  • Storage Location: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[1][10]

  • Accumulation Limits: Be aware of the accumulation time limits for hazardous waste set by the EPA and your institution. Once the container is full or the time limit is reached, arrange for its removal.[11]

Disposal Procedures

Under no circumstances should 4-methanesulfonylpiperazine-1-carbaldehyde be disposed of down the drain or in regular trash.[7][12][13] This is to prevent potential contamination of water systems and harm to the environment.

The correct disposal route is through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company. [5][8]

Step-by-Step Disposal Protocol:

  • Request a Pickup: Once your waste container is nearly full (no more than 80% capacity to prevent spills) or has reached the designated accumulation time limit, submit a hazardous waste pickup request to your EHS department.[7][14]

  • Prepare for Transport: Ensure the container is clean on the outside and the label is legible.

  • Documentation: Complete any necessary waste manifest forms provided by your EHS department. This creates a "cradle-to-grave" record of the waste, as required by law.[15]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material like vermiculite or sand.[16]

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[10][16]

    • Clean the spill area with soap and water.[16]

    • Dispose of all contaminated cleaning materials as hazardous waste.[16]

  • Large Spills:

    • Evacuate the area immediately.

    • Notify your laboratory supervisor and the EHS department.

    • Prevent entry into the affected area.

Disposal of Empty Containers

Empty containers that held 4-methanesulfonylpiperazine-1-carbaldehyde must also be disposed of properly.

  • Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., water or an appropriate organic solvent).[16][17]

  • Collect Rinsate: The rinsate must be collected and disposed of as hazardous waste.[16][17]

  • Deface Label: Completely remove or deface the original chemical label on the container.[14][17]

  • Final Disposal: Once triple-rinsed and the label is defaced, the container can typically be disposed of as non-hazardous waste, such as in a designated glass disposal box.[14][17] Always confirm this procedure with your institution's guidelines.

Summary of Disposal Procedures

Procedure Key Actions Rationale
Hazard Assessment Treat as hazardous; wear appropriate PPE.Lack of specific data necessitates a precautionary approach.
Containerization Use a compatible, labeled, and sealed container.Prevents leaks, ensures proper identification, and complies with regulations.[5][8]
Segregation Store separately from incompatible chemicals in a designated area.Avoids dangerous chemical reactions.[6]
Disposal Route Contact EHS for hazardous waste pickup.Prohibited from drain or trash disposal to protect the environment.[7][12][13]
Spill Cleanup Use inert absorbent for small spills; evacuate for large spills and contact EHS.Ensures safe and effective containment and cleanup.[16]
Empty Containers Triple rinse, collect rinsate as hazardous waste, deface label.Prevents accidental exposure and ensures proper disposal of residual chemicals.[16][17]

By adhering to these procedures, researchers and scientists can ensure the safe and compliant disposal of 4-methanesulfonylpiperazine-1-carbaldehyde, upholding the highest standards of laboratory safety and environmental responsibility.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Lab Manager. (2024, December 31). Proper Drain Disposal of Chemicals: Guidelines and Best Practices.
  • NSTA. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
  • Fisher Scientific. Safe Chemical Waste Disposal.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • How to Properly Manage Hazardous Waste Under EPA Regulations.
  • Columbia University. Hazardous Chemical Waste Management Guidelines.
  • EPA. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
  • USC Environmental Health & Safety. Chemical Waste.
  • EPA. Proper Handling of Hazardous Waste Guide.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: 4-Methylsulphonyl benzaldehyde.
  • Fisher Scientific. (2016, October 18). Safety Data Sheet: 1-Amino-4-methylpiperazine.
  • Benchchem. (2025, December). Proper Disposal of m-PEG4-sulfonic acid: A Comprehensive Guide for Laboratory Professionals.
  • Fisher Scientific. Safety Data Sheet: 4-Methylsulphonyl benzaldehyde.
  • Fisher Scientific. Safety Data Sheet: 1-Methyl-1H-imidazole-4-carbaldehyde.
  • Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
  • Hazardous Waste Disposal Procedures.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.